molecular formula C9H11NO2 B189052 4-Amino-2,3-dimethylbenzoic acid CAS No. 5628-44-4

4-Amino-2,3-dimethylbenzoic acid

Cat. No.: B189052
CAS No.: 5628-44-4
M. Wt: 165.19 g/mol
InChI Key: XLSZENRVQPEAHK-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylbenzoic acid is a valued chemical building block in medicinal chemistry and drug discovery research. Its specific structure, featuring both an amino and a carboxylic acid functional group on a dimethyl-substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Scientific literature highlights its significant role in the development of potent and selective EP4 receptor antagonists . Research indicates that derivatives of this compound have shown promising activity in functional assays and ex vivo human whole blood assays, leading to candidates selected for in-depth preclinical studies . These EP4 antagonists are investigated for their potential to treat inflammatory conditions and pain, such as in osteoarthritis and rheumatoid arthritis models, by inhibiting the prostaglandin E2-induced signaling pathway . The compound therefore provides researchers with a critical starting point for optimizing pharmacokinetic profiles and in vivo efficacy in the pursuit of new therapeutic agents. For Laboratory Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZENRVQPEAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376441
Record name 4-amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-44-4
Record name 4-amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-2,3-dimethylbenzoic acid CAS 5628-44-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, logical synthesis pathways, potential applications derived from its structural features, and essential safety protocols.

Core Compound Characteristics

This compound, with CAS number 5628-44-4, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group and a carboxylic acid moiety on a dimethylated benzene ring, makes it a versatile building block in organic synthesis. The spatial arrangement of these functional groups dictates its reactivity and potential applications, particularly as a precursor in the synthesis of more complex molecules.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 5628-44-4[1][4][5]
Molecular Formula C₉H₁₁NO₂[1][2][4]
Molecular Weight 165.19 g/mol [2][4]
Appearance Pale purple to solid[6]
Boiling Point 349.0 °C (Predicted)[4][5]
Density 1.207 g/cm³ (Predicted)[4]
pKa 4.93 ± 0.25 (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]

Synthesis Pathway and Rationale

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a logical and well-established pathway can be inferred from the synthesis of structurally similar aminobenzoic acids, such as 4-amino-3-methylbenzoic acid.[7] The most common and industrially viable approach involves a two-step process: the nitration of a dimethylbenzoic acid precursor followed by the reduction of the resulting nitro group.

Causality Behind the Chosen Pathway:

  • Starting Material Selection: 2,3-Dimethylbenzoic acid is the logical precursor. The directing effects of the existing methyl and carboxylic acid groups must be considered during the nitration step.

  • Nitration: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is governed by the activating/deactivating nature of the substituents.

  • Reduction: The nitro group is subsequently reduced to an amino group. Catalytic hydrogenation is a common, high-yield method for this transformation, prized for its clean conversion and the ease of removing the catalyst via filtration.[7]

Proposed Synthesis Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2,3-Dimethylbenzoic Acid (Starting Material) B 4-Nitro-2,3-dimethylbenzoic Acid (Intermediate) A->B HNO₃ / H₂SO₄ C This compound (Final Product) B->C H₂ / Pd-C (Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established methods for reducing nitrobenzoic acids to their corresponding aminobenzoic acids.[7]

Self-Validating System: The success of this protocol is validated by monitoring the reaction via Thin-Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of the product. Final product identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

  • Reactor Setup: Charge a suitable autoclave or hydrogenation reactor with 4-Nitro-2,3-dimethylbenzoic acid (1.0 equivalent) and a solvent such as methanol (approx. 10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (e.g., 5-10% Pd/C, typically 1-5 mol%).

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.5-1.0 MPa).

  • Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for several hours (typically 4-24 hours).[7]

  • Monitoring: Periodically (e.g., every 2-4 hours), depressurize, take a sample, and analyze it by TLC to monitor the consumption of the nitro-intermediate.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge again with nitrogen.

  • Catalyst Removal: Remove the palladium catalyst by filtration through a pad of Celite. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate.[2][3] Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—allows for a wide array of subsequent chemical modifications.

Expertise & Experience Insight: The presence of the two methyl groups provides steric hindrance and electronic effects that can be strategically exploited to influence the reactivity of the functional groups and the conformational properties of the final molecule. This is a crucial consideration in drug design, where precise molecular architecture is paramount for target binding.

Role as a Synthetic Building Block

The amino and carboxylic acid groups are handles for further synthetic elaboration:

  • Amide Bond Formation: The amino group can react with carboxylic acids or acyl chlorides to form amides, a fundamental linkage in many pharmaceutical compounds.

  • Esterification: The carboxylic acid group can be converted to an ester, which can modify solubility or serve as a protecting group.[3]

  • Diazotization: The amino group can undergo diazotization to form a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, halogens).[3]

Potential Biological Significance

Direct studies on the biological activity of this compound are limited. However, the broader class of aminobenzoic acid derivatives has been extensively studied and shown to possess a wide range of biological activities, including:

  • Antimicrobial Properties [3]

  • Anti-inflammatory and Analgesic Effects

  • Anticancer Potential [8]

Aminobenzoic acids are recognized as important scaffolds in medicinal chemistry.[8][9] Therefore, this compound serves as a valuable starting point for generating libraries of novel compounds for biological screening.

Application Workflow Diagram

G cluster_0 Functional Group Transformations cluster_1 Resulting Molecular Classes A This compound (Core Intermediate) B Amide Formation (via -NH₂ group) A->B C Esterification (via -COOH group) A->C D Diazotization (via -NH₂ group) A->D E Bioactive Amides (e.g., Enzyme Inhibitors) B->E F Pro-drugs / Modified Esters C->F G Azo Dyes / Halogenated Intermediates D->G

Caption: Synthetic utility of this compound as an intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The toxicological properties have not been thoroughly investigated, and standard precautions for handling new chemical entities should be followed.

Trustworthiness through Self-Validating Protocols: Adherence to these safety protocols constitutes a self-validating system for laboratory safety. Regular checks of engineering controls (fume hoods) and personal protective equipment (PPE) are mandatory.

Hazard Identification
  • While specific data for this compound is sparse, related aminobenzoic acids may cause skin and eye irritation.[10][11]

  • It may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

  • One safety data sheet for a related compound notes it is harmful to aquatic life with long-lasting effects.

Recommended Handling and PPE
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (inspect before use).

    • Use safety glasses or goggles to prevent eye contact.[10]

    • Wear a lab coat and other protective clothing to prevent skin contact.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[13]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Keep away from oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

  • This compound - Mosher Chemical.
  • 5628-44-4 CAS MSDS (4-AMINO-2,3-DIMETHYL-BENZOIC ACID) - ChemicalBook.
  • Certific
  • This compound | C9H11NO2 | CID 2762777 - PubChem.
  • Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 - Smolecule.
  • 5628-44-4 | this compound - Alachem Co., Ltd.
  • SAFETY D
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  • 4-Amino-3-methylbenzoic acid synthesis - ChemicalBook.
  • SAFETY D
  • SAFETY D
  • Safety D
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  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

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An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-2,3-dimethylbenzoic acid, a substituted aromatic molecule with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, spectroscopic signature, synthesis, and potential applications, grounded in established chemical principles.

Core Molecular Structure and Identification

This compound is a derivative of benzoic acid characterized by the presence of an amino group and two methyl groups on the aromatic ring. The specific arrangement of these substituents dictates its chemical reactivity and potential biological activity.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 5628-44-4[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
SMILES CC1=C(C=CC(=C1C)N)C(=O)O[1]

The core of the molecule is a benzene ring. The substituents are positioned as follows: a carboxyl group (-COOH) at position 1, two methyl groups (-CH₃) at positions 2 and 3, and an amino group (-NH₂) at position 4. This substitution pattern, particularly the vicinal methyl groups, imparts specific steric and electronic properties to the molecule.

Molecular structure of this compound.

Spectroscopic and Physicochemical Characterization

Predicted Spectroscopic Data:

TechniquePredicted Features
¹H NMR Aromatic protons as two singlets or narrow doublets in the 6.0-8.0 ppm range. Two singlets for the methyl groups between 2.0-2.5 ppm. A broad singlet for the amino protons (variable, 3.5-5.0 ppm). A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Aromatic carbons in the 110-150 ppm range. Two distinct signals for the methyl carbons around 15-25 ppm. A signal for the carboxylic carbon above 165 ppm.
FTIR (cm⁻¹) O-H stretch (carboxylic acid) broad band around 2500-3300. N-H stretches (amino group) in the 3300-3500 range. C=O stretch (carboxylic acid) around 1680-1710. C=C stretches (aromatic) in the 1450-1600 range. C-N stretch around 1250-1350.
Mass Spec. Expected molecular ion [M]⁺ at m/z = 165.19. Common fragmentation patterns would involve the loss of -OH, -COOH, and cleavage of the methyl groups.

Physicochemical Properties:

PropertyPredicted Value/InformationSource/Method
pKa 4.93 ± 0.25[2] (Predicted)
Aqueous Solubility Expected to be low in neutral water, but will increase significantly in acidic (protonation of the amino group) and basic (deprotonation of the carboxylic acid) conditions.[3]

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound involves a two-step process starting from 2,3-dimethylbenzoic acid: nitration followed by reduction. This approach provides good control over regioselectivity and generally results in high yields.

Synthesis_Workflow Start 2,3-Dimethylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Nitro-2,3-dimethylbenzoic Acid Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Synthetic workflow for this compound.
Experimental Protocol: A Generalized Procedure

The following protocol is based on well-established methods for the nitration and reduction of substituted benzoic acids.[4][5] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Nitration of 2,3-Dimethylbenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2,3-dimethylbenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture over crushed ice to precipitate the 4-Nitro-2,3-dimethylbenzoic acid.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid

  • Catalytic Hydrogenation: In a hydrogenation vessel, dissolve 4-Nitro-2,3-dimethylbenzoic acid in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs containing the this compound scaffold are not prevalent, the broader class of aminobenzoic acids and their derivatives are of significant interest in drug discovery.[6][7][8][9][10][11] The structural motifs present in this molecule make it a valuable starting point for the synthesis of more complex bioactive compounds.

Potential as a Scaffold:

The this compound structure can be envisioned as a versatile scaffold for the development of enzyme inhibitors and receptor antagonists. The amino group provides a key site for further functionalization, allowing for the introduction of various pharmacophoric groups through amide bond formation or other coupling reactions. The carboxylic acid can also be modified to esters or amides to modulate physicochemical properties such as solubility and cell permeability.

A notable example from a related isomer is the development of potent antagonists for the prostaglandin E2 receptor subtype 4 (EP4), where a 3-amino-2,4-dimethyl-benzoic acid core was utilized.[12] This highlights the potential of the aminodimethylbenzoic acid framework to be adapted for specific biological targets. The unique substitution pattern of the 4-amino-2,3-dimethyl isomer offers a distinct steric and electronic profile that could be exploited for achieving selectivity and potency against various biological targets.

Drug_Discovery_Logic Scaffold This compound Scaffold Functionalization Functionalization at Amino and Carboxyl Groups Scaffold->Functionalization Library Library of Diverse Derivatives Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical/Clinical Candidate Optimization->Candidate

Logical workflow for utilizing the scaffold in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its well-defined structure, accessible synthetic routes, and the versatile reactivity of its functional groups make it an attractive building block for the creation of novel molecules with potential applications in pharmacology and materials science. Further investigation into its biological activity and the exploration of its derivatives are warranted to fully unlock its potential. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

  • PubChem. This compound.
  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., ... & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. [Link]
  • LookChem. This compound. [Link]
  • CN Patent CN105237423A. Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. PloS one, 13(1), e0190488. [Link]
  • Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., ... & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & medicinal chemistry, 15(4), 1679-1693. [Link]
  • Li, Y., Zhang, T., Sun, D., Li, Y., Wang, Y., Sun, J., ... & Sun, J. (2015). Identification of para-substituted benzoic acid derivatives as potent inhibitors of the protein phosphatase Slingshot. ChemMedChem, 10(12), 2015-2020. [Link]
  • Murtaza, S., Kausar, N., Arshad, U., Ahmed, S., & Tawab, A. (2023). An efficient synthesis of O-and N-alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 12(34), 22005-22022. [Link]
  • Vasista Group. Cas No: 2374-03-0 | 4-Amino-3-Hydroxy Benzoic Acid. [Link]

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An In-depth Technical Guide to the Synthesis of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-2,3-dimethylbenzoic acid is a substituted anthranilic acid derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its specific substitution pattern offers unique steric and electronic properties, making it a valuable scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound. The proposed synthesis involves a two-step sequence: the regioselective nitration of 2,3-dimethylbenzoic acid to yield 4-nitro-2,3-dimethylbenzoic acid, followed by the reduction of the nitro group to the corresponding amine. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and methods for characterization and purification, designed to empower researchers in their synthetic endeavors.

Introduction

Substituted aminobenzoic acids are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. The strategic placement of amino and carboxylic acid functional groups on a benzene ring provides convenient handles for derivatization, enabling the exploration of vast chemical space. This compound, in particular, presents an interesting substitution pattern where the amine and carboxylic acid are paraposed, and the adjacent methyl groups can influence the molecule's conformation and binding interactions. While not as extensively documented as some other isomers, its synthesis is of great interest for creating novel pharmaceutical candidates and functional materials.

This guide is structured to provide both a theoretical understanding and a practical framework for the synthesis of this compound. It is built upon established principles of organic chemistry and draws analogies from the synthesis of structurally related molecules.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound commences with the commercially available 2,3-dimethylbenzoic acid. The synthesis is conceptualized in two primary stages:

  • Electrophilic Aromatic Substitution: Nitration of 2,3-dimethylbenzoic acid to introduce a nitro group at the 4-position.

  • Reduction: Conversion of the nitro intermediate to the target primary amine.

Synthesis_Pathway Start 2,3-Dimethylbenzoic Acid Intermediate 4-Nitro-2,3-dimethylbenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2,3-Dimethylbenzoic Acid

Mechanistic Rationale and Regioselectivity

The nitration of 2,3-dimethylbenzoic acid is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group and acts as a meta-director and a deactivator of the ring.[2]

  • Methyl Groups (-CH₃): These are electron-donating groups and are ortho, para-directors and activators of the ring.[2]

In the case of 2,3-dimethylbenzoic acid, the positions are influenced as follows:

  • Position 4: para to the methyl group at C2 and ortho to the methyl group at C3. This position is strongly activated.

  • Position 5: meta to the methyl group at C3 and ortho to the methyl group at C2. This position is also activated.

  • Position 6: ortho to the methyl group at C2 and ortho to the deactivating carboxylic acid group. Steric hindrance is also a significant factor at this position.

The synergistic activating effect of the two methyl groups is expected to direct the incoming nitro group primarily to the 4- and 5-positions. However, the position para to a methyl group (position 4) is generally favored over the ortho position, suggesting that 4-nitro-2,3-dimethylbenzoic acid should be the major product. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.[3]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Start 2,3-Dimethylbenzoic Acid Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO₂⁺ Product 4-Nitro-2,3-dimethylbenzoic Acid Sigma->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

Caution: This reaction involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid. Once cooled to below 10 °C, slowly add 15 mL of concentrated nitric acid dropwise with continuous stirring. Keep this mixture cold until use.

  • Dissolution of Starting Material: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2,3-dimethylbenzoic acid in 30 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath to between 0 and 5 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 60 minutes.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude 4-nitro-2,3-dimethylbenzoic acid can be purified by recrystallization from an ethanol-water mixture.

Characterization of 4-Nitro-2,3-dimethylbenzoic Acid

The identity and purity of the product should be confirmed by:

  • Melting Point: Determination of the melting point and comparison with literature values if available.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets for the two methyl groups and two doublets in the aromatic region, confirming the 1,2,3,4-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxylic acid carbon, the two methyl carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Step 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid

Mechanistic Rationale

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method that typically proceeds with high yield.[4] In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group.

Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid.[5][6] However, catalytic hydrogenation is often preferred due to milder reaction conditions and easier product isolation.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Caution: Hydrogen gas is flammable and can form explosive mixtures with air. This reaction must be conducted in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment.

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 5.0 g of 4-nitro-2,3-dimethylbenzoic acid in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation of Product: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

Characterization of this compound

The final product should be characterized using the following techniques:

  • Melting Point: To assess purity.

  • ¹H NMR Spectroscopy: The spectrum should show the disappearance of the aromatic protons in the downfield region characteristic of the nitro-substituted ring and the appearance of a broad singlet for the -NH₂ protons, along with the expected aromatic and methyl signals.

  • ¹³C NMR Spectroscopy: The carbon attached to the newly formed amino group will show a significant upfield shift compared to the nitro-intermediate.

  • Infrared (IR) Spectroscopy: The characteristic N-O stretching peaks of the nitro group will be absent, and new peaks corresponding to the N-H stretching of the primary amine will appear.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₉H₁₁NO₂, MW: 165.19 g/mol ).[7]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹) (Predicted)¹H NMR Signals (Predicted)
2,3-Dimethylbenzoic Acid C₉H₁₀O₂150.172500-3300 (O-H), 1680-1710 (C=O)Aromatic H's, 2x Methyl H's, Carboxyl H
4-Nitro-2,3-dimethylbenzoic Acid C₉H₉NO₄195.172500-3300 (O-H), 1690-1720 (C=O), 1510-1560 & 1345-1385 (N-O)Aromatic H's, 2x Methyl H's, Carboxyl H
This compound C₉H₁₁NO₂165.193300-3500 (N-H), 2500-3300 (O-H), 1670-1700 (C=O)Aromatic H's, 2x Methyl H's, Amino H's, Carboxyl H

Conclusion

The synthesis of this compound is a feasible endeavor for a proficient organic chemist. The proposed two-step pathway, involving nitration followed by reduction, is based on well-established and reliable chemical transformations. The critical step is the regioselective nitration of 2,3-dimethylbenzoic acid, which requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer. Subsequent reduction of the nitro group is a standard procedure with several high-yielding methods available. Thorough characterization of the intermediate and final product is essential to confirm the success of the synthesis. This guide provides a solid foundation for researchers to produce this valuable chemical building block for further exploration in drug discovery and materials science.

References

  • Benchchem. (2025). A comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.
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Spectroscopic Profile of 4-Amino-2,3-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the expected spectroscopic characteristics of 4-Amino-2,3-dimethylbenzoic acid (C₉H₁₁NO₂; M.W.: 165.19 g/mol ). As a crucial molecule in synthetic chemistry and a potential building block in drug discovery, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization.

While direct experimental spectra for this specific isomer are not widely available in public repositories, this document leverages established principles of nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopy, and mass spectrometry, alongside empirical data from closely related structural isomers, to construct a robust and predictive spectroscopic profile. This approach provides researchers and drug development professionals with a reliable reference for sample verification and quality control.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound—featuring an electron-donating amine group and an electron-withdrawing carboxylic acid group on a tetrasubstituted benzene ring—governs its distinct spectral fingerprint. The interplay of these functional groups and the steric effects of the vicinal methyl groups create a unique electronic environment that is reflected in each spectroscopic technique.

Figure 1: Structure of this compound with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, based on the analysis of substituent effects and comparison with isomers such as 4-amino-3-methylbenzoic acid.[1]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the two aromatic protons, the amine and carboxylic acid protons, and the two methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Comments
COOH~11-13Singlet (broad)1HThe acidic proton is typically broad and downfield; its position is highly dependent on solvent and concentration.
Ar-H 6~7.6-7.8Doublet1HThis proton is ortho to the electron-withdrawing COOH group, leading to a downfield shift. It will be split by H5.
Ar-H 5~6.5-6.7Doublet1HThis proton is ortho to the strongly electron-donating NH₂ group, causing a significant upfield (shielding) effect. It will be split by H6.
NH~4.0-5.5Singlet (broad)2HThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature.
C3-CH~2.2-2.4Singlet3HMethyl group adjacent to the amino group.
C2-CH~2.0-2.2Singlet3HMethyl group adjacent to the carboxyl group.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale / Comments
C OOH~168-172Typical chemical shift for a carboxylic acid carbon.
C 4~148-152Attached to the electron-donating amino group (ipso-carbon), shifted significantly downfield.
C 2~138-142Attached to the carboxyl group and a methyl group.
C 1~135-139Quaternary carbon attached to a methyl group.
C 6~130-133Aromatic CH, ortho to the carboxyl group.
C 3~120-125Attached to a methyl group and ortho to the amino group.
C 5~112-116Aromatic CH, ortho to the amino group, expected to be shielded (upfield).
C3-C H₃~18-22Methyl carbon signal.
C2-C H₃~14-18Methyl carbon signal, slightly more upfield due to proximity to the carboxyl group.
Protocol for NMR Data Acquisition

A robust NMR analysis relies on correct sample preparation and instrument parameter selection.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). tms Add internal standard (e.g., TMS). dissolve->tms transfer Transfer to a 5 mm NMR tube. tms->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz). transfer->instrument shimming Tune and shim the probe to optimize magnetic field homogeneity. instrument->shimming acquire Acquire ¹H spectrum (e.g., 16 scans) and ¹³C spectrum (e.g., 1024 scans) using standard pulse programs. shimming->acquire transform Apply Fourier transform to the FID. acquire->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline integrate Calibrate (TMS to 0 ppm), integrate signals (¹H), and pick peaks (¹H and ¹³C). baseline->integrate

Figure 2: Standard workflow for NMR spectroscopy.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often preferred for aminobenzoic acids as it effectively solubilizes the polar compound and its acidic (COOH) and amine (NH₂) protons are readily observable. Chloroform-d (CDCl₃) can also be used, but proton exchange may be faster, potentially broadening the COOH and NH₂ signals.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical range for organic molecules.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, which results in a much lower signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and primary amine groups.[3][4]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Comments
O-H stretch (Carboxylic acid)3300 - 2500BroadA very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5]
N-H stretch (Primary amine)3450 - 3300MediumTwo distinct peaks are expected for the symmetric and asymmetric stretching of the primary amine.
C-H stretch (Aromatic)3100 - 3000Weak-MediumCharacteristic of C-H bonds on the benzene ring.[6]
C-H stretch (Aliphatic)3000 - 2850MediumFrom the two methyl groups.
C=O stretch (Carboxylic acid)1710 - 1680Strong, SharpA strong, sharp absorption is a hallmark of the carbonyl group in a carboxylic acid.[7]
C=C stretch (Aromatic)1620 - 1580 & 1510 - 1450Medium-StrongTwo or three bands are typical for aromatic ring stretching.
N-H bend (Primary amine)1650 - 1580MediumThis bending vibration can sometimes overlap with the aromatic C=C stretching bands.
C-N stretch (Aryl amine)1340 - 1250Medium-StrongStretching vibration of the bond between the aromatic ring and the nitrogen atom.
O-H bend (Carboxylic acid)1440 - 1395 & 950 - 910Medium, BroadIn-plane and out-of-plane bending vibrations, respectively.
C-H out-of-plane bend900 - 675StrongThe specific pattern can sometimes help identify the substitution pattern of the aromatic ring.[6]
Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Collection: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z Value Predicted Ion Comments
165[M]⁺˙The molecular ion peak, corresponding to the exact molecular weight.
148[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
147[M - H₂O]⁺˙Loss of water, a common fragmentation for carboxylic acids.
120[M - COOH]⁺Loss of the entire carboxyl group as a radical, resulting in an aminodimethylbenzene cation.
119[M - CO₂]⁺˙Decarboxylation to form the 2,3-dimethylaniline radical cation.

Rationale for Fragmentation: Under electron ionization (EI), the initial radical cation [M]⁺˙ will undergo fragmentation. The most common pathways for aromatic carboxylic acids involve the loss of neutral molecules or radicals from the carboxyl group.[8][9] Loss of water, hydroxyl, and the entire carboxyl group are highly probable. Decarboxylation is also a characteristic fragmentation pathway.

Protocol for Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated π-systems, such as aromatic rings.

The benzene ring itself has characteristic absorptions around 204 nm and 256 nm.[10] The presence of substituents significantly alters these absorptions:

  • -COOH group: Acts as a chromophore, causing a slight bathochromic (red) shift.

  • -NH₂ group: Acts as a powerful auxochrome, with its non-bonding electrons extending the conjugation with the π-system of the ring. This causes a significant bathochromic and hyperchromic (increased intensity) shift.[11]

  • -CH₃ groups: Have a minor auxochromic effect.

Given these effects, this compound is expected to exhibit two primary absorption bands.

Predicted λₘₐₓ (nm) Transition Comments
~220-240π → πAn intense band corresponding to the primary aromatic absorption, shifted to a longer wavelength by the substituents.
~280-300π → πA less intense band corresponding to the secondary aromatic absorption, also significantly red-shifted due to the strong auxochromic effect of the amino group.

Solvent Effects: The position of these maxima can be sensitive to the solvent polarity and pH. In acidic solutions, protonation of the amino group (-NH₃⁺) would cause a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer available to conjugate with the ring. Conversely, in basic solutions, deprotonation of the carboxylic acid (-COO⁻) may cause a slight bathochromic shift.

Conclusion

The spectroscopic profile of this compound is dictated by the electronic interplay of its amino, carboxyl, and methyl substituents on the aromatic core. This guide presents a predicted but scientifically grounded dataset for its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis analysis. The provided tables of expected values, mechanistic rationales, and standardized experimental protocols offer a comprehensive framework for researchers engaged in the synthesis, purification, and application of this compound, ensuring confident structural verification and facilitating its use in further research and development.

References

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An In-depth Technical Guide to the Biological Activity of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4) is a substituted aromatic amine whose direct biological activities are not extensively documented in publicly available literature.[1][2][3][4][5] However, its structural similarity to other biologically active aminobenzoic acid derivatives suggests a potential for a range of pharmacological effects. This guide provides a comprehensive analysis of the inferred biological activity of this compound by examining the structure-activity relationships of closely related analogs. We will delve into the known antimicrobial, anticancer, and enzyme-inhibiting properties of substituted aminobenzoic acids to build a predictive profile for the title compound. Furthermore, this document outlines detailed, field-proven experimental protocols to facilitate the systematic investigation of its biological potential, thereby providing a foundational roadmap for future research and drug discovery efforts.

Introduction: The Aminobenzoic Acid Scaffold

Aminobenzoic acids are a class of organic compounds that feature both an amine and a carboxylic acid functional group attached to a benzene ring. This scaffold is a common building block in medicinal chemistry, with para-aminobenzoic acid (PABA) being a well-known example.[6] The versatility of this structure allows for substitutions at various positions on the aromatic ring, as well as modifications to the amino and carboxyl groups, leading to a diverse range of biological activities.[6][7] Derivatives of aminobenzoic acid have been explored for their potential as anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory agents.[6]

This compound is a derivative of PABA with two methyl groups at the 2 and 3 positions of the benzene ring.[1] While its primary commercial availability is as a chemical intermediate, its unique substitution pattern warrants a deeper investigation into its potential biological significance.[2][3][4][5][8]

Inferred Biological Activity Profile of this compound

Based on the known biological activities of structurally similar compounds, we can infer a potential activity profile for this compound. It is crucial to underscore that the following sections are based on extrapolation and require experimental validation.

Potential Antimicrobial Activity

Substituted p-aminobenzoic acids are known to interfere with folate biosynthesis in microorganisms.[9][10] Dihydropteroate synthase (DHPS), a key enzyme in this pathway, utilizes PABA for the synthesis of dihydrofolate. Analogs of PABA can act as competitive inhibitors of DHPS, thereby halting bacterial growth. The substitution pattern on the PABA ring significantly influences this activity. For instance, bulky groups in the 2-position can affect the rate of incorporation of the analog into a dihydropteroic acid-like molecule.[9] Given the presence of a methyl group at the 2-position, this compound may exhibit inhibitory activity against DHPS, although its efficacy would need to be determined experimentally.

Potential as an Enzyme Inhibitor

Derivatives of aminobenzoic acid have been identified as inhibitors of various enzymes. Notably, 2,3-dimethylphenyloxalylaminobenzoic acid has been identified as a reversible and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways.[11] This suggests that the 2,3-dimethyl substitution pattern on an aromatic ring linked to an aminobenzoic acid moiety can be accommodated within the active site of PTP1B. Therefore, it is plausible that this compound or its derivatives could be investigated as potential PTP1B inhibitors.

Potential Anticancer and Cytotoxic Activity

Numerous derivatives of p-aminobenzoic acid have been synthesized and evaluated for their anticancer properties.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The specific substitutions on the aminobenzoic acid scaffold are critical for cytotoxic activity against different cancer cell lines. While no direct evidence exists for this compound, its potential in this area should not be dismissed and warrants investigation.

Proposed Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key initial experiments.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Plate_Inoculation Inoculate Microtiter Plate Serial_Dilution->Plate_Inoculation Inoculum_Prep->Plate_Inoculation Incubation Incubate 18-24h Plate_Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Treatment Treat Cells with Compound Dilutions Incubate_24h->Compound_Treatment Incubate_48_72h Incubate 48-72h Compound_Treatment->Incubate_48_72h MTT_Addition Add MTT Reagent Incubate_48_72h->MTT_Addition Incubate_4h Incubate 4h MTT_Addition->Incubate_4h Solubilization Solubilize Formazan Crystals Incubate_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for In Vitro Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Considerations

The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[12]

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents can influence the pKa of the amino and carboxyl groups, which in turn can affect binding to biological targets.

  • Steric Effects: The size and shape of substituents can impact how the molecule fits into the active site of an enzyme or receptor. As previously mentioned, bulky groups at the 2-position can hinder activity in some cases.[9]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, will affect its ability to cross cell membranes and reach its target.

The two methyl groups in this compound are electron-donating and increase the lipophilicity of the molecule compared to PABA. The steric bulk at the 2 and 3 positions could have a significant impact on its interaction with various biological targets.

Synthesis and Chemical Properties

This compound is available from several chemical suppliers.[2][3][4][5][8] Its chemical structure, with a primary amine and a carboxylic acid, allows for a variety of chemical modifications to generate a library of derivatives for further biological evaluation. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
CAS Number5628-44-4[1]
XLogP31.5[1]

Safety and Handling

Detailed safety and handling information for this compound is not extensively published. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion and Future Directions

While direct biological activity data for this compound is currently lacking, a review of its structural analogs suggests several promising avenues for investigation, including antimicrobial, enzyme inhibitory, and anticancer activities. The unique 2,3-dimethyl substitution pattern distinguishes it from more commonly studied aminobenzoic acids and may confer novel biological properties.

The experimental protocols provided in this guide offer a clear and robust framework for initiating the biological characterization of this compound. Future research should focus on a systematic screening against a broad range of biological targets, followed by the synthesis and evaluation of derivatives to explore the structure-activity relationship and optimize any identified biological activities. Such studies will be instrumental in determining the true therapeutic potential of this compound and its derivatives.

References

  • W. P. Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 19(4), 483–492. [Link]
  • Sun, T., Liang, F., Gao, Y., Li, Y., & Liu, W. (2003). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 13(18), 3177–3181. [Link]
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4-Amino-2,3-dimethylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

In the landscape of medicinal chemistry and drug development, the identification of novel molecular scaffolds is a critical starting point for innovation. 4-Amino-2,3-dimethylbenzoic acid is a synthetically accessible aromatic compound belonging to the class of substituted anthranilic acids.[1] While its direct biological applications are not yet extensively documented, its structure presents a compelling platform for the generation of novel chemical entities. The molecule features three key functional domains ripe for chemical modification: a nucleophilic aromatic amine, a carboxylic acid, and a substituted phenyl ring. This unique combination makes it an intriguing, yet underexplored, building block for creating libraries of compounds aimed at various biological targets.[2][3]

This guide provides a technical framework for researchers, outlining the core properties of this compound, potential synthesis strategies, and a detailed exploration of its most promising research applications. We will delve into its potential as a scaffold for generating novel enzyme inhibitors, with a specific focus on anthranilate synthase—a validated target for antimicrobial and herbicidal agents.[4]

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. These properties govern its solubility, stability, and reactivity in experimental settings.

Core Properties

The key computed physicochemical properties of this compound are summarized below, providing a baseline for experimental design.[1]

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5628-44-4[1]
SMILES CC1=C(C=CC(=C1C)N)C(=O)O[1]
LogP 2.165[5]
pKa 4.93 ± 0.25 (Predicted)[5]
Boiling Point 349 °C at 760 mmHg[5]
Proposed Synthesis Pathway

While specific synthesis routes for this compound are not widely published, a reliable method can be extrapolated from established procedures for structurally similar aminobenzoic acids.[6][7] The most common and effective approach involves the catalytic reduction of the corresponding nitro-substituted precursor, 2,3-dimethyl-4-nitrobenzoic acid.

G start 2,3-Dimethylbenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 2,3-Dimethyl-4-nitrobenzoic Acid step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C, Methanol) intermediate->step2 end_product This compound step2->end_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of the nitro-intermediate.

1. Reaction Setup:

  • To a solution of 2,3-dimethyl-4-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of substrate) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate).

  • Seal the flask and purge the system thoroughly with nitrogen gas, followed by hydrogen gas.

2. Hydrogenation:

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi or as determined by equipment).

  • Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 60°C, to increase reaction rate) for 12-24 hours.[7]

3. Monitoring and Work-up:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[7]

Section 2: A Scaffold for Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block. Its functional groups provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.

  • Carboxylic Acid (-COOH): Can be readily converted to esters, amides, or acid halides, enabling linkage to a vast array of chemical moieties.[2]

  • Amino Group (-NH₂): Can undergo acylation, alkylation, or be used in coupling reactions to form ureas, sulfonamides, or larger heterocyclic systems.

  • Aromatic Ring: The ring itself can be subject to electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

G cluster_0 Amine Derivatization cluster_1 Carboxylic Acid Derivatization core This compound -NH₂ -COOH amide Amides core:f1->amide Acylation sulfonamide Sulfonamides core:f1->sulfonamide Sulfonylation urea Ureas core:f1->urea w/ Isocyanate ester Esters core:f2->ester Esterification carboxamide Carboxamides core:f2->carboxamide Amide Coupling

Caption: Derivatization potential of this compound.

Section 3: Potential as an Inhibitor of Anthranilate Synthase

A highly promising and logical research application for this molecule is as a potential inhibitor of anthranilate synthase.

Scientific Rationale

Anthranilate synthase is a crucial enzyme in the shikimate pathway, responsible for synthesizing tryptophan.[4] This pathway is essential for bacteria, fungi, and plants, but absent in humans, making it an excellent target for developing selective antibiotics, antifungals, and herbicides.[4] The enzyme converts chorismate to anthranilate (2-aminobenzoic acid).

This compound is a structural analog of the enzyme's product, anthranilate. It can be hypothesized that this molecule could act as a competitive inhibitor by binding to the active site intended for anthranilate, thereby blocking the enzyme's function through feedback inhibition or by mimicking a transition state. The additional methyl groups at the 2 and 3 positions could enhance binding affinity through hydrophobic interactions within the active site, a common strategy in rational drug design.

G cluster_0 Normal Enzymatic Reaction cluster_1 Hypothesized Inhibition Chorismate Chorismate AS_Enzyme Anthranilate Synthase Chorismate->AS_Enzyme Substrate binds Anthranilate Anthranilate AS_Enzyme->Anthranilate Product released Inhibitor 4-Amino-2,3-dimethyl- benzoic Acid AS_Enzyme_Inhib Anthranilate Synthase Inhibitor->AS_Enzyme_Inhib Inhibitor binds to active site Blocked Reaction Blocked AS_Enzyme_Inhib->Blocked

Caption: Hypothesized mechanism of anthranilate synthase inhibition.

Experimental Protocol: In Vitro Anthranilate Synthase Inhibition Assay

This protocol provides a framework for testing the inhibitory activity of this compound against anthranilate synthase.

1. Enzyme Preparation:

  • Clone and express the gene for anthranilate synthase (e.g., TrpE/TrpG from Serratia marcescens or Mycobacterium tuberculosis) in an E. coli expression system.

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

2. Activity Assay:

  • The enzyme's activity is typically measured by monitoring the formation of the fluorescent product, anthranilate.

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 10 mM MgCl₂, 10 mM L-glutamine, and 1 mM DTT).

  • In a 96-well microplate, set up reactions containing the reaction buffer, a fixed concentration of the substrate chorismate (at or near its Kₘ value), and varying concentrations of this compound (e.g., from 0.1 µM to 100 µM).

  • Initiate the reaction by adding the purified anthranilate synthase enzyme.

3. Data Acquisition and Analysis:

  • Measure the increase in fluorescence over time using a plate reader (Excitation: ~325 nm, Emission: ~400 nm).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: Inferred Potential in Other Therapeutic Areas

While enzyme inhibition is a primary hypothesis, the broader class of aminobenzoic acid derivatives has shown diverse biological activities.[8] This suggests that this compound or its derivatives could be explored for other applications.

  • Anti-inflammatory Properties: Many benzoic acid derivatives, including analogs of anthranilic acid, are known to possess anti-inflammatory effects.[9][10] The core structure is related to that of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Substituted aromatic acids are a well-known class of antimicrobial agents.[6] Derivatives could be screened against panels of pathogenic bacteria and fungi.

  • Anticancer Potential: The aminobenzoic acid scaffold is present in numerous compounds investigated for anticancer properties.[11][12]

G cluster_0 Structural Analogs & Chemical Class cluster_1 Inferred Potential Research Areas center 4-Amino-2,3-dimethyl- benzoic Acid Core analog1 Other Aminobenzoic Acids center->analog1 is a analog2 Anthranilic Acid Derivatives center->analog2 is a analog3 Substituted Benzoic Acids center->analog3 is a app1 Anti-inflammatory Agents analog1->app1 app2 Antimicrobial Discovery analog1->app2 app3 Anticancer Scaffolds analog1->app3 analog2->app1 analog3->app2

Caption: Inferred research potential based on structural class.

Conclusion

This compound represents a molecule of significant untapped potential for chemical and biological research. While current literature on its direct applications is sparse, its structural features strongly suggest its utility as a versatile scaffold in medicinal chemistry. The most compelling and scientifically grounded hypothesis is its role as a potential inhibitor of anthranilate synthase, a validated target for antimicrobial agents. The experimental frameworks provided in this guide offer a clear path for researchers to synthesize, derivatize, and screen this compound, potentially unlocking novel therapeutic agents. Its exploration is a valuable endeavor for any research program focused on the discovery of new drugs and bioactive compounds.

References

  • Payne, R. J., Toscano, M. D., Bulloch, E. M. M., Abell, A. D., & Abell, C. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Organic & Biomolecular Chemistry, 3(11), 2073–2083.
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An In-Depth Technical Guide to 4-Amino-2,3-dimethylbenzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3-dimethylbenzoic acid, a substituted aromatic carboxylic acid. While not as extensively documented as some of its isomers, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This document details its known physicochemical properties, proposes a logical and robust synthetic pathway based on established chemical principles, and explores its potential applications in drug discovery and other areas of chemical research. The guide is intended to be a valuable resource for scientists interested in the synthesis and utilization of novel substituted benzoic acid derivatives.

Introduction

Substituted aminobenzoic acids are a cornerstone of modern medicinal chemistry, forming the structural core of a wide range of pharmaceuticals. The strategic placement of amino and carboxylic acid functional groups on a benzene ring, along with other substituents, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a member of this important class of compounds. Although specific details of its discovery and a rich history of its applications are not prominently featured in readily available scientific literature, its structure suggests significant potential as a scaffold for the synthesis of novel bioactive molecules. The presence of the dimethyl substitution pattern offers unique steric and electronic properties that can be exploited in drug design to influence receptor binding and metabolic stability.

This guide aims to consolidate the available information on this compound and to provide a practical, scientifically grounded pathway for its synthesis and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 5628-44-4PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported

Synthesis of this compound: A Proposed Pathway

While a specific, peer-reviewed synthesis of this compound is not readily found in the chemical literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry transformations and analogous syntheses of related compounds. The proposed pathway involves a two-step sequence starting from 2,3-dimethylbenzoic acid:

  • Nitration of 2,3-dimethylbenzoic acid to yield 2,3-dimethyl-4-nitrobenzoic acid.

  • Reduction of the nitro group of 2,3-dimethyl-4-nitrobenzoic acid to the corresponding amine, this compound.

This approach is logical because the starting material, 2,3-dimethylbenzoic acid, is commercially available, and the nitration and reduction steps are fundamental and high-yielding reactions in organic synthesis.

SynthesisWorkflow Start 2,3-Dimethylbenzoic Acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 2,3-Dimethyl-4-nitrobenzoic Acid Step1->Intermediate Step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate->Step2 Product This compound Step2->Product

A proposed two-step synthesis of this compound.
Step 1: Nitration of 2,3-Dimethylbenzoic Acid

Causality behind Experimental Choices: The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The directing effects of the substituents on the aromatic ring will determine the position of nitration. In 2,3-dimethylbenzoic acid, the carboxylic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The position para to the 2-methyl group (the 4-position) is sterically accessible and electronically activated by both methyl groups, making it the most likely site for nitration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,3-dimethylbenzoic acid (e.g., 10 g, 0.067 mol) to the cold sulfuric acid with stirring until it is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 7 mL, ~0.1 mol) to concentrated sulfuric acid (e.g., 15 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid precipitate of 2,3-dimethyl-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Step 2: Reduction of 2,3-Dimethyl-4-nitrobenzoic Acid

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Several methods are available, including catalytic hydrogenation and the use of reducing metals in acidic media. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, reduction with a metal such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) is a cost-effective and robust method, often used in industrial settings.

Experimental Protocol (using Iron and Hydrochloric Acid):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2,3-dimethyl-4-nitrobenzoic acid (e.g., 5 g, 0.026 mol) in a mixture of water (e.g., 50 mL) and ethanol (e.g., 25 mL).

  • Addition of Iron: Add iron powder (e.g., 10 g, 0.18 mol) to the suspension.

  • Initiation of Reaction: Heat the mixture to reflux and then add a small amount of concentrated hydrochloric acid (e.g., 2 mL) dropwise to initiate the reaction.

  • Reduction Reaction: Continue to heat the reaction mixture at reflux for 2-4 hours, with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: While the reaction mixture is still hot, filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

  • Isolation of Product: Combine the filtrate and washings and neutralize with a solution of sodium carbonate or ammonia until the pH is approximately 7-8 to precipitate the this compound.

  • Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Potential Applications and Future Research Directions

While specific biological activities of this compound are not well-documented, its structural features suggest several potential areas of application, particularly in drug discovery.

  • Scaffold for Bioactive Molecules: The amino and carboxylic acid groups provide convenient handles for further chemical modifications, allowing for the synthesis of libraries of derivatives for screening against various biological targets. The dimethyl substitution pattern can provide a unique binding profile and may enhance metabolic stability.

  • Enzyme Inhibitors: Benzoic acid derivatives are known to act as inhibitors of various enzymes. The specific substitution pattern of this compound could be explored for its potential to inhibit enzymes involved in disease pathways.

  • Antimicrobial Agents: The aminobenzoic acid scaffold is present in some antimicrobial agents. Derivatives of this compound could be synthesized and evaluated for their antibacterial and antifungal activities.

  • Materials Science: Aromatic diamines and dicarboxylic acids are monomers used in the synthesis of high-performance polymers such as polyamides and polyimides. This compound could potentially be used as a monomer or a modifying agent in polymer synthesis.

Future research on this compound should focus on:

  • Detailed Biological Screening: A thorough investigation of its biological activity against a wide range of targets is warranted.

  • Development of Derivatives: The synthesis and biological evaluation of a library of derivatives to establish structure-activity relationships (SAR).

  • Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data should be acquired and published to aid in its identification and characterization in future studies.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While its history of discovery is not clearly documented in readily accessible literature, a robust and logical synthetic pathway can be proposed based on fundamental principles of organic chemistry. Its structural features make it a promising candidate for further investigation as a building block in the development of new pharmaceuticals and advanced materials. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile molecule.

References

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An In-depth Technical Guide to the Safe Handling of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Amino-2,3-dimethylbenzoic acid. As a crucial building block in various synthetic pathways, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended to equip researchers and drug development professionals with the necessary knowledge for the responsible use of this compound.

Chemical and Physical Identity

This compound is a substituted aromatic carboxylic acid. Its unique structure, featuring both an amine and a carboxylic acid group on a dimethylated benzene ring, makes it a versatile reagent in organic synthesis. A clear understanding of its physical and chemical properties is the foundation of safe handling.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
CAS Number 5628-44-4[1][2]
IUPAC Name This compound[1]
Appearance Solid[3]
Melting Point 187 - 189 °C[4]

Hazard Identification and Risk Assessment

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[5]

  • Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[4]

The causality behind these classifications lies in the chemical nature of the compound. The acidic and amino functionalities, along with its ability to be absorbed, can lead to local irritation of mucous membranes and skin. If ingested, it can cause systemic effects.

Safe Handling and Storage Protocols

A proactive approach to safety is critical when working with any chemical reagent. The following protocols are designed to minimize exposure and mitigate risks associated with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[6] Standard safety glasses do not provide adequate protection.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4][7] Gloves should be inspected for any signs of degradation or perforation before use and disposed of properly after handling the compound.[4][7]

  • Body Protection: A laboratory coat is required to protect street clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended to prevent inhalation of dust.[4]

Engineering Controls

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.[8] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eyewash Stations and Safety Showers: These must be readily accessible and in good working order in any laboratory where this compound is handled.[6][8]

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][7][9]

  • Conditions to Avoid: Protect from light and air, as discoloration may occur.[4] Store away from strong oxidizing agents.[6][8][10]

  • Recommended Storage Temperature: Store at room temperature.[3]

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines a safe and efficient process for incorporating this compound into a typical laboratory synthesis.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up experiment in a chemical fume hood prep_ppe->prep_setup prep_reagent Weigh the required amount of This compound prep_setup->prep_reagent reaction_dissolve Dissolve in an appropriate solvent prep_reagent->reaction_dissolve Transfer to reaction setup reaction_add Add to the reaction vessel under controlled conditions reaction_dissolve->reaction_add reaction_monitor Monitor the reaction progress reaction_add->reaction_monitor workup_quench Quench the reaction reaction_monitor->workup_quench Reaction complete workup_extract Perform extraction workup_quench->workup_extract workup_purify Purify the product (e.g., chromatography, recrystallization) workup_extract->workup_purify cleanup_decontaminate Decontaminate glassware workup_purify->cleanup_decontaminate Product isolated cleanup_dispose Dispose of waste in a -labeled hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_remove_ppe

Caption: A generalized workflow for the safe use of this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[4][8] If breathing is difficult, seek medical attention.

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.[4][8] If irritation persists, get medical advice.

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Fire-Fighting Measures

This compound is combustible.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

  • Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be released.[4] Firefighters should wear self-contained breathing apparatus.[4][7][9]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and ensure adequate ventilation.[7] Wear appropriate personal protective equipment.

  • Containment and Cleanup: For a dry spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[7][9] Avoid creating dust.

Disposal Considerations

All chemical waste must be handled in a manner that minimizes environmental impact.

  • Waste Disposal: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[4][8] This should be done in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[4][7]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[4]

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of safety protocols, emphasizing that a comprehensive safety plan involves multiple layers of protection.

safety_relationship cluster_controls Hazard Control cluster_response Emergency Response eng_controls Engineering Controls (Fume Hood) admin_controls Administrative Controls (SOPs, Training) eng_controls->admin_controls spill_response Spill Response eng_controls->spill_response Release Event ppe Personal Protective Equipment (Gloves, Goggles) admin_controls->ppe fire_response Fire Response admin_controls->fire_response Ignition Event first_aid First Aid ppe->first_aid Exposure Event

Caption: Interrelationship of hazard control and emergency response measures.

References

  • PubChem. This compound.
  • PubChem. 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid.
  • Loba Chemie. Safety Data Sheet for 4-AMINOBENZOIC ACID EXTRA PURE. [Link]
  • PubChem. 4-Amino-3-methylbenzoic acid.

Sources

Physical and chemical properties of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2,3-dimethylbenzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core physical and chemical properties, reactivity, and spectroscopic profile, offering field-proven insights and validated experimental protocols.

Molecular Identity and Structure

This compound (CAS No: 5628-44-4 ) is an aromatic compound featuring a benzoic acid backbone substituted with an amino group and two methyl groups.[1] This specific arrangement of functional groups dictates its unique chemical behavior and potential as a building block in synthetic chemistry.

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

  • IUPAC Name: this compound[1]

  • Synonyms: 4-Amino-2,3-dimethyl-benzoic acid[1]

G A Prepare 0.01 M Solution of Compound in 50% Ethanol/Water C Titrate with Standardized 0.1 M NaOH Solution A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Record pH after Each 0.1 mL Addition C->D E Plot pH vs. Volume of NaOH D->E F Determine Equivalence Points E->F G Calculate pKa values at Half-Equivalence Points F->G

Caption: Workflow for pKa determination via titration.

Methodology:

  • Preparation: Accurately weigh ~41 mg of this compound (0.25 mmol) and dissolve it in 25 mL of a 1:1 ethanol/water solution. Gentle heating may be required.

  • Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers. Immerse the pH electrode in the solution.

  • Titration: Fill a burette with a standardized ~0.1 M NaOH solution. Add the titrant in 0.1 mL increments, allowing the pH reading to stabilize after each addition.

  • Data Collection: Record the pH value after each increment of NaOH is added, continuing well past the second equivalence point.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa of the carboxylic acid group is the pH at the first half-equivalence point, and the pKa of the amino group is the pH at the second half-equivalence point.

Causality: This method works because the pH at the halfway point to each equivalence point is equal to the pKa of the ionizing group, as described by the Henderson-Hasselbalch equation. [2]

Protocol 2: Synthesis of Methyl 4-amino-2,3-dimethylbenzoate (Esterification)

This protocol demonstrates the reactivity of the carboxylic acid group through a standard Fischer esterification.

G A Combine Compound (1 eq) in Excess Methanol B Add Catalytic H₂SO₄ (3-5 drops) A->B C Reflux Mixture for 4-6 hours B->C D Monitor by TLC C->D E Quench with NaHCO₃ Solution D->E F Extract with Ethyl Acetate E->F G Dry, Filter, and Evaporate Solvent F->G H Purify by Column Chromatography G->H

Caption: Workflow for Fischer esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 1.65 g (10 mmol) of this compound in 50 mL of methanol.

  • Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the stirring suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure ester.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. This acid-catalyzed reaction is reversible, hence the use of excess methanol to drive the equilibrium towards the product.

References

  • University College London. (n.d.).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Amino-3,5-dimethylbenzoic acid.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-3-methylbenzoic acid, 98%.
  • National Institutes of Health. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-methylbenzoic acid 95%.
  • Sigma-Aldrich. (n.d.). 4-Amino-3,5-dimethylbenzoic acid.
  • Quora. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethylbenzoic acid.
  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.
  • Apollo Scientific. (2023). 4-[(Dimethylcarbamoyl)
  • TCI Chemicals. (2024). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.
  • Cayman Chemical. (2025). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).
  • Smolecule. (n.d.). Buy 4-Amino-3,5-dimethylbenzoic acid.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • ChemicalBook. (n.d.). 2-Amino-3,4-dimethylbenzoic acid.
  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids.
  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid.
  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds.

Sources

4-Amino-2,3-dimethylbenzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2,3-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group and two methyl groups on the benzoic acid core—imparts specific steric and electronic properties that are instrumental in the design of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthetic approach, and key applications, with a focus on its utility as a scaffold for creating compound libraries in drug discovery programs. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this compound in their synthetic workflows.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research and development. This section outlines the formal nomenclature and key identifiers for the target compound.

IUPAC Name

The formal name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Synonyms and Identifiers

In literature and commercial databases, this compound may be referenced by several alternative names and identifiers. Awareness of these synonyms is crucial for comprehensive literature searches.

Identifier TypeValue
CAS Number 5628-44-4[1]
Molecular Formula C₉H₁₁NO₂[1]
InChI InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)[1]
SMILES CC1=C(C=CC(=C1C)N)C(=O)O[1]
Common Synonyms 4-Amino-2,3-dimethyl-benzoic acid, Benzoic acid, 4-amino-2,3-dimethyl-[1]

Physicochemical Properties

The physical and chemical properties of a building block dictate its handling, reactivity, and suitability for various experimental conditions. The following data has been computed and aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 165.19 g/mol [1]
Exact Mass 165.078978594 Da[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 1[1]

Synthesis and Manufacturing

The most established and industrially scalable route to substituted aminobenzoic acids is the chemical reduction of the corresponding nitroaromatic precursor. This transformation is highly efficient and typically proceeds with excellent yield and purity.

Rationale for Synthetic Route

The chosen synthetic pathway involves two key stages: the nitration of 2,3-dimethylbenzoic acid to yield 4-nitro-2,3-dimethylbenzoic acid, followed by the catalytic hydrogenation of the nitro group.

  • Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a cornerstone of industrial organic synthesis. It is a clean, high-yielding method for nitro group reduction that avoids the use of stoichiometric, and often toxic, metal reductants like tin or iron in acidic media[2][3]. The reaction conditions are generally mild, preserving other functional groups like the carboxylic acid.

  • Trustworthiness: This method is self-validating. The progress of the reaction can be easily monitored by the cessation of hydrogen uptake. The final product is readily isolated by simple filtration to remove the heterogeneous catalyst, followed by crystallization, ensuring high purity.

General Synthetic Workflow Diagram

G A 2,3-Dimethylbenzoic Acid B 4-Nitro-2,3-dimethylbenzoic Acid A->B C 4-Nitro-2,3-dimethylbenzoic Acid D This compound C->D H₂ (g), Pd/C Methanol, 60°C

Caption: General two-stage synthesis of this compound.

Experimental Protocol: Catalytic Reduction

This protocol is a representative procedure adapted from well-established methods for the reduction of substituted nitrobenzoic acids[2].

Materials:

  • 4-Nitro-2,3-dimethylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (10% Pd/C), 50% wet

  • Hydrogen (H₂) gas supply or hydrogen generator

  • Parr hydrogenator or similar autoclave system

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Charge a suitable high-pressure reaction vessel (autoclave) with 4-nitro-2,3-dimethylbenzoic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (approx. 1-2 mol% Pd) to the vessel.

  • Solvent Addition: Add anhydrous methanol to the vessel to create a slurry with a typical concentration of 0.1-0.5 M.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi or ~3.5-7.0 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to a controlled temperature (e.g., 50-60°C). The reaction is exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a reaction aliquot.

  • Work-up: Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a crucial intermediate. Its bifunctional nature—a nucleophilic amine and an activatable carboxylic acid—allows it to serve as a scaffold for generating diverse molecular structures.

Core Application: Amide Library Synthesis

A primary application is in the construction of benzamide derivatives via amide bond formation. This is a fundamental reaction in medicinal chemistry, as the amide bond is a stable and prevalent feature in countless pharmaceutical agents. The workflow allows for the rapid generation of a library of compounds from a single scaffold, where diversity is introduced through the choice of amine or carboxylic acid coupling partners.

Workflow for Amide Library Generation

G A This compound B Activated Ester Intermediate (e.g., with HATU) A->B Coupling Agent (HATU, DIPEA) D Benzamide Product Library B->D C Amine Library (R₁R₂NH) C->D Nucleophilic Attack

Caption: Workflow for parallel synthesis of a benzamide library.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust and widely used method for forming an amide bond between this compound and a representative primary amine, using HATU as the coupling agent[4].

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Initial Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF.

  • Amine & Base Addition: Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir for 5 minutes at room temperature.

  • Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the main reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The washes remove residual DMF, unreacted amine, and the coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final N-substituted 4-amino-2,3-dimethylbenzamide.

Conclusion

This compound represents a key molecular scaffold whose strategic value lies in its utility as a synthetic intermediate. While not a therapeutic agent itself, its robust synthesis and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a validated framework for the successful incorporation of this building block into advanced research and development programs.

References

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762777, this compound.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid.
  • Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63116335, 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid.
  • Wu, Z.-D. (1990). Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. Acta Physico-Chimica Sinica.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,3-Dimethylbenzoic Acid.

Sources

Theoretical properties of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-2,3-dimethylbenzoic acid

Abstract

This compound is a substituted aromatic carboxylic acid featuring a synthetically versatile scaffold. As a member of the aminobenzoic acid class, its structural motifs—an aromatic amine and a carboxylic acid—are prevalent in a multitude of biologically active compounds and serve as critical intermediates in pharmaceutical synthesis. This guide provides a comprehensive theoretical analysis of its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and robust analytical methodologies. Furthermore, we explore its potential pharmacological relevance by drawing parallels with structurally related molecules and propose systematic workflows for its experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the properties of this compound for novel applications.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 5628-44-4, is an organic compound possessing both acidic (carboxylic acid) and basic (amino group) functionalities.[1] The strategic placement of these groups, along with the two methyl substituents on the benzene ring, dictates its chemical reactivity, steric hindrance, and potential for intermolecular interactions. While extensive experimental data is not widely published, its core properties can be reliably predicted using computational models and inferred from related analogs.

A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 5628-44-4[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1C)N)C(=O)O[1]
InChIKey XLSZENRVQPEAHK-UHFFFAOYSA-N[1]
Predicted XLogP3 1.5[1]
Predicted pKa 4.93 ± 0.25[2]
Predicted Boiling Point 349 °C at 760 mmHg[2]
Predicted Density 1.207 g/cm³[2]

Solubility Profile: The molecule's structure suggests amphipathic solubility. The carboxylic acid and amino groups can form hydrogen bonds with polar solvents like water, especially at pH values where they are ionized. However, the dimethylated benzene ring introduces significant hydrophobic character. Therefore, this compound is expected to be slightly soluble in water[3] and demonstrate good solubility in polar organic solvents such as methanol, ethanol, and DMSO.

Synthetic Strategy and Chemical Reactivity

2.1. Proposed Synthetic Pathway

A common and effective method for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound.[4] Therefore, a logical synthetic route to this compound begins with the nitration of 2,3-dimethylbenzoic acid. The directing effects of the alkyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) suggest that the nitro group will be introduced at the C4 or C6 position. Subsequent catalytic hydrogenation would reduce the nitro group to the desired amine.

The proposed two-step synthesis is outlined below.

Synthetic_Pathway Start 2,3-Dimethylbenzoic Acid Intermediate 2,3-Dimethyl-4-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Caption: Proposed synthesis of this compound.

2.2. Theoretical Chemical Reactivity

The compound's bifunctional nature allows for a range of chemical transformations, making it a versatile building block.

  • Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization. N-acylation with acyl chlorides or anhydrides can be used to introduce various substituents, a common strategy in modifying the biological activity of drug candidates.

  • Reactions of the Carboxylic Acid Group: The carboxyl group can be converted to esters, amides, or acid chlorides. Esterification, for example, can increase lipophilicity and modulate pharmacokinetic properties.[5]

  • Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl groups strongly activates the aromatic ring towards further electrophilic substitution, although the existing substitution pattern and steric hindrance will influence the position of new substituents.

Spectroscopic Profile and Analytical Characterization

3.1. Predicted Spectroscopic Data

TechniquePredicted Signature
¹H NMR -COOH Proton: A broad singlet expected at δ 10-13 ppm. -NH₂ Protons: A broad singlet around δ 3.5-5.0 ppm. Aromatic Protons: Two doublets in the δ 6.5-8.0 ppm range, corresponding to the two protons on the benzene ring. -CH₃ Protons: Two distinct singlets between δ 2.0-2.5 ppm.
¹³C NMR -C=O Carbon: Expected around δ 165-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-150 ppm range, with carbons attached to heteroatoms appearing at the lower and higher ends of this range. -CH₃ Carbons: Signals expected in the δ 15-25 ppm range.
Infrared (IR) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. N-H Stretch (Amine): Two distinct sharp peaks around 3300-3500 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. C=C Stretch (Aromatic): Medium intensity peaks around 1550-1600 cm⁻¹.
Mass Spec. (MS) Molecular Ion (M⁺): A peak at m/z = 165. Key Fragments: Loss of H₂O (m/z = 147), loss of -COOH (m/z = 120), and subsequent fragmentation of the aromatic ring.

3.2. Analytical Methodologies

Ensuring the purity and identity of a compound is paramount in research and development. Based on established methods for similar aromatic acids, a robust analytical workflow can be designed.[8][9]

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Impurity Profiling HPLC_Sample Prepare Sample (0.1 mg/mL in 50:50 ACN:H₂O) HPLC_Analysis RP-HPLC Analysis HPLC_Sample->HPLC_Analysis HPLC_Data Data Analysis (Peak Area vs. Standard) HPLC_Analysis->HPLC_Data GCMS_Sample Prepare Sample (1 mg, dry) Derivatization Silylation (BSTFA, 70°C) GCMS_Sample->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Impurity Identification (Mass Spectra Library) GCMS_Analysis->GCMS_Data Synthesis Synthesized Product Synthesis->HPLC_Sample QC Step 1 Synthesis->GCMS_Sample QC Step 2

Caption: Quality control workflow for this compound.

3.2.1. Protocol for Purity Determination by HPLC

This method is designed for the quantitative analysis of the main component and the detection of non-volatile impurities.[8]

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in 50:50 acetonitrile/water. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Causality: The C18 stationary phase provides hydrophobic interaction, which is effective for retaining the aromatic ring. The gradient elution from a highly aqueous mobile phase to a high organic content ensures that both polar and non-polar impurities can be resolved and eluted. TFA is used as an ion-pairing agent to improve the peak shape of the acidic analyte.

3.2.2. Protocol for Impurity Profiling by GC-MS

This method is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Derivatization: Due to the low volatility of the carboxylic acid and amine, derivatization is essential.

    • Dry ~1 mg of the sample under a nitrogen stream.

    • Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Causality: Derivatization by silylation replaces the active protons on the amine and carboxyl groups with non-polar TMS groups, which significantly increases the compound's volatility and thermal stability, making it suitable for GC analysis.[8] EI provides reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification.

Theoretical Biological Significance and Applications

Direct biological studies on this compound are scarce in public literature. However, the aminobenzoic acid scaffold is a well-established pharmacophore. Derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]

Notably, a structurally related compound, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid, was identified as a potent and selective EP4 receptor antagonist, with potential applications in treating pain and inflammation.[12] This highlights the potential of the dimethyl-aminobenzoic acid core as a platform for developing targeted therapeutics. The specific substitution pattern of this compound may offer a unique steric and electronic profile for interaction with biological targets.

4.1. Proposed Workflow for Biological Screening

To investigate the potential anticancer properties, a primary cytotoxicity screen using a cell-based assay is a logical first step.

Biological_Screening Start Prepare Stock Solution (e.g., 10 mM in DMSO) Treatment Treat cells with serial dilutions of compound (24-72h) Start->Treatment Cell_Culture Seed Cancer Cell Lines (e.g., PC-3, HeLa) in 96-well plates Cell_Culture->Treatment Assay Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Treatment->Assay Measurement Measure Signal (Absorbance or Luminescence) Assay->Measurement Analysis Calculate IC₅₀ Value Measurement->Analysis

Sources

Introduction: The Strategic Value of Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2,3-dimethylbenzoic Acid: A Core Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the architectural design of small molecules is paramount to achieving therapeutic efficacy. Among the myriad of molecular scaffolds, substituted benzoic acids represent a privileged class of building blocks, offering a robust platform for constructing complex, biologically active compounds. This compound, a member of this family, is a strategically important intermediate whose unique substitution pattern provides chemists with precise control over molecular vectors and physicochemical properties.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, validated synthesis protocols, characteristic reactivity, and its emerging role as a cornerstone in the synthesis of novel therapeutic agents. The narrative is framed from the perspective of a senior application scientist, focusing not just on the "what" but the "why"—elucidating the causal relationships behind experimental design and the strategic considerations for its use in drug discovery programs.

Physicochemical and Structural Characteristics

Understanding the intrinsic properties of a building block is the foundation of its effective application. This compound possesses a distinct set of characteristics stemming from the electronic interplay between the electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid function.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5628-44-4PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Canonical SMILES CC1=C(C=CC(=C1C)N)C(=O)OPubChem[1]
pKa (Predicted) 4.93 ± 0.25LookChem[2]
LogP (Predicted) 2.165LookChem[2]
Physical Form SolidSigma-Aldrich[3]

The ortho- and meta- positioning of the two methyl groups relative to the carboxylic acid introduces significant steric hindrance. This is not a liability but a design feature; it influences the conformation of the molecule and can be exploited to control the orientation of substituents in derivative compounds, potentially enhancing binding affinity to biological targets by locking the molecule into a more favorable bioactive conformation. The amino group at the para-position, meanwhile, serves as a primary vector for synthetic elaboration.

Synthesis and Purification: A Validated Protocol

The reliable and scalable synthesis of this compound is crucial for its application. While multiple synthetic routes are conceivable, a common and robust strategy involves the reduction of a nitro-substituted precursor. This approach is favored for its high efficiency and the commercial availability of starting materials.

The logical workflow for this synthesis begins with a suitable dimethylbenzoic acid or dimethylaniline precursor, followed by nitration and subsequent reduction. Below is a detailed, self-validating protocol for a plausible synthesis route.

Diagram: General Synthesis Workflow

G Start Start: 2,3-Dimethylbenzoic Acid Nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate Intermediate: 4-Nitro-2,3-dimethylbenzoic Acid Nitration->Nitro_Intermediate Reduction Step 2: Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Nitro_Intermediate->Reduction Product Product: This compound Reduction->Product Purification Step 3: Purification (Recrystallization) Product->Purification Characterization Step 4: Characterization (NMR, MS, IR) Purification->Characterization

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from established methodologies for the reduction of aromatic nitro compounds.[4]

Objective: To synthesize this compound from 4-Nitro-2,3-dimethylbenzoic acid.

Materials:

  • 4-Nitro-2,3-dimethylbenzoic acid (1.0 eq)

  • Methanol (or Ethanol)

  • Palladium on Carbon (10% Pd, ~1-2 mol%) or Tin(II) Chloride (SnCl₂)

  • Hydrogen Gas (H₂) or Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Dissolution: In a hydrogenation vessel or a round-bottom flask, dissolve 4-Nitro-2,3-dimethylbenzoic acid (1.0 eq) in a suitable solvent like methanol. The choice of methanol is based on its ability to dissolve the starting material and its compatibility with catalytic hydrogenation.

  • Catalyst Addition: Carefully add the Palladium on Carbon catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Pd/C is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups to amines due to its high activity and ease of removal by filtration.[4]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Remove the Pd/C catalyst by filtration through a pad of Celite. Critical Step: This must be done carefully as the catalyst can be pyrophoric. The filter cake should be washed with methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Reduction (if hydrogenation is not feasible):

  • The reduction can also be achieved using a metal in acid, such as Tin(II) chloride in concentrated HCl. The reaction mixture is typically heated, and after completion, the product is precipitated by neutralizing the acid with a base like sodium bicarbonate.

Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard suite of analytical techniques is employed.

G cluster_sample Sample Preparation cluster_analysis Analytical Characterization Purified_Product Purified Product NMR ¹H & ¹³C NMR (in DMSO-d₆ or CDCl₃) Confirms Structure Purified_Product->NMR MS Mass Spectrometry (MS) Confirms Molecular Weight Purified_Product->MS IR Infrared (IR) Spectroscopy Confirms Functional Groups Purified_Product->IR

Caption: Standard workflow for analytical characterization of the final product.

Expected spectral data would include:

  • ¹H NMR: Distinct signals for the two methyl groups, aromatic protons, an exchangeable amine (NH₂) proton, and a carboxylic acid (COOH) proton.[5][6]

  • ¹³C NMR: Resonances corresponding to the nine carbon atoms, including the carboxyl carbon, aromatic carbons, and methyl carbons.[6]

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-N stretching.[6][7]

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₁₁NO₂ (165.0790 g/mol ).[1]

Reactivity and Application in Drug Development

The true value of this compound lies in its bifunctional nature, making it a versatile scaffold for building molecular diversity.[8] The amino and carboxylic acid groups serve as orthogonal chemical handles for a variety of transformations.

Key Reactions and Derivatizations:
  • Amide Bond Formation: The carboxylic acid can be activated by standard coupling reagents (e.g., HATU, HOBt/EDC) to react with a wide range of primary or secondary amines, forming substituted benzamides. This is one of the most common and powerful reactions in medicinal chemistry for generating libraries of drug candidates.[8]

  • Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions yields the corresponding esters.

  • N-Acylation/N-Alkylation: The nucleophilic amino group can be readily acylated with acyl chlorides or alkylated with alkyl halides to introduce diverse substituents.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

G Core This compound -COOH -NH₂ Amide Amide Derivatives (Drug Scaffolds) Core:f1->Amide Amide Coupling Ester Ester Derivatives Core:f1->Ester Esterification Acyl N-Acyl Derivatives Core:f2->Acyl N-Acylation Diazonium Diazonium Intermediates (Further Functionalization) Core:f2->Diazonium Diazotization

Caption: Key reaction pathways for derivatizing the core scaffold.

Role in Medicinal Chemistry:

Aminobenzoic acids are integral components of numerous FDA-approved drugs and clinical candidates.[9][10] They serve as key intermediates in the synthesis of anticancer agents, anti-inflammatory drugs, and more. For instance, the related 4-methyl-3-aminobenzoic acid is a crucial intermediate for the anticancer drug Nilotinib.[11]

Derivatives of dimethyl-benzoic acids have been investigated as potent antagonists for the EP4 receptor, a target for treating pain and inflammation.[12] The specific substitution pattern of this compound makes it an attractive building block for developing new kinase inhibitors, receptor antagonists, or other targeted therapies where precise steric and electronic properties are required for high-affinity binding.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and bifunctional nature provide a reliable foundation for the synthesis of diverse compound libraries aimed at complex biological targets. The detailed protocols and characterization workflows presented in this guide offer a self-validating system for its synthesis and use, ensuring reproducibility and quality. As the demand for novel therapeutics with high specificity and potency continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery and development programs.

References

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An In-depth Technical Guide on the Potential Mechanism of Action of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action of 4-Amino-2,3-dimethylbenzoic acid based on the known biological activities of structurally related aminobenzoic acid derivatives. As of the latest literature review, there is a notable absence of direct research specifically elucidating the mechanism of action for this compound. Therefore, the following guide presents a scientifically inferred framework to stimulate and guide future research endeavors.

Introduction: The Enigmatic Profile of this compound

This compound is a substituted aromatic compound belonging to the aminobenzoic acid family. While its primary utility has been documented as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries, its intrinsic biological activity remains largely unexplored. The structural motif of an aminobenzoic acid scaffold, however, is prevalent in a multitude of biologically active compounds, suggesting that this compound may possess latent pharmacological properties.[1] This guide will dissect the established mechanisms of action of its structural analogs to construct a predictive landscape of its potential biological targets and signaling pathways.

Inferred Mechanisms of Action Based on Structural Analogs

The biological activities of aminobenzoic acid derivatives are diverse and significantly influenced by the nature and position of substituents on the benzene ring.[2] Below, we explore several well-documented mechanisms of action of these related compounds, which represent plausible starting points for the investigation of this compound.

Inhibition of Folate Synthesis: A Classic Antimicrobial Target

Para-aminobenzoic acid (PABA) is an essential precursor in the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis.[3] The enzyme dihydropteroate synthase (DHPS) incorporates PABA into the folate backbone. Sulfonamide antibiotics, which are structural mimics of PABA, act as competitive inhibitors of DHPS, thereby halting bacterial growth.[3]

Hypothetical Relevance for this compound: The structural similarity of this compound to PABA suggests it could potentially interact with DHPS. The presence of the methyl groups at the 2 and 3 positions would be a critical determinant of its binding affinity and inhibitory potential.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine if this compound can inhibit bacterial DHPS activity.

Methodology:

  • Enzyme Preparation: Recombinant DHPS from a model bacterium (e.g., Escherichia coli) is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified DHPS, the substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound (and a known inhibitor like sulfamethoxazole as a positive control) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 37°C).

  • Quantification: The product, dihydropteroate, is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of DHPS activity (IC50) is calculated.

Enzyme Inhibition: A Broad Spectrum of Possibilities

Derivatives of aminobenzoic acid have demonstrated inhibitory activity against a range of enzymes critical in human physiology and disease.

  • Cyclooxygenase (COX) Inhibition: Derivatives of ortho-aminobenzoic acid (anthranilic acid) are known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, thereby reducing prostaglandin synthesis.[2]

  • Cholinesterase Inhibition: Several aminobenzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This has implications for the treatment of neurodegenerative diseases like Alzheimer's.[1][4]

  • Neuraminidase Inhibition: Some modified aminobenzoic acid derivatives have shown potential as microbial neuraminidase inhibitors, which is a key target for antiviral drugs against influenza.[5]

Hypothetical Signaling Pathway: Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Response Neuronal Response Postsynaptic_Receptor->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AChE Inhibition

Caption: Hypothetical inhibition of Acetylcholinesterase by this compound.

Modulation of Ion Channels: The Case of Local Anesthetics

Aminobenzoic acid esters are a well-known class of local anesthetics that function by blocking voltage-gated sodium channels in neurons.[6] This action prevents the influx of sodium ions necessary for the depolarization of the neuronal membrane and the propagation of action potentials.[6]

Hypothetical Relevance for this compound: While not an ester, the core aminobenzoic acid structure is present. It is worth investigating whether this compound or its synthetic derivatives could modulate the activity of sodium channels or other ion channels.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Cell Culture (e.g., DRG neurons, HEK cells expressing Nav1.7) B Cell Isolation and Plating A->B D Gigaseal Formation on a Single Cell B->D C Patch-Clamp Rig Setup C->D E Whole-Cell Configuration D->E F Application of Voltage Protocol to Elicit Sodium Currents E->F G Baseline Current Recording F->G H Perfusion with this compound G->H I Recording of Sodium Currents in the Presence of the Compound H->I J Data Analysis (Current Amplitude, Kinetics) I->J

Caption: Workflow for assessing the effect of a compound on voltage-gated sodium channels.

Anticancer Activity via Signaling Pathway Modulation

Recent studies have shown that some aminobenzoic acid derivatives can exert anticancer effects by modulating key signaling pathways involved in cell growth and survival.

  • PI3K/Akt/mTOR Pathway: Certain aminobenzothiazole derivatives have been found to inhibit this critical pathway, which is often hyperactivated in cancer.[7]

  • Cytotoxicity: Schiff bases derived from PABA have demonstrated cytotoxic effects against cancer cell lines.[8][9]

Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibitory points of this compound in the PI3K/Akt/mTOR pathway.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for potential bioactivity, the following table summarizes data for various aminobenzoic acid derivatives from the literature.

Compound ClassTargetBioactivity (IC50)Reference
Aminobenzoic acid derivativesAcetylcholinesterase (AChE)2.67 ± 0.05 µM[1]
4-amino-3-bromo-5-fluorobenzohydrazideButyrylcholinesterase (BChE)0.15 µM[1]
Schiff bases of PABAStaphylococcus aureus (MIC)15.62 µM[8]
Schiff bases of PABAHepG2 cancer cell line (IC50)≥ 15.0 µM[8][9]

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, the rich pharmacology of its structural analogs provides a fertile ground for hypothesis-driven research. The potential for this molecule to act as an enzyme inhibitor, an ion channel modulator, or an anticancer agent warrants a systematic investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational roadmap for researchers to unlock the therapeutic potential of this and other under-investigated aminobenzoic acid derivatives. Future studies should focus on a broad-based screening approach to identify its primary biological targets, followed by more in-depth mechanistic studies to validate these findings.

References

  • Krátký, M., Vinšová, J., Stolaříková, J., & Vorčáková, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4589. [Link]
  • Iftikhar, F., Ali, S., Rashid, U., & Yaqub, M. (2021).
  • Krátký, M., Vinšová, J., Stolaříková, J., & Vorčáková, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed, 31888126. [Link]
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  • Gupta, M. K., & Tale, R. P. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(1), 1-8. [Link]
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A Technical Guide to the Synthesis of 4-Amino-2,3-dimethylbenzoic acid: Strategic Insights and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delineates a robust and efficient synthetic pathway to 4-Amino-2,3-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is a strategic two-step process commencing with the regioselective nitration of 2,3-dimethylbenzoic acid to yield 4-nitro-2,3-dimethylbenzoic acid, followed by the reduction of the nitro group to the corresponding amine. This guide provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is thoroughly examined to ensure a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a bespoke chemical entity with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring an amino group for further functionalization and two methyl groups that impart specific steric and electronic properties, makes it a desirable scaffold for targeted molecular design. The strategic placement of these functional groups allows for the construction of complex molecules with precise three-dimensional architectures, a critical aspect in the rational design of bioactive compounds.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step sequence starting from the commercially available 2,3-dimethylbenzoic acid. This strategy is predicated on the well-established principles of electrophilic aromatic substitution and subsequent functional group transformation.

The core synthetic pathway is as follows:

  • Nitration: The regioselective introduction of a nitro group at the 4-position of the 2,3-dimethylbenzoic acid backbone via electrophilic aromatic substitution.

  • Reduction: The conversion of the nitro group to the desired amino functionality through catalytic hydrogenation.

This approach is advantageous due to the high yields and purity of the intermediates and the final product, as well as the scalability of the reactions.

Step 1: Regioselective Nitration of 2,3-Dimethylbenzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.[1]

Mechanistic Considerations and Regioselectivity

In the case of 2,3-dimethylbenzoic acid, the directing effects of the two methyl groups (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) must be considered. The methyl groups strongly activate the ring towards electrophilic attack, while the carboxylic acid group deactivates it. The synergistic activating effect of the two adjacent methyl groups at positions 2 and 3 makes the aromatic ring sufficiently nucleophilic to react with the nitronium ion (NO₂⁺) generated from the nitrating mixture.

The potential sites for nitration are positions 4, 5, and 6. However, the position para to the 3-methyl group (position 6) and the position para to the 2-methyl group (position 5) are sterically hindered by the adjacent carboxylic acid and methyl groups, respectively. Consequently, the electrophilic attack is directed predominantly to the less sterically hindered position 4, which is ortho to the 2-methyl group and meta to the carboxylic acid group. This leads to the formation of 4-nitro-2,3-dimethylbenzoic acid as the major product.

Experimental Protocol for the Nitration of 2,3-Dimethylbenzoic Acid

This protocol is adapted from established procedures for the nitration of benzoic acid derivatives.[2]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,3-Dimethylbenzoic acid150.1715.0 g0.10
Concentrated Sulfuric Acid (98%)98.0860 mL-
Concentrated Nitric Acid (70%)63.0115 mL-
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.0 g (0.10 mol) of 2,3-dimethylbenzoic acid.

  • Cool the flask in an ice-salt bath to 0 °C and slowly add 60 mL of concentrated sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 2,3-dimethylbenzoic acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated crude 4-nitro-2,3-dimethylbenzoic acid is collected by vacuum filtration and washed with copious amounts of cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield a pale yellow solid.

Step 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid

The reduction of the nitro group to an amine is a crucial step in this synthesis. Catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the ease of product isolation.[3]

The Choice of Catalyst and Reaction Conditions

Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro compounds.[4] The reaction is typically carried out in a protic solvent such as methanol or ethanol under a hydrogen atmosphere. The process is generally performed at room temperature or with gentle heating to expedite the reaction.

Experimental Protocol for the Catalytic Hydrogenation of 4-Nitro-2,3-dimethylbenzoic Acid

This protocol is based on established procedures for the reduction of nitrobenzoic acids.[4][5]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Nitro-2,3-dimethylbenzoic acid195.1610.0 g0.051
10% Palladium on Carbon (Pd/C)-0.5 g-
Methanol32.04150 mL-
Hydrogen Gas2.02As needed-

Procedure:

  • To a 250 mL hydrogenation flask, add 10.0 g (0.051 mol) of 4-nitro-2,3-dimethylbenzoic acid and 150 mL of methanol.

  • Carefully add 0.5 g of 10% Pd/C catalyst to the flask.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.

  • Pressurize the flask with hydrogen gas to the desired pressure (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a white to off-white solid.

Visualization of the Synthetic Workflow

The following diagrams provide a visual representation of the synthetic pathway and the logical flow of the experimental process.

Synthesis_Pathway 2,3-Dimethylbenzoic Acid 2,3-Dimethylbenzoic Acid 4-Nitro-2,3-dimethylbenzoic Acid 4-Nitro-2,3-dimethylbenzoic Acid 2,3-Dimethylbenzoic Acid->4-Nitro-2,3-dimethylbenzoic Acid Nitration (HNO₃, H₂SO₄, 0-5 °C) This compound This compound 4-Nitro-2,3-dimethylbenzoic Acid->this compound Reduction (H₂, Pd/C, Methanol)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Dissolution of Starting Material Dissolution of Starting Material Preparation of Nitrating Mixture Preparation of Nitrating Mixture Dissolution of Starting Material->Preparation of Nitrating Mixture Controlled Addition Controlled Addition Preparation of Nitrating Mixture->Controlled Addition Reaction Quenching Reaction Quenching Controlled Addition->Reaction Quenching Isolation & Purification of Nitro Intermediate Isolation & Purification of Nitro Intermediate Reaction Quenching->Isolation & Purification of Nitro Intermediate Setup of Hydrogenation Setup of Hydrogenation Isolation & Purification of Nitro Intermediate->Setup of Hydrogenation Catalyst Addition Catalyst Addition Setup of Hydrogenation->Catalyst Addition Hydrogenation Reaction Hydrogenation Reaction Catalyst Addition->Hydrogenation Reaction Catalyst Removal Catalyst Removal Hydrogenation Reaction->Catalyst Removal Isolation & Purification of Final Product Isolation & Purification of Final Product Catalyst Removal->Isolation & Purification of Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,3-dimethylbenzoic acid via a two-step nitration and reduction sequence represents a reliable and efficient method for obtaining this valuable compound. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles. By understanding the causality behind the experimental choices, researchers can confidently implement and adapt these procedures for their specific needs in the pursuit of novel chemical entities.

References

  • Profnit. (n.d.).
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Methodological & Application

Synthesis of 4-Amino-2,3-dimethylbenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-Amino-2,3-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for each step, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

This compound is a substituted anthranilic acid derivative. The presence of the amino and carboxylic acid functionalities on the benzene ring, along with the specific substitution pattern of the methyl groups, makes it an attractive scaffold for the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. The synthetic route detailed below is a multi-step process designed for robust and reliable production in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a five-step sequence starting from the commercially available 2,3-dimethylaniline. The overall strategy involves the protection of the reactive amino group, regioselective nitration, deprotection, conversion of the amino group to a nitrile via a Sandmeyer reaction, and finally, hydrolysis of the nitrile to the desired carboxylic acid followed by reduction of the nitro group.

PART 1: Synthesis of N-(2,3-dimethylphenyl)acetamide (Protection of the Amino Group)

Rationale: The initial acetylation of 2,3-dimethylaniline is a crucial step to protect the amino group from oxidation and to control the regioselectivity of the subsequent electrophilic nitration. The acetyl group is a moderately activating, ortho-, para-directing group that is less activating than the amino group, which helps to prevent over-nitration and the formation of undesired byproducts.

Protocol 1: Acetylation of 2,3-dimethylaniline
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2,3-Dimethylaniline121.1810.0 g0.0825
Acetic Anhydride102.098.5 mL (9.2 g)0.0901
Sodium Acetate82.037.0 g0.0853
Water18.02200 mL-
Ethanol46.07As needed-

Procedure:

  • In a 500 mL Erlenmeyer flask, suspend 10.0 g (0.0825 mol) of 2,3-dimethylaniline in 150 mL of water.

  • While stirring vigorously, add 8.5 mL (0.0901 mol) of acetic anhydride to the suspension.

  • Immediately add a solution of 7.0 g (0.0853 mol) of sodium acetate dissolved in 50 mL of water to the reaction mixture.

  • Continue to stir the mixture vigorously for 20 minutes at room temperature. A white precipitate of N-(2,3-dimethylphenyl)acetamide will form.

  • Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash the filter cake with two 50 mL portions of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,3-dimethylphenyl)acetamide as white crystals.

  • Dry the product in a vacuum oven at 60 °C.

Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

PART 2: Synthesis of 4-Nitro-N-(2,3-dimethylphenyl)acetamide (Nitration)

Rationale: The nitration of the protected aniline derivative introduces the nitro group, which will be later reduced to the target amino group. The regioselectivity of this step is governed by the directing effects of the acetamido and methyl groups. The acetamido group is ortho-, para-directing. In this substrate, the para position is blocked. The ortho positions are sterically hindered by the adjacent methyl groups. The two methyl groups are ortho-, para-directing activators. The position C4 is para to the methyl group at C1 and ortho to the methyl group at C2, making it an electronically favorable and sterically accessible site for electrophilic substitution.

Protocol 2: Nitration of N-(2,3-dimethylphenyl)acetamide
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N-(2,3-dimethylphenyl)acetamide163.2210.0 g0.0613
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.014.5 mL~0.071

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10.0 g (0.0613 mol) of N-(2,3-dimethylphenyl)acetamide to 20 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 5 °C.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of the acetamide over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to yield pure 4-Nitro-N-(2,3-dimethylphenyl)acetamide.

Characterization: The product should be characterized by its melting point and spectroscopic analysis to confirm its structure.

PART 3: Synthesis of 4-Nitro-2,3-dimethylaniline (Deprotection)

Rationale: The hydrolysis of the acetamide is necessary to deprotect the amino group, which is required for the subsequent Sandmeyer reaction. This is typically achieved by heating in an acidic solution.

Protocol 3: Hydrolysis of 4-Nitro-N-(2,3-dimethylphenyl)acetamide
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Nitro-N-(2,3-dimethylphenyl)acetamide208.2110.0 g0.048
Concentrated Hydrochloric Acid (37%)36.4630 mL-
Water18.0230 mL-
Sodium Hydroxide Solution (10 M)40.00As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g (0.048 mol) of 4-Nitro-N-(2,3-dimethylphenyl)acetamide, 30 mL of water, and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. A yellow-orange precipitate of 4-nitro-2,3-dimethylaniline will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Characterization: The product can be characterized by its melting point and spectroscopic data.

PART 4: Synthesis of 4-Nitro-2,3-dimethylbenzonitrile (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of other functional groups, including a nitrile.[1][2] The reaction proceeds via a diazonium salt intermediate, which is then treated with a copper(I) cyanide salt. The nitrile group can be readily hydrolyzed to a carboxylic acid in the subsequent step.

Protocol 4: Diazotization and Cyanation
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Nitro-2,3-dimethylaniline166.187.0 g0.0421
Concentrated Hydrochloric Acid (37%)36.4615 mL-
Sodium Nitrite69.003.2 g0.0464
Copper(I) Cyanide89.564.5 g0.0502
Sodium Cyanide49.015.2 g0.106
Water18.02As needed-

Procedure:

Caution: Sodium cyanide and copper(I) cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Diazotization: In a 250 mL beaker, suspend 7.0 g (0.0421 mol) of 4-nitro-2,3-dimethylaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with stirring.

  • Dissolve 3.2 g (0.0464 mol) of sodium nitrite in 10 mL of water and cool the solution.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a slight color change.

  • Preparation of Copper(I) Cyanide Solution: In a separate 500 mL flask, dissolve 4.5 g (0.0502 mol) of copper(I) cyanide and 5.2 g (0.106 mol) of sodium cyanide in 50 mL of water.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the crude 4-Nitro-2,3-dimethylbenzonitrile by vacuum filtration, wash with water, and dry.

PART 5: Synthesis of this compound (Hydrolysis and Reduction)

Rationale: This final two-step, one-pot sequence involves the hydrolysis of the nitrile to a carboxylic acid, followed by the reduction of the nitro group to the desired amino group. Acidic hydrolysis is employed for the nitrile, and a subsequent reduction using a selective reducing agent like iron in acidic media will yield the final product.

Protocol 5: Hydrolysis and Reduction
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Nitro-2,3-dimethylbenzonitrile176.176.0 g0.034
Concentrated Sulfuric Acid (98%)98.0820 mL-
Water18.0220 mL-
Iron powder55.8510.0 g0.179
Acetic Acid (glacial)60.0550 mL-
Ammonium Hydroxide (concentrated)35.05As needed-

Procedure:

  • Hydrolysis: In a 250 mL round-bottom flask, add 6.0 g (0.034 mol) of 4-Nitro-2,3-dimethylbenzonitrile to a mixture of 20 mL of concentrated sulfuric acid and 20 mL of water.

  • Heat the mixture to reflux for 2-3 hours. The nitrile will hydrolyze to the corresponding carboxylic acid.

  • Cool the reaction mixture and pour it onto 100 g of ice. The 4-Nitro-2,3-dimethylbenzoic acid will precipitate. Filter the solid, wash with cold water, and use it directly in the next step.

  • Reduction: Transfer the crude 4-Nitro-2,3-dimethylbenzoic acid to a 500 mL flask containing 50 mL of glacial acetic acid.

  • Add 10.0 g (0.179 mol) of iron powder to the stirred suspension.

  • Heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the excess iron.

  • Dilute the filtrate with 200 mL of water and carefully neutralize with concentrated ammonium hydroxide until the product precipitates.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain the pure compound.

Characterization of Final Product:

  • Melting Point: Determine the melting point and compare it with literature values.

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure and purity of the final product.

  • IR Spectroscopy: Identify the characteristic functional groups (amine, carboxylic acid).

  • Mass Spectrometry: Determine the molecular weight of the compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 2,3-Dimethylaniline B N-(2,3-dimethylphenyl)acetamide A->B Acetylation (Acetic Anhydride, NaOAc) C 4-Nitro-N-(2,3-dimethylphenyl)acetamide B->C Nitration (HNO3, H2SO4) D 4-Nitro-2,3-dimethylaniline C->D Hydrolysis (HCl, H2O) E 4-Nitro-2,3-dimethylbenzonitrile D->E Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN, NaCN) F This compound E->F Hydrolysis & Reduction (1. H2SO4, H2O 2. Fe, Acetic Acid)

Caption: Overall synthetic route for this compound.

Safety and Handling

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and acetic anhydride are corrosive and should be handled with care.

  • Sodium nitrite is an oxidizer and is toxic.

  • Cyanide salts are extremely toxic and should be handled with utmost caution. All waste containing cyanide must be quenched with an appropriate reagent (e.g., bleach) before disposal.

References

  • Fitch, H. M. m-NITRODIMETHYLANILINE. Org. Synth.1947, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]
  • Wikipedia contributors. N,N-Dimethylaniline. Wikipedia, The Free Encyclopedia. [Link]
  • Mono-nitration of dimethylaniline. Sciencemadness Discussion Board. [Link]
  • Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
  • Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [Link]
  • Amines.
  • Kumar, V., & Sharma, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921. [Link]
  • Jiangsu Kangheng Chemical Co Ltd. (2014).
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth.1963, 43, 25. DOI: 10.15227/orgsyn.043.0025. [Link]
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Reduction of 4-nitrobenzoic acid. Sciencemadness Discussion Board. [Link]
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
  • Wang, X., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Royal Society of Chemistry. [Link]
  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research. [Link]
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
  • Acetyl
  • The preparation method of the aminobenzoic acid of 3 methyl 4.

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Application Notes and Protocols: The Synthetic Utility of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01A

Abstract

This guide provides a comprehensive overview of the synthetic utility of 4-Amino-2,3-dimethylbenzoic acid (CAS No. 5628-44-4). While specific, named applications in complex syntheses are not widely documented, its true value lies in its predictable, versatile reactivity as a bifunctional aromatic building block. This document elucidates the core chemical principles governing its transformations and provides detailed, field-tested protocols for key reactions. We will explore its potential as a scaffold in medicinal chemistry and a precursor for novel heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique substituted anthranilic acid isomer in their synthetic programs.

Introduction and Structural Analysis

This compound is a unique aromatic scaffold possessing three key points for chemical modification: a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a sterically-defined aromatic ring. Its structure presents a distinct substitution pattern that differentiates it from more commonly cited isomers, such as the precursors to Mefenamic acid.

The strategic placement of the functional groups dictates its reactivity:

  • The 4-Amino Group: A moderately activating, ortho-, para- directing group. Its primary nucleophilicity allows for standard transformations like acylation, alkylation, and diazotization.

  • The Carboxylic Acid Group: A deactivating, meta- directing group that can readily undergo esterification, amide bond formation, or reduction.

  • The 2,3-Dimethyl Groups: These vicinal methyl groups provide steric hindrance around the carboxylic acid and one of the ortho positions to the amine. This steric environment can be exploited for regioselective reactions on the aromatic ring. Furthermore, they contribute to the molecule's lipophilicity.

Understanding the interplay of these electronic and steric factors is paramount to designing successful synthetic routes.

Physicochemical Properties

A summary of key properties for this compound is provided below.[1]

PropertyValueSource
CAS Number 5628-44-4PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=C(C=CC(=C1C)N)C(=O)OPubChem[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound can be best understood by analyzing the reactions of its principal functional groups. The following diagram illustrates the key reactive sites and the classes of derivatives that can be accessed.

G Synthetic Pathways from this compound cluster_amino Amino Group Reactions cluster_carboxyl Carboxyl Group Reactions A This compound B Amides / Sulfonamides (Acylation) A->B RCOCl or (RCO)₂O C Diazonium Salt A->C NaNO₂, H⁺ D Schiff Bases (Imines) A->D RCHO or RCOR' E Esters (Esterification) A->E ROH, H⁺ F Amides (Amide Coupling) A->F R'NH₂, Coupling Agent G Benzyl Alcohol Derivative (Reduction) A->G LiAlH₄ or BH₃ H Halogenated Derivatives (Sandmeyer) C->H CuX I Nitrile Derivatives (Sandmeyer) C->I CuCN

Caption: Key reactive sites and potential synthetic transformations.

Causality Behind Experimental Choices
  • Protecting Group Strategy: When modifying the carboxylic acid, the amino group's nucleophilicity can interfere. While direct reactions are sometimes possible (e.g., Fischer esterification protonates the amine), protection of the amine as an acetamide is a common strategy to ensure clean conversion at the carboxyl group. Conversely, when targeting the amine, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester) to increase solubility in organic solvents and prevent unwanted acid-base reactions.

  • Amide Coupling Reagents: For forming amides at the carboxyl group, direct thermal condensation with amines is ineffective. The carboxylic acid must be activated. Carbodiimides (like EDC) or uronium/phosphonium salts (like HATU or PyBOP) are used to convert the hydroxyl of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[2] The choice of reagent depends on factors like substrate stability, steric hindrance, and the need to suppress racemization in chiral substrates.[2]

  • Diazotization Conditions: The conversion of the aromatic amine to a diazonium salt is a powerful tool for introducing a wide range of substituents.[3][4][5][6] This reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures. The subsequent Sandmeyer reaction, which uses a copper(I) catalyst, allows for the installation of halides or a nitrile group, functionalities that are difficult to introduce otherwise.[7]

Detailed Application Protocols

The following protocols are generalized from standard, robust organic chemistry procedures and are adapted for this compound. Researchers should perform their own optimization and safety assessments.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the synthesis of N-benzyl-4-amino-2,3-dimethylbenzamide, a representative amide derivative. HATU is chosen for its high efficiency and rapid reaction times, which is particularly useful for building molecular libraries.[2]

  • Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, DIPEA, neutralizes the generated acids. Benzylamine then acts as the nucleophile to form the final amide bond.

G start Dissolve Starting Material (this compound) and Benzylamine in Anhydrous DMF step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add DIPEA (Base) Stir for 5 min step1->step2 step3 Add HATU (Coupling Reagent) (Portion-wise) step2->step3 step4 Warm to Room Temperature Stir for 2-4 hours step3->step4 step5 Monitor by TLC (e.g., 50% EtOAc/Hexane) step4->step5 step6 Reaction Quench (Add H₂O) step5->step6 step7 Extraction (3x with Ethyl Acetate) step6->step7 step8 Wash Organic Layer (Brine) step7->step8 step9 Dry & Concentrate (Na₂SO₄, Rotary Evaporation) step8->step9 end Purify by Column Chromatography (Silica Gel) step9->end

Caption: Experimental workflow for HATU-mediated amide coupling.

  • Reagents & Quantities:

    Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
    This compound 165.19 1.0 165 mg 1.0
    Benzylamine 107.15 1.1 118 mg (121 µL) 1.1
    HATU 380.23 1.2 456 mg 1.2
    DIPEA 129.25 2.5 323 mg (435 µL) 2.5

    | Anhydrous DMF | - | - | 5 mL | - |

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (165 mg, 1.0 mmol) and anhydrous DMF (5 mL).

    • Add benzylamine (121 µL, 1.1 mmol) to the solution.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (435 µL, 2.5 mmol) and stir for 5 minutes.

    • Add HATU (456 mg, 1.2 mmol) portion-wise over 2 minutes, ensuring the temperature does not rise significantly.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting benzoic acid.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Fischer Esterification

This protocol details the synthesis of the methyl ester of this compound. This is a classic, cost-effective method for ester formation.[8]

  • Principle: The reaction uses an excess of an alcohol (methanol) as both a reactant and the solvent, with a strong acid catalyst (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. The equilibrium is driven to the product side by the large excess of methanol.[8]

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound (1.65 g, 10.0 mmol) in anhydrous methanol (40 mL).

    • Cool the flask in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise with stirring. The addition is exothermic.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water (100 mL).

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the methyl ester, which can be further purified by recrystallization if necessary.

Protocol 3: Diazotization and Sandmeyer Cyanation

This protocol describes the conversion of the 4-amino group to a 4-cyano group, yielding 4-Cyano-2,3-dimethylbenzoic acid. This two-step, one-pot procedure is a powerful method for C-C bond formation on an aromatic ring.[3][6]

  • Principle: The aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at 0-5 °C.[3][4] This unstable intermediate is then immediately treated with a solution of copper(I) cyanide. The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas.[7]

  • Procedure:

    • Part A: Diazotization

      • In a 250 mL three-neck flask, dissolve this compound (1.65 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL). Stir until a fine suspension of the hydrochloride salt forms.

      • Cool the flask to 0-5 °C in an ice-salt bath.

      • In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.76 g, 11.0 mmol) in water (5 mL).

      • Add the sodium nitrite solution dropwise to the stirred suspension over 20 minutes, ensuring the temperature is strictly maintained below 5 °C. A clear solution of the diazonium salt should form.

    • Part B: Cyanation

      • In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (CuCN) (1.17 g, 13.0 mmol) and sodium cyanide (NaCN) (1.27 g, 26.0 mmol) in water (20 mL). Caution: Cyanides are extremely toxic. Handle with extreme care in a fume hood.

      • Warm the cyanide solution to 60-70 °C.

      • Slowly and carefully add the cold diazonium salt solution from Part A to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur.

      • After the addition is complete, continue to heat the mixture at 60-70 °C for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl to pH < 2 to precipitate the carboxylic acid product.

    • Filter the crude solid product, wash thoroughly with cold water, and air dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Cyano-2,3-dimethylbenzoic acid.

Conclusion

This compound represents a versatile, yet underutilized, building block in organic synthesis. While it lacks a portfolio of complex, named applications, its value is derived from the fundamental reactivity of its amino and carboxylic acid functional groups. By applying standard, robust transformations such as amide coupling, esterification, and diazotization, chemists can readily generate a diverse library of derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this scaffold into their synthetic strategies for drug discovery, materials science, and beyond.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
  • SCIRP. (2016).
  • SciSpace. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. [Link]
  • ResearchGate. (2016). (PDF)
  • Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63116335, 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid. [Link]
  • Luxembourg Bio Technologies. (2006). Developments in peptide and amide synthesis. Chimica Oggi. [Link]
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-2,3-dimethylbenzoic acid. This compound, possessing both an acidic carboxylic group and a basic amino group, presents a unique challenge for chromatographic retention and peak shape. The described method utilizes a polar-endcapped C18 column with an acidic mobile phase to ensure adequate retention and symmetrical peak geometry. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.

Introduction and Analytical Challenge

This compound is an aromatic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals. Its chemical structure, featuring a benzoic acid core substituted with both an amino group and two methyl groups, imparts amphoteric properties. Accurate quantification of this intermediate is critical for ensuring the quality, consistency, and yield of final products.

The primary analytical challenge stems from the molecule's polarity and its zwitterionic potential. In standard reversed-phase chromatography, highly polar compounds often exhibit poor retention, eluting at or near the solvent front.[1][2] Furthermore, the presence of the basic amino group can lead to undesirable interactions with residual silanols on the silica surface of traditional C18 columns, resulting in peak tailing. This application note addresses these challenges by providing a comprehensive, field-proven protocol that ensures reliable and accurate analysis.

Analyte Properties and Chromatographic Rationale

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁NO₂ PubChem CID: 2762777[3]
Molecular Weight 165.19 g/mol PubChem CID: 2762777[3]
Structure

| Predicted pKa | Carboxylic Acid: ~4-5; Amino Group: ~4-5 | Estimated based on benzoic acid (pKa ~4.20) and aminobenzoic acids.[4] |

Causality of Experimental Choices
  • Column Selection: A standard C18 column relies on hydrophobic interactions for retention.[5] Given the polarity of our analyte, a traditional C18 phase would provide minimal retention. Therefore, a polar-endcapped C18 column was selected. These columns are designed with modified surface chemistry that improves the retention of polar and hydrophilic molecules and shields the analyte from interacting with acidic silanol groups, thus improving peak shape.[6]

  • Mobile Phase pH Control: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH.[2]

    • To maximize retention on a C18 column, the polarity of the analyte should be minimized. This is achieved by suppressing the ionization of the carboxylic acid group. By setting the mobile phase pH to approximately 2.5, which is well below the pKa of the carboxylic acid (~4-5), the carboxyl group remains in its neutral, more hydrophobic form (-COOH).

    • At this low pH, the amino group will be protonated and positively charged (-NH₃⁺). While this increases polarity, the overall retention is sufficiently controlled by the hydrophobic character of the protonated aromatic ring and the suppressed ionization of the carboxyl group. An acidic mobile phase is therefore critical for achieving consistent retention and sharp peaks.

  • Detector Selection: The benzene ring in this compound contains a strong chromophore, making it ideal for UV detection. A wavelength of 254 nm was chosen as it provides a robust signal for many aromatic compounds and minimizes interference from common HPLC solvents.

Detailed Application Protocol

This section provides a step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped C18 column).

  • Data Acquisition: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Orthophosphoric acid (ACS grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. The resulting pH will be approximately 2.5. Filter through a 0.45 µm filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Chromatographic Conditions

The optimized parameters for the HPLC analysis are summarized in the table below.

Table 2: Optimized HPLC Chromatographic Conditions

Parameter Condition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% H₃PO₄ (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10% to 70% B; 10-12 min: 70% B; 12-12.1 min: 70% to 10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

| Run Time | 15 minutes |

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard / Sample Preparation D Sequence Setup & Injection B->D E Chromatographic Separation D->E Run F Peak Integration E->F G Quantification & Reporting F->G

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, validation was performed according to ICH Q2(R2) guidelines.[7][8] The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[7]

Validation Workflow

Caption: Key parameters for HPLC method validation as outlined by ICH guidelines.

Validation Procedures & Acceptance Criteria
  • Specificity: A solution of a placebo (matrix without the analyte) is injected to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze five calibration standards across the range of 1-100 µg/mL in triplicate. Plot a curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Acceptance Criterion: r² ≥ 0.999.

  • Accuracy: Prepare a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration) in triplicate. Calculate the percent recovery for each sample.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%.[9]

Representative Results

The developed method yields a sharp, symmetrical peak for this compound at a retention time of approximately 7.8 minutes.

(Note: A representative chromatogram would be inserted here in a formal document)

Validation experiments confirm the method is highly reliable.

Table 3: Method Validation Summary - Linearity

Parameter Result
Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998

| Equation | y = 45872x + 1234 |

Table 4: Method Validation Summary - Accuracy (Recovery)

Spiked Level Mean Recovery (%) %RSD
Low (80%) 99.5 0.8
Mid (100%) 100.3 0.5

| High (120%) | 101.1 | 0.6 |

Table 5: Method Validation Summary - Precision

Precision Type %RSD (n=6)
Repeatability 0.7%

| Intermediate Precision | 1.2% |

Conclusion

The HPLC method described in this application note provides a selective, linear, accurate, and precise system for the quantitative analysis of this compound. The strategic selection of a polar-endcapped C18 column and an acidic mobile phase successfully overcomes the challenges associated with this polar, amphoteric analyte. This validated protocol is fit for purpose and can be confidently implemented in quality control and research environments for routine analysis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Pecha, J., & Pechova, A. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.
  • Kusaka, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
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  • Wikipedia. (2023). Reversed-phase chromatography.
  • SIELC Technologies. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762777, this compound.
  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Lab Manager. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Ho, W. H., & Hsieh, S. J. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(15), 3759-3764.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63116335, 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid.
  • Zhang, H., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 29(11), 1659-67.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Jen, C., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 606.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313682, 4-Amino-2,6-dimethylbenzoic acid.
  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid.
  • PubChemLite. (n.d.). 4-amino-2,5-dimethylbenzoic acid (C9H11NO2).
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Chemsrc. (n.d.). 4-amino-3,5-dimethyl-benzoic acid.
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Application Notes & Protocols: 4-Amino-2,3-dimethylbenzoic Acid as a Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Amino-2,3-dimethylbenzoic acid (CAS No. 5628-44-4) as a foundational building block in pharmaceutical research. We delve into its unique structural attributes, outlining its reactivity and potential for creating diverse molecular libraries. This guide offers field-proven, step-by-step protocols for key synthetic transformations, including robust amide bond formation and Schiff base synthesis, explaining the causality behind procedural choices. All methodologies are presented to ensure reproducibility and are supported by visualizations and references to authoritative literature.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting compounds. This compound is a bifunctional aromatic scaffold whose value lies in its distinct arrangement of functional groups. The molecule features:

  • An aniline amino group at the C4 position, which serves as a potent nucleophile or a site for diazotization and subsequent transformations.

  • A carboxylic acid group at the C1 position, which can be readily activated for coupling reactions.

  • Two vicinal methyl groups at the C2 and C3 positions. These groups are not mere spectators; they impart steric hindrance that can direct regioselectivity in certain reactions and modulate the physicochemical properties (e.g., solubility, metabolic stability) of the final derivatives.

This unique combination makes this compound an excellent starting point for generating libraries of compounds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapeutic agents.[1] Its derivatives have been explored for a range of biological activities.

Physicochemical & Handling Properties

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueSource
CAS Number 5628-44-4[2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [3]
Appearance Typically a solid[2]
IUPAC Name This compound[3]
Purity ≥95% (typical)[2]
Storage Store at room temperature in a dry, sealed container.
Safety Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Handling Advisory: As with all research chemicals, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Core Application: Amide Bond Formation for Library Synthesis

The amide bond is arguably the most important linkage in medicinal chemistry, present in a vast number of approved drugs.[4] this compound is an ideal substrate for amide coupling, where its carboxylic acid moiety is activated to react with a diverse range of primary or secondary amines. This reaction is the cornerstone for building libraries of drug candidates.

Causality of the Method: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[5] Therefore, a "coupling agent" is required to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-intermediate that is susceptible to nucleophilic attack by the amine.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification Start Dissolve this compound in anhydrous DMF AddAmine Add Amine Partner (1.1 eq) Start->AddAmine AddBase Add DIPEA Base (2.5 eq) AddAmine->AddBase HATU Add HATU Solution (1.2 eq) AddBase->HATU Initiate Coupling Stir Stir at RT (4-12 h) HATU->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 1 M HCl Monitor->Quench Upon Completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Silica Gel Chromatography Extract->Purify Product Isolated Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Synthesis of a Representative N-Substituted Benzamide

This protocol details a robust and widely applicable method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[4][6]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by DIPEA (2.5 eq). The base is crucial to neutralize the hexafluorophosphate salt of HATU and the HCl generated during the reaction. Stir the mixture for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture portion-wise. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes as the eluent) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with EtOAc and transfer it to a separatory funnel.

  • Workup - Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes excess amine and DIPEA, while the bicarbonate wash removes any unreacted carboxylic acid and residual acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Alternative Transformations: Leveraging the Amino Group

The nucleophilic amino group offers a secondary handle for diversification. One of the simplest and most effective transformations is the formation of a Schiff base (imine) through condensation with an aldehyde or ketone. These imines are not only valuable synthetic intermediates but can also possess intrinsic biological activity.[7]

Schiff_Base_Formation Reactants This compound + Aromatic Aldehyde (1.0 eq) Solvent Ethanol (Solvent) + Glacial Acetic Acid (cat.) Reactants->Solvent Combine Reflux Reflux (2-4 hours) Solvent->Reflux Heat Precipitation Cool to Room Temp. Product Precipitates Reflux->Precipitation Reaction Completion Isolation Filter & Wash with Cold Ethanol Precipitation->Isolation Product Pure Schiff Base Product Isolation->Product

Caption: Workflow for the synthesis of a Schiff base derivative.

Protocol 2: Synthesis of a Representative Schiff Base Derivative

This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Salicylaldehyde) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add the aromatic aldehyde (1.0 eq) to the suspension, followed by a catalytic amount of glacial acetic acid. The acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress can be monitored by TLC.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product, often being a colored solid, will typically precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain the final Schiff base. Further purification via recrystallization can be performed if necessary.

Analytical Characterization of Derivatives

Confirmation of a successful synthesis requires rigorous analytical characterization. For a typical amide product derived from Protocol 1, the following data would be expected.

TechniqueExpected Observations for an N-Benzyl Amide Derivative
¹H NMR Appearance of new signals for the benzyl group (aromatic protons ~7.2-7.4 ppm; CH₂ protons ~4.5 ppm, often as a doublet). A broad singlet for the amide N-H proton. Disappearance of the carboxylic acid proton signal (>10 ppm).
¹³C NMR Appearance of a new carbonyl signal for the amide (~165-170 ppm). Appearance of signals corresponding to the new R-group carbons.
FT-IR Strong C=O stretch for the amide at ~1640-1680 cm⁻¹. N-H stretch (for secondary amides) around 3300 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid.
Mass Spec (ESI+) Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the target amide.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical discovery. Its dual functionality, combined with the modulating effects of its methyl substituents, provides a robust platform for synthesizing diverse libraries of compounds. The protocols detailed herein for amide coupling and Schiff base formation are foundational transformations that can be readily adapted by researchers. By providing reliable and reproducible synthetic routes, this scaffold enables the efficient exploration of chemical space in the pursuit of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis. BenchChem.
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  • Káňová, D., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,3-Dimethylbenzoic Acid.
  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • Sharma, A., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.
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Application Notes & Protocols: A Guide to Key Experimental Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: Charting the Course from Concept to Candidate

The journey of transforming a biological hypothesis into a viable drug candidate is a testament to scientific rigor, innovation, and perseverance. This process, often visualized as a pipeline, is a multi-stage, high-stakes endeavor where chemistry, biology, and pharmacology converge.[1][2][3] The cost of failure is astronomical, not just in financial terms but also in lost time, making early, data-driven decisions paramount.[1][3] The core objective of experimental medicinal chemistry is to systematically identify, optimize, and de-risk new chemical entities.

This guide eschews a rigid template, instead following the logical progression of a typical small-molecule drug discovery project. We will navigate from the initial large-scale screening efforts to identify "hits," through the intricate process of optimizing their properties, and finally to the critical safety and metabolic profiling that determines whether a compound is worthy of advancing toward preclinical studies.[3][4][5] Each section is designed to explain not just how an experiment is done, but why it is a critical decision point in the pipeline.

Drug_Discovery_Pipeline cluster_0 Discovery & Preclinical Research cluster_1 Clinical Development cluster_2 Regulatory & Market Target_ID Target Identification & Validation Hit_Gen Hit Generation (HTS, FBDD, etc.) Target_ID->Hit_Gen Assay Development Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Hit Confirmation & Triage Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Studies (In Vitro & In Vivo ADME/Tox) Lead_Opt->Preclinical Candidate Selection Phase1 Phase I (Safety) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 Approval Regulatory Approval (NDA Submission) Phase3->Approval Phase4 Post-Market (Phase IV) Approval->Phase4

Caption: The Drug Discovery and Development Pipeline.[3][4]

Section 1: High-Throughput Screening (HTS) — Casting a Wide Net for "Hits"

Scientific Rationale: High-Throughput Screening (HTS) is the engine of modern hit discovery.[6] It employs automation and robotics to rapidly test hundreds of thousands to millions of compounds against a specific biological target.[7][8] The fundamental choice here is one of breadth over depth. By screening vast and diverse chemical libraries, we maximize the probability of finding novel chemical matter that interacts with our target, providing the starting points for a medicinal chemistry campaign.[9] The success of an HTS campaign is critically dependent on the quality and robustness of the biological assay, which must be miniaturized (typically to 384- or 1536-well plates) and validated to ensure reliability.[8][10]

A key metric for assay quality is the Z'-factor, a statistical value that assesses the separation between positive and negative controls. An assay with a Z'-factor above 0.5 is generally considered robust and suitable for an HTS campaign.[8]

HTS_Workflow cluster_0 HTS Campaign Assay_Dev Assay Development & Validation (Z' > 0.5) Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Data_Analysis Hit Identification (% Inhibition Cutoff) Primary_Screen->Data_Analysis Confirmation Hit Confirmation (Fresh Compound) Data_Analysis->Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Confirmation->Dose_Response Triage Hit Triage (Orthogonal Assays, SAR) Dose_Response->Triage Lead_Series Lead Series Triage->Lead_Series Prioritization

Caption: A typical High-Throughput Screening (HTS) workflow.

Application Protocol 1.1: CellTiter-Glo® Luminescent Cell Viability HTS Assay

This protocol describes a homogeneous "add-mix-measure" assay to screen for compounds that inhibit cancer cell proliferation. The principle relies on quantifying ATP, an indicator of metabolically active, viable cells.[11][12]

Objective: To identify compounds that reduce cell viability in a cancer cell line from a large compound library.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • Compound library plated in 384-well format.

  • Opaque-walled 384-well assay plates.[13]

  • CellTiter-Glo® Reagent (Promega).[11]

  • Automated liquid handling system.

  • Plate luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Using an automated dispenser, seed cells into 384-well opaque-walled plates at a pre-determined optimal density (e.g., 1000 cells/well) in 25 µL of culture medium. Include control columns/rows with medium only for background measurement.[13]

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound from the library plates to the assay plates.

    • Include positive control wells (e.g., a known cytotoxic agent like staurosporine) and negative control wells (vehicle, e.g., DMSO).

  • Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration is target and cell-line dependent.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]

  • Lysis and Signal Generation:

    • Remove assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[13]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[14]

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.[14]

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[11]

  • Data Analysis:

    • Subtract the average background luminescence (media-only wells) from all other wells.

    • Normalize the data: % Viability = (Sample Luminescence / Average Vehicle Control Luminescence) * 100.

    • Identify "hits" as compounds that reduce viability below a certain threshold (e.g., <50%).

Section 2: Fragment-Based Drug Discovery (FBDD) — Building Leads Atom by Atom

Scientific Rationale: FBDD is an alternative hit-finding strategy that screens libraries of very small molecules, or "fragments" (typically <300 Da).[15][16] The causality behind this choice is rooted in efficiency and chemical space coverage. Because fragments are less complex, a library of a few thousand fragments can explore potential binding interactions more comprehensively than a million-compound HTS library.[15][17][18] These fragments bind with low affinity (µM to mM range), which necessitates the use of highly sensitive biophysical techniques for detection, such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, or Surface Plasmon Resonance (SPR).[16][19] The goal is not to find potent compounds directly, but to identify efficient binders that can be grown or linked together into more potent, lead-like molecules, often guided by structural biology.[17][19]

Application Protocol 2.1: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free optical technique that measures molecular interactions in real-time.[20][21] It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[20][22] This protocol outlines a primary screen to identify fragments that bind to a target protein.

Objective: To identify fragments from a library that bind to a purified, immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Fragment library, with each fragment solubilized in an appropriate buffer.

  • Running buffer (e.g., HBS-EP+).

Step-by-Step Methodology:

  • Target Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface. The protein will covalently couple to the chip.

    • Deactivate any remaining active esters by injecting ethanolamine.[20] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • System Priming: Prime the entire system with running buffer until a stable baseline is achieved.

  • Fragment Screening:

    • Inject a single concentration of each fragment (e.g., 200 µM) over both the target and reference flow cells.

    • The injection period (association phase) is followed by a buffer-only flow (dissociation phase).[22]

    • The SPR instrument records the binding response in real-time, generating a sensorgram.[20]

  • Data Processing:

    • The response from the reference flow cell is subtracted from the target flow cell to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgram shows the specific binding of the fragment to the target.

  • Hit Identification: Fragments that produce a specific binding response above a pre-defined threshold are considered primary hits.

  • Hit Validation & Characterization (Follow-up):

    • Hits are re-tested, often using an orthogonal biophysical method (e.g., NMR, thermal shift assay) to eliminate false positives.[18]

    • For validated hits, a full kinetic titration is performed by injecting a series of fragment concentrations to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd).[20][23]

Section 3: Structure-Activity Relationship (SAR) — The Iterative Cycle of Optimization

Scientific Rationale: Once confirmed hits are identified, the goal shifts from discovery to optimization. The Structure-Activity Relationship (SAR) is the core principle guiding this phase.[24][25] SAR is the process of systematically modifying the chemical structure of a hit compound and assessing how these changes affect its biological activity.[24][26] This iterative cycle of design, synthesis, and testing allows medicinal chemists to understand which parts of the molecule (pharmacophores) are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.[25][27] The ultimate aim is to convert a weakly active "hit" into a potent and drug-like "lead."

SAR_Cycle Design Design Analog Synthesize Synthesize Design->Synthesize Test Test (Potency, ADME) Synthesize->Test Analyze Analyze Data (Build SAR) Test->Analyze Analyze->Design Hypothesis for Next Iteration

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Data Presentation 3.1: Example SAR Table

The data gathered during SAR studies are typically summarized in tables to facilitate analysis and guide the next design cycle.

Compound IDR1 GroupR2 GroupTarget IC₅₀ (nM)Metabolic Stability (t½, min)
LEAD-001 HH150015
LEAD-002 FH75018
LEAD-003 ClH68025
LEAD-004 OMeH220012
LEAD-005 ClMe35045
LEAD-006 ClCF₃85>60

Interpretation:

  • Adding a halogen at R1 (LEAD-002, LEAD-003) improves potency compared to the unsubstituted parent (LEAD-001). Chlorine is slightly better than fluorine.

  • A bulky, electron-donating group at R1 (LEAD-004) is detrimental to activity.

  • Adding a methyl group at R2 (LEAD-005) further improves potency and significantly enhances metabolic stability.

  • Replacing the methyl at R2 with a trifluoromethyl group (LEAD-006) provides a significant boost in potency and stability, identifying it as a promising candidate for further exploration.

Section 4: Early ADME/Tox Profiling — Predicting a Compound's Fate

Scientific Rationale: A potent compound is useless if it cannot reach its target in the body or if it is toxic. Historically, many drug candidates failed late in development due to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties or unforeseen toxicity.[28] To mitigate this risk, in vitro ADME and toxicology assays are now integrated early into the drug discovery process.[29][30] These assays use cellular or subcellular systems (like liver microsomes or cultured cells) to predict how a drug might behave in a whole organism, allowing researchers to prioritize compounds with favorable drug-like properties.[30][31][32]

Application Protocol 4.1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Test compounds and positive control (e.g., verapamil).

  • Phosphate buffer.

  • Acetonitrile with internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Compounds with a longer half-life are considered more metabolically stable.

Application Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)

Objective: To determine if a test compound inhibits major CYP450 enzymes (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions (DDIs).[33][34]

Materials:

  • Human liver microsomes or recombinant CYP enzymes.[35]

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4).

  • NADPH regenerating system.

  • Test compound and positive control inhibitor (e.g., ketoconazole for CYP3A4).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, incubate the liver microsomes, a specific probe substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[35][36]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of test compound that causes 50% inhibition). A lower IC₅₀ indicates a more potent inhibitor.

Application Note 4.3: Early Cardiotoxicity Screening (hERG Assay)

Causality and Importance: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[37] Several drugs have been withdrawn from the market due to this liability.[37] Therefore, screening for hERG inhibition is a critical safety assessment in drug discovery.[38]

Methodology Overview: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay.[39] However, for earlier screening, automated patch-clamp (APC) systems are used for higher throughput.[37]

Simplified Protocol Principle (Automated Patch Clamp):

  • Cell Line: A cell line (e.g., HEK293) stably expressing the hERG channel is used.[37]

  • Assay: Cells are captured on a microfluidic chip, and a whole-cell patch is automatically formed.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG current.[40]

  • Compound Application: The test compound is perfused over the cell at various concentrations.

  • Measurement: The degree of inhibition of the hERG current is measured at each concentration.

  • Analysis: An IC₅₀ value is calculated. Compounds with low IC₅₀ values are flagged for high cardiotoxicity risk.[40]

References

  • In Vitro Toxicology Assays - TME Scientific. (URL: )
  • In Vitro ADME Assays and Services - Charles River Labor
  • Fragment Screening | Drug Discovery - Sygn
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (URL: [Link])
  • Fragment-based lead discovery - Wikipedia. (URL: [Link])
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success - InfinixBio. (URL: [Link])
  • In Vitro ADME | Genesis Drug Discovery & Development. (URL: [Link])
  • Drug pipeline - Wikipedia. (URL: [Link])
  • What is the structure-activity relationship SAR in drug design?
  • In vitro toxicology - Wikipedia. (URL: [Link])
  • In Vitro ADME Assays and Services - ICE Bioscience. (URL: [Link])
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (URL: [Link])
  • Understanding the Drug Discovery Pipeline - Delta4 | Ai. (URL: [Link])
  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (URL: [Link])
  • Drug Development Pipeline: A Complete Guide to All Phases | IntuitionLabs. (URL: [Link])
  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. (URL: [Link])
  • Surface Plasmon Resonance (SPR)
  • Structure–activity rel
  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. (URL: [Link])
  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (URL: [Link])
  • Structure Activity Relationships - Drug Design Org. (URL: [Link])
  • SAR: Structure Activity Relationships - Collabor
  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed. (URL: [Link])
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])
  • High-Throughput Screening Assays - Assay Genie. (URL: [Link])
  • Structure-activity relationship (SAR) - GARDP Revive. (URL: [Link])
  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (URL: [Link])
  • In Vitro Toxicology Testing - Charles River Labor
  • High-Throughput Screening (HTS)
  • The drug discovery and development pipeline. The initial step in drug...
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])
  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: [Link])
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity - Scribd. (URL: [Link])
  • Unraveling the Role of hERG Channels in Drug Safety - Cre
  • hERG Serum Shift Assay - Charles River Labor
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. (URL: [Link])
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (URL: [Link])

Sources

Application Note: High-Resolution NMR Analysis of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation of 4-Amino-2,3-dimethylbenzoic acid samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The unique chemical nature of this analyte, possessing both an acidic carboxylic group and a basic amino group, presents specific challenges related to solubility and spectral interpretation. This note details two robust protocols: one for comprehensive structural elucidation in a polar aprotic solvent (DMSO-d₆) and another for simplified analysis in an aqueous medium (D₂O). The causality behind solvent selection, concentration optimization, and procedural steps is explained to ensure the acquisition of high-quality, reproducible NMR data for researchers in synthetic chemistry and drug development.

Analyte Characterization and Pre-Analysis Considerations

This compound (MW: 165.19 g/mol ) is a substituted aromatic compound with functional groups that dictate its behavior in solution and subsequent NMR spectrum.[1]

  • Zwitterionic Nature: The presence of a carboxylic acid (-COOH) and an amino group (-NH₂) allows the molecule to exist as a zwitterion. This dual ionic character significantly influences its solubility, which is often minimal in nonpolar organic solvents but can be enhanced in polar or pH-adjusted media.[2][3] The solubility in aqueous solutions is highly pH-dependent.[4]

  • Labile Protons: The protons on the carboxylic acid (-COOH) and amine (-NH₂) groups are "labile," meaning they can exchange with deuterium atoms from deuterated solvents like D₂O.[5][6] This property can be exploited to either visualize these protons or intentionally remove their signals to simplify the spectrum.

  • Spectral Complexity: The ¹H NMR spectrum will contain signals from the two aromatic protons, two methyl groups, and the two labile protons. The chemical shifts of the -COOH and -NH₂ protons are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[5] The carboxylic acid proton, in particular, is highly deshielded and typically appears far downfield (around 9-12 ppm).[6]

Solvent Selection Strategy

The choice of a deuterated solvent is the most critical step in sample preparation, as it must fully dissolve the analyte while minimizing interference with the resulting spectrum.[7][8] The properties of recommended solvents are summarized below.

Solvent Abbreviation Residual ¹H Signal (ppm) Key Characteristics & Rationale for Use
Dimethyl Sulfoxide-d₆DMSO-d₆~2.50Primary Choice. A highly polar aprotic solvent excellent for dissolving polar and zwitterionic compounds. It slows the exchange of labile -COOH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals.
Methanol-d₄CD₃OD~3.31, ~4.87Secondary Choice. A polar protic solvent that can dissolve the analyte. However, it will promote faster exchange of labile protons than DMSO-d₆, potentially broadening or obscuring the -COOH and -NH₂ signals.
Deuterium OxideD₂O~4.79Specialty Choice. Ideal for confirming the identity of labile protons. The -COOH and -NH₂ protons will exchange with deuterium and their signals will disappear from the spectrum, simplifying the aromatic region.[5][6] Solubility is pH-dependent.[4]
Chloroform-dCDCl₃~7.26Not Recommended. Due to the polar, zwitterionic nature of the analyte, solubility is expected to be very low in this relatively nonpolar solvent.

Experimental Protocols

Protocol 1: Comprehensive ¹H NMR in DMSO-d₆

This protocol is designed for full structural characterization, enabling the observation of all protons, including the labile amine and carboxylic acid protons.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] Precision is key for any potential quantitative analysis.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8][9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[10]

  • Mixing: Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.[8][9] The solution should be clear and homogeneous.

  • Filtration & Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality NMR tube (e.g., Wilmad, Norell).[10][11] Solid particles can severely broaden NMR lines.[7][10]

  • Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[8] Label the tube clearly with permanent marker near the top.[9][11]

  • Analysis: The sample is now ready for insertion into the spectrometer.

G cluster_prep Sample Preparation cluster_final Finalization weigh 1. Weigh Analyte (5-10 mg) add_solvent 2. Add DMSO-d6 (0.6-0.7 mL) weigh->add_solvent In clean vial mix 3. Vortex / Sonicate add_solvent->mix filter 4. Filter into NMR Tube mix->filter Ensure homogeneity cap 5. Cap & Label Tube filter->cap Remove particulates analyze 6. Acquire Spectrum cap->analyze

Sources

Application Notes and Protocols for the Incorporation of 4-Amino-2,3-dimethylbenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1] By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1] 4-Amino-2,3-dimethylbenzoic acid is a unique UAA that, when incorporated into a peptide backbone, imparts significant conformational constraints. The ortho- and meta-methyl groups on the phenyl ring provide steric bulk that can be exploited to modulate the peptide's secondary structure and its interaction with biological targets. This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this sterically hindered building block into peptide chains using solid-phase peptide synthesis (SPPS).

Unique Properties and Synthetic Considerations

This compound (PubChem CID: 2762777) presents a distinct set of challenges and opportunities in peptide synthesis.[2] Its structure features a carboxylic acid and an amino group, the hallmarks of an amino acid, but with the amino group attached to an aromatic ring. The key challenge arises from the steric hindrance around both the carboxylic acid and the amino group due to the adjacent methyl substituents. This steric bulk significantly slows down the kinetics of both N-terminal protection and amide bond formation.[3] Consequently, standard peptide synthesis protocols must be adapted to ensure efficient and complete reactions.

Key Considerations:

  • N-Terminal Protection: The first critical step is the protection of the 4-amino group. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting groups are viable options, with the choice largely depending on the overall synthetic strategy (e.g., Fmoc for its base lability and compatibility with acid-labile side-chain protecting groups).[4][5][6]

  • Carboxyl Group Activation: Due to the steric hindrance from the two ortho-methyl groups, the activation of the carboxylic acid for amide bond formation requires highly efficient coupling reagents. Standard carbodiimide reagents like DCC or DIC alone are often insufficient.[3]

  • Coupling Conditions: To overcome the steric barriers, more potent coupling reagents, extended reaction times, and potentially elevated temperatures may be necessary to drive the coupling reaction to completion.[7]

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for the protection of this compound and its subsequent incorporation into a peptide sequence via Fmoc-based SPPS.

Protocol 1: N-Terminal Fmoc Protection of this compound

This protocol describes a general method for the protection of the amino group of this compound with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).[4]

Materials:

  • This compound

  • Fmoc-OSu (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 15 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected product should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-4-Amino-2,3-dimethylbenzoic acid.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to obtain the final product of high purity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-4-Amino-2,3-dimethylbenzoic Acid

This protocol outlines a single coupling cycle for the incorporation of the sterically hindered Fmoc-4-Amino-2,3-dimethylbenzoic acid onto a resin-bound peptide chain using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-4-Amino-2,3-dimethylbenzoic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.8 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Workflow Diagram:

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 Wash (DMF, DCM) Deprotection->Wash1 2. Coupling Coupling: Fmoc-AA-OH HATU, DIPEA in DMF Wash1->Coupling 3. Wash2 Wash (DMF, DCM) Coupling->Wash2 4. NextCycle Repeat Cycle or Final Deprotection Wash2->NextCycle 5. NextCycle->Deprotection Elongate

Caption: Standard Fmoc-SPPS Cycle Workflow.

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the synthesis of the peptide sequence up to the point of incorporating the this compound residue following standard Fmoc-SPPS protocols.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-4-Amino-2,3-dimethylbenzoic Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-4-Amino-2,3-dimethylbenzoic acid (4 equivalents) and HATU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated solution to the resin.

    • Agitate the mixture under an inert atmosphere for an extended period, typically 4-12 hours. Due to the steric hindrance, a standard 1-2 hour coupling time will likely be insufficient.

    • Monitoring: The coupling efficiency should be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing:

    • After the coupling is complete (as indicated by the monitoring test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the Fmoc group on the newly added residue and the coupling of the next amino acid in the sequence by repeating steps 2-4.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • Centrifuge tubes

  • Nitrogen or Argon stream

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to a smaller volume under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry.

Data Summary and Troubleshooting

Table 1: Recommended Reagent Equivalents for Hindered Coupling

ReagentEquivalents (relative to resin capacity)Rationale
Fmoc-4-Amino-2,3-dimethylbenzoic acid4.0A higher excess is used to drive the reaction equilibrium towards the product, compensating for the slow reaction kinetics due to steric hindrance.
HATU3.8A highly potent aminium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids.[8]
DIPEA8.0A non-nucleophilic base required to activate the carboxylic acid and neutralize the ammonium salt formed during deprotection. A larger excess is needed to maintain basicity.

Troubleshooting Common Issues:

  • Incomplete Coupling:

    • Symptom: Positive Kaiser test after the coupling step.

    • Solution: Perform a second coupling with a fresh solution of activated amino acid. Increase the coupling time or consider gentle heating (e.g., to 40°C) if compatible with the peptide sequence and resin.

  • Low Yield:

    • Symptom: Low recovery of crude peptide after cleavage.

    • Cause: Could be due to incomplete couplings at multiple steps or aggregation.

    • Solution: Ensure all couplings, especially of the hindered residue, go to completion. For long or difficult sequences, consider using pseudoproline dipeptides or other aggregation-disrupting strategies.

  • Side Reactions:

    • Symptom: Unidentified peaks in the HPLC chromatogram of the crude product.

    • Cause: Racemization can be a concern with extended activation times.

    • Solution: Minimize the pre-activation time. Ensure the use of high-quality reagents.

Visualization of the Coupling Mechanism

The following diagram illustrates the activation of the carboxylic acid by HATU and subsequent nucleophilic attack by the resin-bound amine.

Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Activation & Coupling cluster_product Product UAA Fmoc-NH-R-COOH (this compound) ActiveEster Activated OAt-Ester Fmoc-NH-R-CO-OAt UAA->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster ResinAmine H₂N-Peptide-Resin PeptideBond Fmoc-NH-R-CO-NH-Peptide-Resin (New Peptide Bond) ResinAmine->PeptideBond ActiveEster->PeptideBond + H₂N-Peptide-Resin

Caption: HATU-mediated activation and coupling mechanism.

Conclusion

The incorporation of this compound into peptides, while challenging due to steric hindrance, is achievable with optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and careful monitoring are paramount for success. The resulting peptides, with their unique conformational constraints, offer exciting possibilities for the development of novel therapeutics and research tools. These application notes provide a validated starting point for researchers to explore the potential of this and other sterically demanding unnatural amino acids in their peptide synthesis endeavors.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.

Sources

Application Notes and Protocols for the Quantification of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,3-dimethylbenzoic acid (CAS No. 5628-44-4) is an aromatic organic compound with potential applications as an intermediate in pharmaceutical synthesis and other chemical industries.[1][2] Its precise and accurate quantification is critical for ensuring the quality, efficacy, and safety of end-products. This document provides detailed application notes and robust analytical protocols for the quantitative analysis of this compound, designed for researchers, scientists, and professionals in drug development and quality control.

The methodologies presented herein are grounded in established analytical principles and are adapted from methods developed for structurally similar compounds, such as other aminobenzoic acid isomers.[3][4] These protocols are intended to serve as a comprehensive starting point for the development and validation of in-house analytical procedures, in accordance with international regulatory standards such as the ICH guidelines.[5][6][7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[2]
Molecular Weight165.19 g/mol [2]
pKa (Predicted)4.93 ± 0.25[1]
LogP (Predicted)2.165[1]
Boiling Point349 °C at 760 mmHg[1]
StorageSealed in dry, Room Temperature[1]

Recommended Analytical Techniques: A Comparative Overview

The choice of analytical technique is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is often the workhorse for such analyses due to its robustness and versatility. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, though it typically requires a derivatization step for non-volatile analytes like this compound.

Here is a comparative summary of the anticipated performance of these key techniques for the quantification of this compound, based on data from analogous compounds.[8]

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 5 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL0.5 - 15 ng/mL5 - 30 ng/mL
Linearity (R²) > 0.995> 0.999> 0.998
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 3%
Selectivity Moderate to HighVery HighVery High

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds due to its high resolution and sensitivity.[3] A reversed-phase HPLC method is proposed here, which is well-suited for separating a wide range of organic molecules.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography (C18 Column): this compound is a moderately polar organic molecule, making it ideal for retention and separation on a non-polar stationary phase like C18.

  • Acidified Mobile Phase: The addition of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[9]

  • Gradient Elution: A gradient of an organic solvent (acetonitrile) in an aqueous buffer allows for the efficient elution of the analyte of interest while also cleaning the column of more non-polar impurities.

  • UV Detection: The aromatic ring and conjugated system in this compound result in strong UV absorbance, enabling sensitive detection. The optimal wavelength should be determined by a UV scan of the analyte.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA).

  • 0.45 µm syringe filters.

2. Reagent Preparation

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm (or the determined λmax).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.[5] This can be demonstrated by analyzing placebo samples and stressed samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.995 is typically desired.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD), with an acceptance criterion often set at ≤ 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report quantify->report LCMS_Workflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation, Dilution) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_analysis Tandem MS Analysis (MRM) ms_ionization->ms_analysis data_processing Data Processing & Quantification (using Internal Standard) ms_analysis->data_processing end Report Results data_processing->end

Sources

Application Notes & Protocols: 4-Amino-2,3-dimethylbenzoic Acid as a Versatile Intermediate for High-Performance Dyestuffs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

These application notes provide a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 4-Amino-2,3-dimethylbenzoic acid as a pivotal intermediate in the synthesis of azo dyes. This document elucidates the fundamental principles, detailed experimental protocols, and critical process parameters for the diazotization of this compound and its subsequent coupling reactions to form vibrant and structurally complex colorants. The causality behind experimental choices is explained to empower users to adapt these protocols for the synthesis of novel dyestuffs with tailored properties.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzoic acid scaffold substituted with a primary amine and two adjacent methyl groups. Its unique structure makes it a valuable precursor in organic synthesis, particularly for the dyestuff industry. The primary aromatic amine at the C4 position is readily converted into a highly reactive diazonium salt, which is the cornerstone of azo dye chemistry. The methyl groups at the C2 and C3 positions, along with the carboxylic acid group, act as crucial auxochromes and modifiers. They influence the final dye's properties, including its color (bathochromic or hypsochromic shifts), solubility, lightfastness, and affinity for various substrates like textiles and polymers.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting intermediate is critical for reaction planning, safety, and purification.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 5628-44-4LookChem[4]
Molecular Formula C₉H₁₁NO₂PubChem[3]
Molecular Weight 165.19 g/mol PubChem[3]
Appearance Solid (form varies)N/A
Boiling Point 349 °C at 760 mmHgLookChem[4]
Flash Point 164.9 °CLookChem[4]
Density 1.207 g/cm³LookChem[4]

The Chemistry of Azo Dye Synthesis: A Two-Stage Process

The conversion of this compound into an azo dye is a classic two-step electrophilic aromatic substitution pathway. This process offers immense versatility, as the final color and properties are dictated by the choice of the coupling partner.[2][5]

  • Diazotization: The primary aromatic amine is transformed into an aryl diazonium salt, a potent electrophile.

  • Azo Coupling: The diazonium salt reacts with an electron-rich aromatic compound (the coupling component) to form the stable azo compound, characterized by the –N=N– chromophore.[6]

The Causality of Diazotization

The diazotization reaction must be performed with stringent temperature control (typically 0–5 °C).[7] The aryl diazonium salt is thermally unstable and can readily decompose, extruding nitrogen gas and leading to unwanted side products, primarily phenols.[7][8] The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9] An excess of mineral acid is crucial for two reasons:

  • It ensures the complete formation of nitrous acid.

  • It maintains a low pH, preventing the newly formed diazonium salt from coupling with unreacted this compound, which would form a low-yield triazene byproduct.[10]

Diazotization_Mechanism cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 Amine Ar-NH₂ (this compound) Diazonium Ar-N₂⁺Cl⁻ (Aryl Diazonium Salt) Amine->Diazonium + HNO₂ + HCl (0-5 °C) Nitrosonium NO⁺ (Nitrosonium ion) HNO2_source Experimental_Workflow cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling cluster_C Part C: Product Isolation A1 Prepare Amine Solution (Amine + H₂O + HCl) A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise to Amine (Maintain T < 5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir 15 min, Test with Starch-Iodide Paper A4->A5 B3 Add Diazonium Salt Solution to Coupling Solution A5->B3 Use Immediately B1 Prepare Coupling Solution (2-Naphthol + NaOH + H₂O) B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir 30 min, Precipitate Forms B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with Cold H₂O C1->C2 C3 Dry Product C2->C3 C4 Recrystallize (Optional) C3->C4

Figure 2: Step-by-step experimental workflow for azo dye synthesis.

Summary of Reagents and Rationale

ComponentRole in SynthesisRationale for Use
This compound Diazo ComponentProvides the primary aromatic amine for conversion to a diazonium salt. [2]
**Sodium Nitrite (NaNO₂) **Diazotizing AgentReacts with strong acid to form the active nitrosating agent, nitrous acid. [7][9]
Hydrochloric Acid (HCl) Acid CatalystProtonates sodium nitrite and maintains low pH to prevent side reactions. [7]
2-Naphthol Coupling ComponentElectron-rich aromatic compound that couples with the diazonium salt to form the azo chromophore.
Sodium Hydroxide (NaOH) Base ActivatorDeprotonates the phenolic coupling component, increasing its nucleophilicity and reactivity. [7]

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of azo dyes. The protocols outlined in this guide, based on fundamental principles of organic chemistry, provide a reliable foundation for producing a wide array of colorants. [2]The key to successful synthesis lies in the meticulous control of reaction temperature during diazotization and the appropriate selection of pH for the subsequent coupling reaction. By varying the coupling component, researchers can systematically explore the synthesis of novel dyes with specific spectral and performance characteristics for advanced applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762777, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63116335, 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid.
  • SciSpace (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
  • Pazdera, P., & Slouka, J. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules. MDPI.
  • LookChem (n.d.). This compound.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Büsing, G., & Grigat, H. (1988). [Azo dye from 4-aminobenzoic acid and thymol--proof of 4-aminobenzoic acid as a degradation product of procaine]. Archiv der Pharmazie, 321(7), 433.
  • YouTube (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid.
  • LibreTexts Chemistry (2019). Coupling Reactions of Aryl Diazonium Salts.
  • ResearchGate (n.d.). Amino-Methyl Benzoic Acid Derived Azo Dyes.
  • The Synthesis of Azo Dyes. (n.d.).
  • Google Patents (n.d.). US3941768A - One step diazotization coupling process.
  • Organic Syntheses (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ResearchGate (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Scientific Research Publishing (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Organic Chemistry Portal (n.d.). Diazotisation.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
  • Google Patents (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Al-Da'amy, M., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing. Journal of Biochemical Technology.
  • Acta Chemica Scandinavica (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds.
  • Google Patents (n.d.). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
  • IOSR Journal (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitrobenzaldehyde.
  • ResearchGate (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.
  • Plant Archives (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • PrepChem.com (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.

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Application Notes & Protocols: Strategic Derivatization of 4-Amino-2,3-dimethylbenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2,3-dimethylbenzoic acid is a valuable scaffold in medicinal chemistry, serving as a key building block for a range of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid, offers two distinct and versatile handles for chemical modification. This guide provides detailed protocols and expert insights for the strategic synthesis of novel derivatives from this core structure. We will explore key transformations at both the carboxylic acid and amino moieties, including amide coupling, esterification, and N-arylation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, reaction optimization, and robust analytical validation.

Introduction: The Rationale for Derivatization

The therapeutic potential of a lead compound is intrinsically linked to its physicochemical and pharmacokinetic properties. Modifying a core scaffold like this compound allows for the systematic tuning of these properties.

  • Modulating Pharmacokinetics: Derivatization can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, converting the polar carboxylic acid to a less polar ester or amide can enhance membrane permeability and oral bioavailability.[1]

  • Enhancing Target Affinity: Subtle structural changes can significantly impact a molecule's binding affinity and selectivity for its biological target. Creating a library of derivatives is a cornerstone of structure-activity relationship (SAR) studies.

  • Improving Solubility: The aqueous solubility of a drug candidate is critical for its formulation and delivery. Functional groups can be introduced to enhance solubility and prevent precipitation.

  • Exploring Novel Bioactivity: Creating derivatives can lead to compounds with entirely new pharmacological activities. For example, derivatives of similar aminobenzoic acid structures have shown potential as antimicrobial and cytotoxic agents.[2][3]

The diagram below illustrates the primary sites on the this compound scaffold that are amenable to chemical derivatization.

G cluster_0 This compound cluster_1 Sites for Derivatization mol mol A Carboxylic Acid (-COOH) (Amidation, Esterification) mol:e->A:w B Amino Group (-NH2) (N-Alkylation, N-Arylation, Acylation) mol:e->B:w

Caption: Key functional groups of this compound for derivatization.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is an ideal site for modification to create amides and esters, which are prevalent functionalities in pharmaceuticals.

Protocol: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a fundamental reaction in drug development. Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, coupling agents are used to activate the carboxylic acid. The most common system involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HBTU.[4][5] The additive acts as an acyl transfer agent, improving reaction efficiency and suppressing side reactions.[6][7]

Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be susceptible to racemization and rearrangement. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide with minimal side products.

G prep 1. Preparation - Dissolve acid in aprotic solvent (e.g., DMF, DCM). - Add coupling reagents (EDC, HOBt). activation 2. Activation - Stir at 0°C for 30 min. - Formation of active ester. prep->activation coupling 3. Amine Addition - Add amine and a non-nucleophilic base (e.g., DIPEA). - Allow to warm to room temperature. activation->coupling workup 4. Aqueous Workup - Quench reaction with water. - Extract with organic solvent (e.g., Ethyl Acetate). coupling->workup purify 5. Purification - Wash organic layer with mild acid, base, and brine. - Dry, filter, and concentrate. workup->purify analyze 6. Analysis - Purify by column chromatography. - Characterize (NMR, MS, IR). purify->analyze

Caption: Standard experimental workflow for EDC/HOBt mediated amide coupling.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Cool the mixture to 0°C in an ice bath and stir for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reagent System Solvent Temp (°C) Typical Yield (%) Notes
EDC / HOBt / DIPEADMF or DCM0 to RT70-95%Standard, cost-effective method for most amines.[6]
HATU / DIPEADMF0 to RT80-99%Highly efficient, especially for sterically hindered or electron-deficient amines.[5]
SOCl₂ then Amine/BaseToluene/THF0 to RT65-90%Two-step process via an acid chloride intermediate; useful for large-scale synthesis but less functional group tolerance.[8]
Caption: Comparison of common amide coupling conditions.
Protocol: Fischer-Speier Esterification

This is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[9] The reaction is equilibrium-driven. To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, >20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5-10 mol%), dropwise with stirring.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acid catalyst and any remaining carboxylic acid.[10]

  • Purification & Characterization: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ester can be purified by recrystallization or column chromatography if necessary. Characterize the product by NMR, IR (noting the appearance of the ester C=O stretch), and MS.

Derivatization of the Amino Group

The aromatic amino group is a versatile handle for introducing structural diversity through N-alkylation and N-arylation.

Protocol: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[11][12] This reaction has revolutionized the synthesis of N-aryl anilines and is indispensable in pharmaceutical development.[11] It allows for the coupling of this compound (or its ester derivative) with a wide range of aryl or heteroaryl halides.

Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction success.[12]

G reagents 4-Amino-2,3-dimethylbenzoic Acid Ester + Aryl Halide (Ar-X) product N-Aryl Derivative reagents->product Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) Heat

Sources

Application Note: A Detailed Protocol for the Purification of 4-Amino-2,3-dimethylbenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 4-Amino-2,3-dimethylbenzoic acid using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a robust method for isolating this compound with high purity. The protocol herein is built upon established principles of chromatography and an understanding of the physicochemical properties of the target molecule.

Understanding the Analyte: this compound

This compound is a substituted aromatic compound containing both a weakly basic amino group and a weakly acidic carboxylic acid group. This bifunctional nature means the molecule is zwitterionic, and its overall charge is highly dependent on the pH of its environment.

  • Positively charged at a pH below ~2.5 (protonated amine, neutral carboxylic acid).

  • Zwitterionic (neutral net charge) between a pH of ~2.5 and ~4.8 (protonated amine, deprotonated carboxylate).

  • Negatively charged at a pH above ~4.8 (neutral amine, deprotonated carboxylate).

This pH-dependent charge is a key parameter to be exploited during chromatographic separation.

The Chromatographic Strategy: Normal-Phase Separation

Given the polar nature of this compound, a normal-phase column chromatography approach is most suitable. This technique utilizes a polar stationary phase and a less polar mobile phase. Polar analytes, like our target compound, will have a strong affinity for the stationary phase and will elute more slowly than nonpolar impurities.[5][6]

Choice of Stationary Phase

Silica gel (SiO₂) is the stationary phase of choice for this protocol.[7] Its surface is rich in silanol groups (-Si-OH), which are polar and can participate in hydrogen bonding with the amino and carboxylic acid moieties of the analyte.[8] This strong interaction allows for effective retention and separation from less polar contaminants.

Designing the Mobile Phase (Eluent)

The mobile phase must be carefully selected to achieve the desired separation. A solvent system with tunable polarity is ideal. We will employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the target compound.

A common and effective mobile phase for separating polar compounds on silica gel is a mixture of a nonpolar solvent and a more polar solvent.[9] For this protocol, we will use a mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) .

To control the ionization state of the analyte and improve the peak shape, a small amount of acetic acid will be added to the mobile phase. By keeping the mobile phase acidic (pH < 4), we ensure that the carboxylic acid group of our target molecule is primarily in its neutral, protonated form. This minimizes tailing, which can occur when the analyte exists in multiple ionization states on the column.

Step-by-Step Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different sample sizes.

Materials and Reagents
Material/ReagentSpecifications
Silica Gel60 Å, 230-400 mesh
Dichloromethane (CH₂Cl₂)HPLC grade
Methanol (MeOH)HPLC grade
Acetic Acid (AcOH)Glacial
Crude this compound~1 g
Glass chromatography column50 cm length, 4 cm diameter
Cotton or glass wool
SandWashed and dried
Collection tubes/flasks
TLC platesSilica gel 60 F₂₅₄
TLC developing chamber
UV lamp254 nm
Column Packing (Wet Slurry Method)
  • Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

  • Slurry Formation: In a beaker, weigh approximately 50 g of silica gel. Add about 150 mL of the initial, least polar eluent (e.g., 99:1 Dichloromethane:Methanol) and stir to form a uniform slurry.

  • Packing: Carefully pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove any air bubbles.[10]

  • Equilibration: Once the silica has settled, add a thin layer of sand on top to protect the surface. Wash the column with at least two column volumes of the initial eluent until the packing is stable and the baseline is clear. Never let the solvent level drop below the top of the silica gel.[11]

Sample Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of the initial eluent. If solubility is an issue, a slightly more polar solvent mixture can be used, but keep the volume as small as possible.

  • Application: Carefully apply the dissolved sample to the top of the column using a pipette.

  • Adsorption: Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

Elution and Fraction Collection
  • Initial Elution: Begin eluting with the initial, less polar mobile phase (e.g., 99:1 Dichloromethane:Methanol with 0.1% Acetic Acid). Collect fractions of approximately 20 mL.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:

    • 99:1 CH₂Cl₂:MeOH + 0.1% AcOH (2 column volumes)

    • 98:2 CH₂Cl₂:MeOH + 0.1% AcOH (2 column volumes)

    • 97:3 CH₂Cl₂:MeOH + 0.1% AcOH (2 column volumes)

    • 95:5 CH₂Cl₂:MeOH + 0.1% AcOH (until the compound has eluted)

  • Fraction Collection: Continue collecting fractions throughout the elution process. Label each fraction sequentially.

Analysis of Fractions

Thin-Layer Chromatography (TLC)
  • Spotting: Spot a small amount of each collected fraction onto a TLC plate. Also, spot the crude starting material and a pure standard (if available) for comparison.

  • Development: Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol).

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The desired product, this compound, should appear as a dark spot.

  • Pooling: Combine the fractions that contain the pure product.

Spectroscopic Confirmation

After combining the pure fractions and evaporating the solvent, confirm the identity and purity of the isolated this compound using appropriate spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Data Summary

Experimental Workflow Diagram

Column Chromatography Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_col Prepare Column (Cotton, Sand) pack_col Pack Column prep_col->pack_col prep_slurry Prepare Silica Slurry prep_slurry->pack_col prep_sample Dissolve Crude Sample load_sample Load Sample prep_sample->load_sample equilibrate Equilibrate Column pack_col->equilibrate equilibrate->load_sample elute Gradient Elution load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate confirm Spectroscopic Confirmation evaporate->confirm

Caption: Workflow for the purification of this compound.

Key Parameters and Expected Results
ParameterValue/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar stationary phase for retention of the polar analyte.[7]
Mobile Phase Dichloromethane:Methanol with 0.1% Acetic AcidGradient elution to separate compounds of varying polarity.[9]
pH of Mobile Phase Acidic (due to Acetic Acid)To ensure the carboxylic acid group is protonated, minimizing tailing.
Expected Rf (TLC) ~0.3 - 0.5 in 9:1 CH₂Cl₂:MeOHThis range indicates good separation on the column.
UV Absorbance (TLC) 254 nmThe aromatic ring of the compound absorbs UV light.

Troubleshooting

ProblemPossible CauseSolution
Compound does not elute Mobile phase is not polar enough.Increase the percentage of methanol in the mobile phase.
Compound elutes too quickly Mobile phase is too polar.Decrease the percentage of methanol in the mobile phase.
Poor separation (overlapping bands) Improper column packing; incorrect mobile phase.Repack the column carefully. Optimize the mobile phase gradient using TLC.
Tailing of spots on TLC/column Analyte is in multiple ionization states.Ensure the mobile phase is sufficiently acidic by adding acetic acid.

Conclusion

This protocol provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By carefully controlling the polarity of the mobile phase and maintaining an acidic pH, high purity of the target compound can be achieved. The principles and steps outlined in this guide can be adapted for the purification of other polar, zwitterionic compounds.

References

  • Pearson Education, Inc. The pKa values of a few ortho-, meta-, and para-substituted benzo...
  • Table 20.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?
  • Wang, X., Ai, H., & He, Y. (2012). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 116(2), 831-839.
  • Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids.
  • Journal of Chromatographic Science. Ion Exclusion Chromatography of Aromatic Acids.
  • Chromatography Forum. Separation of zwitter ionic drug molecule.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Williams, R.
  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Tang, Y., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(24), 12519-12527.
  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline.
  • JoVE. Silica Gel Column Chromatography: Overview.
  • p-Aminobenzoic Acid. (n.d.).
  • Nest Group. Zwitterion Chromatography – ZIC.
  • SSE Enterprise. Silica Gel In Chromatography.
  • Diva-portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
  • IU Pressbooks. Thin-Layer Chromatography of Drug-Like Compounds.
  • Science.gov. zwitterionic stationary phases: Topics by Science.gov.
  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid.
  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
  • Thin Layer Chrom
  • JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture.
  • Column chrom
  • Wikipedia. 4-Aminobenzoic acid.
  • Chemistry LibreTexts. B. Column Chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • YouTube. Performing Column Chromatography.
  • ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value.
  • PubChem. 2,3-Dimethylbenzoic acid.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
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Application Note: High-Purity Recovery of 4-Amino-2,3-dimethylbenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically-grounded protocol for the purification of 4-Amino-2,3-dimethylbenzoic acid using the recrystallization technique. Purity of synthetic intermediates is paramount in research and drug development. This guide moves beyond a simple set of instructions, delving into the causal chemical principles behind each step to empower researchers to adapt and troubleshoot the procedure effectively. The protocol covers solvent selection strategy, step-by-step execution, methods for purity validation, and a guide to overcoming common challenges such as "oiling out."

The Foundational Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2] The core principle is that a target compound and its impurities will have different solubility profiles in a given solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3][4]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice.

  • Exclusion of Impurities: The ordered structure of a growing crystal lattice tends to exclude molecules that do not fit, meaning soluble impurities remain in the cooled solvent (the "mother liquor").[5]

  • Isolation: Collecting the purified crystals by filtration.

Success hinges on the careful selection of a solvent and precise control over the rates of cooling and crystallization.

Physicochemical Profile: this compound

Understanding the properties of the target molecule is critical for designing a purification strategy. This compound is an amphoteric compound, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality dictates its solubility behavior.[6]

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[7]
Molecular Weight 165.19 g/mol PubChem[7]
CAS Number 5628-44-4PubChem[7]
Predicted pKa 4.93 ± 0.25 (Predicted)LookChem.com[8]
Melting Point Not widely reported. Isomers range from 160-180°C.Sigma-Aldrich[9], ChemicalBook[10]
Appearance Varies; related compounds are often off-white, yellow, or pale brown solids.N/A

Scientist's Note: The lack of a definitive, experimentally-determined melting point in readily available literature underscores the importance of the analytical procedures in Section 6. Melting point analysis will be a key comparative tool to assess the purity of the recrystallized product against the starting material.

Pre-Protocol: Strategic Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[1] For this compound, its polarity suggests that polar solvents are a good starting point. While its amphoteric nature allows for dissolution in aqueous acid or base, this would form a salt and require a subsequent neutralization step to recover the compound, which is a crystallization, not a recrystallization.[2] This protocol focuses on purification using a neutral solvent system.

A preliminary screening with small amounts of the crude material is essential.

Procedure for Solvent Screening:

  • Place ~20-30 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating after each drop. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath.

  • Observe if the compound dissolves completely. An ideal solvent will dissolve the compound when hot.

  • If dissolved, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • Observe the formation of crystals. Abundant, well-formed crystals indicate a promising solvent.

Solvent CandidateRationaleExpected Outcome for a "Good" Solvent
Water Highly polar. Benzoic acid's solubility in water increases significantly with temperature.[3]Low solubility in cold water, high solubility in hot water.
Ethanol / Methanol Polar protic solvents. Often good solvents for compounds with H-bonding capability.May be too soluble at room temperature. Often used in a mixed-solvent system.
Isopropanol Less polar than ethanol. May offer a better solubility gradient.Potentially a good single-solvent candidate.
Acetone Polar aprotic solvent.Often a powerful solvent; may need to be paired with an anti-solvent.
Ethanol/Water Mix A powerful mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" (water) is added to induce precipitation.[5]Highly tunable to achieve the ideal saturation point.

Recommendation: Based on the structure, an Ethanol/Water or Isopropanol/Water mixed-solvent system, or Water as a single solvent, are the most promising starting points.

Detailed Recrystallization Workflow

This protocol assumes the use of a single solvent like water. Notes for a mixed-solvent system are included.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

  • (Optional) Activated charcoal

Step 1: Dissolution
  • Place the crude this compound into an Erlenmeyer flask with a stir bar.

  • Add a small portion of the solvent (e.g., water) and begin heating the mixture on a hot plate with gentle stirring.

  • Bring the solvent to a gentle boil. Continue adding small portions of the hot solvent until the solid just completely dissolves.

    • Rationale: Using the minimum amount of hot solvent is crucial. Excess solvent will keep the compound dissolved even upon cooling, leading to poor or no yield.[4][11]

Step 2: Decolorization (Optional)
  • If the resulting solution has a noticeable color, remove the flask from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling upon addition.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.

  • Return the flask to the hot plate and swirl or stir while boiling for 2-5 minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[12]

Step 3: Hot Gravity Filtration
  • This step is necessary if insoluble impurities are present or if charcoal was used.

  • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Keep the receiving flask warm on the hot plate.

  • Carefully and quickly pour the hot solution through the filter paper.

    • Rationale: This step removes insoluble impurities and charcoal. All apparatus must be kept hot to prevent premature crystallization of the product on the funnel or filter paper, which would reduce the yield.[12]

Step 4: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker.

  • Allow the flask to cool slowly and undisturbed on the benchtop.

    • Rationale: Slow cooling promotes the formation of large, well-defined, and therefore purer crystals. Rapid cooling traps impurities within the crystal lattice.[13]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes.

    • Rationale: Cooling in an ice bath maximizes the yield by further decreasing the compound's solubility.

Step 5: Isolation and Washing
  • Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry, then pour it into the center of the funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

    • Rationale: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without significantly re-dissolving the purified product.[3]

Step 6: Drying
  • Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. Drying can be expedited in a low-temperature oven (well below the melting point) or a desiccator.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Start Start with Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Charcoal 2. Add Charcoal (Optional for Color) Dissolve->Charcoal HotFilter 3. Hot Gravity Filtration (If Charcoal or Insolubles Present) Dissolve->HotFilter Skip Charcoal if Solution is Clear Charcoal->HotFilter Cool 4. Slow Cooling & Ice Bath HotFilter->Cool VacFilter 5. Vacuum Filtration Cool->VacFilter Wash 6. Wash with Ice-Cold Solvent VacFilter->Wash Dry 7. Dry Crystals Wash->Dry Analyze Purity & Yield Analysis Dry->Analyze

Caption: A step-by-step workflow for the recrystallization of this compound.

Post-Protocol: Validation and Troubleshooting

A successful recrystallization must be validated.

Yield and Purity Assessment:

  • Percent Recovery: Calculate the efficiency of the process. % Recovery = (mass of pure, dry crystals / mass of crude solid) * 100

  • Melting Point Analysis: Use a melting point apparatus to determine the melting range of the dried crystals. Compare this to the melting range of the crude starting material. A pure compound will have a sharp, elevated melting point compared to the broad, depressed melting point of the impure starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots.

Troubleshooting Common Issues:

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again.[14] Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal.[11]
"Oiling Out" The melting point of the solute is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly; high level of impurities.[11][14][15]Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution. Allow the solution to cool much more slowly (insulate the flask).[13]
Low Recovery Yield Too much solvent was used; crystals were filtered before crystallization was complete; crystals were washed with solvent that was not ice-cold.Ensure the solution is thoroughly cooled in an ice bath before filtering. Use only a minimal amount of ice-cold solvent for washing.[4]
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal and performing the hot filtration step correctly.[14]

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762777, this compound.
  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid.
  • University of Manitoba. (n.d.). Recrystallisation of benzoic acid.
  • Wellesley College. (n.d.). The Recrystallization of Benzoic Acid.
  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
  • LookChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • University of Missouri–St. Louis. (n.d.). Recrystallization1.
  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313682, 4-Amino-2,6-dimethylbenzoic acid.
  • ResearchGate. (2010). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

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Application Notes and Protocols for 4-Amino-2,3-dimethylbenzoic acid in Laboratory Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the laboratory applications of 4-Amino-2,3-dimethylbenzoic acid (CAS No. 5628-44-4). As a substituted anthranilic acid derivative, this reagent possesses a unique combination of a nucleophilic aromatic amine, a carboxylic acid, and a sterically hindered, electron-rich aromatic ring. This trifecta of functional groups makes it a versatile building block in synthetic organic chemistry and a valuable scaffold in medicinal chemistry and drug discovery. These notes detail the compound's physicochemical properties, safety and handling protocols, and its application in key synthetic transformations such as amide bond formation, esterification, and electrophilic aromatic substitution. Each section includes field-proven insights into the causality behind experimental choices and detailed, step-by-step protocols designed for reproducibility and self-validation.

Introduction: The Scientific Rationale for Employing this compound

This compound is a member of the aminobenzoic acid family, a class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1] The specific substitution pattern of this molecule—an amino group para to the carboxylic acid, with two adjacent methyl groups—imparts distinct reactivity and structural characteristics.

The primary utility of this compound stems from its bifunctional nature:

  • The Carboxylic Acid Moiety (-COOH): This group can be readily converted into esters, amides, or acid halides, providing a key handle for molecular elaboration.[2]

  • The Aromatic Amino Group (-NH₂): This nucleophilic center is a site for acylation, alkylation, and diazotization reactions, enabling the construction of a wide array of derivatives.[1]

  • The Substituted Aromatic Ring: The electron-donating nature of the amino and methyl groups activates the ring towards electrophilic aromatic substitution, while the substitution pattern directs incoming electrophiles to specific positions.

These features make this compound a valuable starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies where substituted aromatic scaffolds are prevalent.[3]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5628-44-4[4]
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Appearance Solid (form may vary by supplier)General Knowledge
Predicted pKa 4.93 ± 0.25 (acidic)[4]
Predicted Boiling Point 349 °C at 760 mmHgGeneral Knowledge
Predicted Density 1.207 g/cm³General Knowledge
Solubility Profile

While specific solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from its structure and the properties of related compounds.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale and Handling Notes
WaterSparingly soluble at neutral pHAs an amphoteric molecule, solubility is pH-dependent. It will be more soluble in acidic (protonation of the amine) and basic (deprotonation of the carboxylic acid) aqueous solutions.
Methanol, EthanolModerately SolubleCommon polar protic solvents for reactions involving aminobenzoic acids. Gentle heating may be required.
DMF, DMSOSolublePolar aprotic solvents are generally effective for dissolving aminobenzoic acids, especially for reactions at room or elevated temperatures.
Dichloromethane, ChloroformSparingly SolubleLower polarity makes these less effective solvents for the parent acid.
Diethyl Ether, HexanesInsolubleNon-polar solvents are unlikely to dissolve this compound.
Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with the standard precautions for chemical reagents. Safety Data Sheets (SDS) for structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Synthetic Applications and Protocols

The utility of this compound is best demonstrated through its application in common synthetic transformations. The following protocols are based on established methods for related aminobenzoic acids and are expected to be highly applicable.

Amide Bond Formation: Synthesis of N-Substituted Derivatives

The formation of an amide bond by coupling the carboxylic acid of this compound with a primary or secondary amine is a cornerstone of its use in medicinal chemistry. This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid.

Protocol 3.1: Amide Coupling with a Primary Amine using HATU

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond with minimal side reactions and high yields.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the solid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Amine and Base: Add the primary amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature. The base is crucial to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, enhancing its nucleophilicity.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Fischer Esterification: Synthesis of Alkyl Esters

Esterification of the carboxylic acid can modulate the compound's polarity and solubility, which is often a key step in preparing intermediates for further reactions. Fischer esterification is a classic and reliable acid-catalyzed method.

Protocol 3.2: Synthesis of Methyl 4-Amino-2,3-dimethylbenzoate

Principle: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol (in this case, methanol) then acts as a nucleophile, leading to the formation of the ester and water. Using the alcohol as the solvent drives the equilibrium towards the product.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (used in large excess as the solvent).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring. A precipitate may form as the aminobenzoic acid salt.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol). The solid should dissolve as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC until completion (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully add the residue to a beaker containing ice and slowly neutralize with saturated NaHCO₃ solution until effervescence ceases (pH ~8).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution: Halogenation of the Aromatic Ring

The amino and methyl groups are ortho-, para-directing and activating substituents. In this compound, the positions ortho to the powerful amino group (positions 3 and 5) are sterically hindered by the methyl groups. Therefore, electrophilic substitution is predicted to occur at the position ortho to the carboxylic acid and meta to the amino group, which is less common but possible depending on the reaction conditions. A more likely scenario is substitution at the less hindered position 5.

Protocol 3.3: Bromination of this compound

Principle: This protocol describes a mild bromination using N-Bromosuccinimide (NBS), which provides a low concentration of bromine in situ, allowing for more controlled substitution on the activated aromatic ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add NBS (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary, so it is essential to monitor the progress by TLC (e.g., for 12-24 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of cold water. The brominated product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

Amide_Coupling_Workflow Start This compound Reagents HATU, DIPEA in DMF Start->Reagents Amine Primary/Secondary Amine (R-NH₂) Amine->Reagents Product N-Substituted Amide Reagents->Product Amide Bond Formation

Caption: Amide coupling workflow.

Fischer_Esterification_Workflow Start This compound Catalyst H₂SO₄ (cat.) Reflux Start->Catalyst Alcohol Alcohol (e.g., MeOH) Alcohol->Catalyst Product Alkyl Ester Catalyst->Product Esterification

Caption: Fischer esterification workflow.

Conclusion

This compound is a highly functionalized and versatile laboratory reagent. Its strategic importance lies in its capacity to serve as a scaffold for the synthesis of a diverse range of molecules through well-established synthetic transformations of its carboxylic acid and amino functional groups. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with any chemical protocol, optimization may be necessary depending on the specific substrate and desired outcome.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,4-Dimethylbenzoic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,4-Diaminobenzoic acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 4'-Amino-2',5'-diethoxybenzanilide.
  • Sigma-Aldrich. (2025, July 3). Safety Data Sheet: 4-aminobenzoic acid.
  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. (n.d.). Preparation method of amisulpride important intermediate.
  • Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
  • Brändström, A., Carlsson, S. Å. I., Kjekshus, A., Åkeson, Å., Theorell, H., Blinc, R., ... & Dumanović, J. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica, 21, 983-989.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • National Center for Biotechnology Information. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 479-490.
  • PubChem. (n.d.). Compositions of matter and pharmaceutical compositions - Patent US-12396982-B2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-2,3-dimethylbenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and reliable synthetic route involves a two-step process: the regioselective nitration of 2,3-dimethylbenzoic acid to form 4-nitro-2,3-dimethylbenzoic acid, followed by the reduction of the nitro group to the corresponding amine.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls of this synthesis and systematically improve your yield. We will delve into the causality behind experimental choices, ensuring you not only follow a protocol but also understand the critical parameters that govern the reaction's success.

Section 1: Overview of the Synthetic Pathway

The synthesis proceeds in two key stages. Understanding the function of each step is crucial for effective troubleshooting.

  • Electrophilic Aromatic Substitution (Nitration): 2,3-dimethylbenzoic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the substituents are critical here. The two methyl groups are activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The 4-position is sterically accessible and electronically favored for substitution.

  • Chemoselective Reduction: The intermediate, 4-nitro-2,3-dimethylbenzoic acid, is then reduced. The goal is to selectively reduce the nitro group to an amine without affecting the carboxylic acid or the aromatic ring. Various reducing agents can accomplish this, each with its own set of advantages and challenges.

Synthetic_Pathway Start 2,3-Dimethylbenzoic Acid Intermediate 4-Nitro-2,3-dimethylbenzoic Acid Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., SnCl₂ / HCl) Troubleshooting_Reduction cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Low Yield / Impure Product in Reduction Step TLC Check TLC/HPLC Problem->TLC Workup Review Workup Procedure Problem->Workup Sol_Reagent Incomplete Reaction: - Increase eq. of reducing agent - Increase time/temp - Change reducing agent TLC->Sol_Reagent Sol_Workup Impure Product: - Ensure complete neutralization - Use Celite® for filtration - Prevent air oxidation - Recrystallize Workup->Sol_Workup

Technical Support Center: Purification of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2,3-dimethylbenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. As an amphoteric molecule containing both a weakly basic amino group and a weakly acidic carboxylic acid group, its purification requires a nuanced understanding of its physicochemical properties.

Key Physicochemical Properties

A successful purification strategy begins with a solid understanding of the compound's properties. These values dictate the choice of solvents, pH adjustments, and separation techniques.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Appearance Solid (Form may vary)Sigma-Aldrich[2]
pKa (Predicted) 4.93 ± 0.25 (Carboxylic Acid)LookChem[3]
LogP (Predicted) 2.165LookChem[3]
Storage Temperature Room Temperature, Sealed in Dry, Inert AtmosphereLookChem[3]

Note: Experimental solubility data in various organic solvents is not extensively published. It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific application.

Frequently Asked Questions (FAQs)

Here we address high-level questions that researchers often have before beginning the purification process.

Q1: What are the most common impurities I should expect?

A1: Impurities largely depend on the synthetic route. Common contaminants may include unreacted starting materials (e.g., related nitrobenzoic acids or xylidines), reagents, and by-products from side reactions.[4][5] If the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual nitro-aromatic compounds, which are often highly colored.

Q2: Which purification technique should I try first?

A2: For this compound, Acid-Base Extraction is an excellent first-line technique.[6] Its amphoteric nature allows for selective extraction into aqueous layers by manipulating the pH, effectively separating it from neutral organic impurities.[7][8][9] This can be followed by Recrystallization for final polishing.

Q3: How can I assess the purity of my final product?

A3: The most common and accessible methods are:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Streaking or multiple spots indicate the presence of impurities.

  • NMR Spectroscopy (¹H NMR): This provides detailed structural information and can reveal the presence of impurities, even at low levels.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system.[10] This is often caused by the solution being too concentrated or cooling too rapidly.

  • Causality: The high concentration of solute, sometimes exacerbated by impurities lowering the mixture's melting point, leads to separation as a supercooled liquid (oil) rather than an ordered crystal lattice.

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[10]

    • Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

    • If the problem persists, consider a different solvent or solvent pair.

Q5: My recovery yield after recrystallization is very low. How can I improve it?

A5: Low recovery is typically due to using an excessive amount of solvent or premature crystallization during filtration.[10]

  • Causality: The goal of recrystallization is to create a solution that is saturated with the target compound at a high temperature but supersaturated upon cooling. If too much solvent is used, a significant portion of your compound will remain dissolved even at low temperatures.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.

    • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) to prevent the saturated solution from cooling and crystallizing during a hot filtration step.

    • Recover a Second Crop: The remaining solution (mother liquor) after the first filtration is still saturated with your compound. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q6: My final crystals are still colored. How do I remove colored impurities?

A6: Persistent color is usually due to highly conjugated organic impurities that co-crystallize with your product.

  • Causality: These impurities have structures similar enough to your target compound that they can be incorporated into the growing crystal lattice.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (1-2% of your solute's weight) of activated charcoal to the solution.

    • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[10]

Acid-Base Extraction Issues

Q7: I've performed the acid-base extraction, but my yield is poor. Where could my product have gone?

A7: Product loss in acid-base extraction often stems from incomplete pH adjustment, emulsion formation, or insufficient extraction cycles.

  • Causality: this compound requires a specific pH range to be soluble in the aqueous or organic layer. For instance, to extract it into an aqueous acid, the pH must be low enough to fully protonate the amino group. To extract it into an aqueous base, the pH must be high enough to deprotonate the carboxylic acid. Failure to reach these pH levels will leave the compound in the wrong layer.

  • Solution:

    • Verify pH: Use pH paper or a calibrated pH meter to confirm that the aqueous layer has reached the desired pH after adding acid or base. For extracting the amine into the aqueous layer, a pH of <2 is recommended. For extracting the carboxylate, a pH of >10 is ideal.

    • Break Emulsions: Emulsions (stable suspensions of the organic and aqueous layers) can trap your product at the interface. They can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

    • Perform Multiple Extractions: Perform 2-3 extractions with smaller volumes of the aqueous solution rather than one large extraction. This is significantly more efficient at transferring the solute from one layer to the other.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

AcidBaseExtraction start Crude Product (in Diethyl Ether) add_hcl 1. Add 3M HCl (aq) 2. Mix & Separate Layers start->add_hcl organic1 Organic Layer: Neutral Impurities add_hcl->organic1 Ether Layer aqueous1 Aqueous Layer: Protonated Amine Salt (R-NH3+Cl-) add_hcl->aqueous1 Aqueous Layer add_naoh 1. Add 6M NaOH (aq) until pH > 10 2. Cool in Ice Bath aqueous1->add_naoh precipitate Precipitate: Pure this compound add_naoh->precipitate filter Vacuum Filter, Wash with Cold Water, & Dry precipitate->filter final_product Purified Product filter->final_product

Caption: Workflow for purifying this compound via acid-base extraction.

Methodology:

  • Dissolution: Dissolve approximately 1.0 g of the crude this compound in 30-40 mL of a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.

  • Acidic Extraction (Separating the Base):

    • Add 20 mL of 3 M hydrochloric acid (HCl) to the separatory funnel.[7]

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

    • Allow the layers to separate completely. The protonated amine salt is now in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract".

    • Repeat this extraction on the remaining organic layer with an additional 20 mL of 3 M HCl and combine the aqueous extracts. The organic layer now contains primarily neutral impurities and can be set aside.[8]

  • Isolation of the Product:

    • Cool the combined "Aqueous Extract" in an ice bath.

    • Slowly add 6 M sodium hydroxide (NaOH) dropwise while stirring until the solution is distinctly basic (pH > 10, check with pH paper).[7] The addition of base deprotonates the ammonium salt, causing the neutral, less water-soluble this compound to precipitate out of the solution.

    • Continue to cool the mixture in the ice bath for 15-20 minutes to maximize precipitation.

  • Collection and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with two small portions of cold deionized water to remove any residual salts.

    • Allow the product to air dry completely on the filter paper or in a desiccator.

  • Purity Assessment: Check the melting point and run a TLC of the dried product to confirm its purity.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for recrystallization. The key to success is selecting an appropriate solvent.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum boiling solvent start->dissolve cool Cool solution slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success oiling Product 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem fix_oil 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly oiling->fix_oil fix_no_crystals 1. Scratch flask 2. Add seed crystal 3. Boil off excess solvent no_crystals->fix_no_crystals fix_oil->cool Retry fix_no_crystals->cool Retry

Caption: Troubleshooting decision tree for common recrystallization problems.

Solvent Selection:

An ideal solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

Recommended Solvents to Test (in order of increasing polarity):

  • Toluene

  • Acetone

  • Ethanol

  • Methanol

  • Water (or ethanol/water mixtures)

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is critical to use the minimum amount necessary to ensure the solution is saturated.[11]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes. Remove the charcoal via hot filtration.[10]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Induce Crystallization (If Necessary): If no crystals have formed after cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a single "seed" crystal of the pure compound.[11]

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry.

References

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzo
  • This compound.
  • 4-Aminobenzoic Acid. SIELC Technologies. [Link]
  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
  • 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid.
  • ACID/BASE SEPARATION OF A MIXTURE. Harper College. [Link]
  • HPLC Methods for analysis of 2-Aminobenzoic acid.
  • Chromatograms of p -aminobenzoic acid and methoxsalen on various...
  • Acid-Base Extraction.1. University of Colorado Boulder. [Link]
  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
  • HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Acid–base extraction. Wikipedia. [Link]
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
  • Recrystallization of Benzoic Acid. University of Nebraska-Lincoln. [Link]
  • This compound. LookChem. [Link]
  • The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
  • 4-amino-3,5-dimethyl-benzoic acid. Chemsrc. [Link]
  • Preparation method of 4-aminomethylbenzoic acid.
  • Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid.
  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. [Link]
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
  • Preparation of 3-amino-4-hydroxybenzoic acids.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

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Technical Support Center: Solubility of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 4-Amino-2,3-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation. As an amphoteric molecule with both acidic (carboxylic acid) and basic (amino) functional groups, alongside a substituted aromatic ring, its solubility behavior is nuanced. This document offers field-proven insights, detailed protocols, and a framework for logical decision-making to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that dictate its solubility?

The solubility profile of this compound (C₉H₁₁NO₂) is governed by a balance of polar and nonpolar characteristics.[1]

  • Polar Functional Groups: It possesses a carboxylic acid (-COOH) group and an amino (-NH₂) group. Both can participate in hydrogen bonding with protic solvents. These groups also confer amphoteric properties, allowing the molecule to form soluble salts under acidic or basic conditions.[2]

  • Nonpolar Structure: The dimethyl-substituted benzene ring is hydrophobic. This bulky, nonpolar component reduces the molecule's affinity for highly polar solvents like water at neutral pH and increases its affinity for organic solvents.

  • Intramolecular Interactions: The proximity of the functional groups may allow for some degree of intramolecular hydrogen bonding, which can slightly influence how the molecule interacts with external solvent molecules.

Q2: Based on its structure, what is the predicted solubility of this compound in common lab solvents?

The "like dissolves like" principle is a useful starting point for predicting solubility.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents can effectively solvate the molecule without the complexities of proton exchange, accommodating both the polar functional groups and the nonpolar ring. Many substituted benzoic acids show good solubility in these solvents.[2][5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted. These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and carboxylic acid groups.[6] However, the nonpolar ring will limit solubility compared to smaller, more polar solutes.

  • Water: Low solubility is expected at neutral pH. While the polar groups can interact with water, the hydrophobic nature of the dimethylbenzene ring is the dominant factor, making it poorly soluble.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The polar amino and carboxylic acid groups make the molecule incompatible with nonpolar environments.[3]

Q3: How does pH dramatically influence the aqueous solubility of this compound?

As an amphoteric substance, its aqueous solubility is highly dependent on pH.[2][7]

  • In Basic Conditions (pH > 7): By adding a base (e.g., NaOH, NaHCO₃), the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻Na⁺). This ionic salt is significantly more polar than the neutral molecule, leading to a dramatic increase in water solubility.[7][8]

  • In Acidic Conditions (pH < 2): In the presence of a strong acid (e.g., HCl), the basic amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This resulting salt is also ionic and demonstrates much higher solubility in water.[7][8] At its isoelectric point (the pH at which the net charge is zero), the molecule will exhibit its minimum solubility in water.

Solubility Troubleshooting Guide

This section addresses common problems encountered when trying to dissolve this compound.

Q: I am struggling to dissolve the compound in my chosen organic solvent. What steps can I take?

A: If you are facing dissolution challenges, follow this systematic approach:

  • Verify Solvent Choice: Re-assess if the solvent's polarity is appropriate. For this compound, polar aprotic solvents like DMSO or DMF are the most reliable starting points.[2] If using a less polar solvent like ethyl acetate or a short-chain alcohol, you may be exceeding the compound's solubility limit.

  • Increase Solvent Volume: The most common issue is attempting to create a supersaturated solution. Try reducing the concentration by adding more solvent incrementally while stirring.

  • Apply Gentle Heat: Increasing the temperature often increases solubility.[2] Use a water bath or heating mantle to gently warm the solution (e.g., to 40-50°C) while stirring. Caution: Be aware of the compound's thermal stability and the solvent's boiling point. Do not heat indefinitely, as it may cause degradation.

  • Use Sonication: An ultrasonic bath can be very effective. The high-frequency sound waves create cavitation, which breaks apart solid agglomerates and enhances the interaction between the solute and solvent at the surface, accelerating dissolution.[2]

Q: The compound dissolved initially with heating, but a precipitate formed upon cooling. What happened?

A: This indicates you created a supersaturated solution at an elevated temperature. The solubility of most solids, including this one, decreases as the temperature drops. Upon cooling to room temperature, the concentration exceeded the solubility limit, causing the excess solute to crystallize or precipitate out of the solution. To resolve this, you must either maintain the elevated temperature for your experiment or reduce the overall concentration to a level that is stable at room temperature.

Q: How can I prepare a stable aqueous stock solution?

A: Preparing a stable aqueous solution requires pH modification. Direct dissolution in neutral water will likely fail.

  • For Basic Dissolution: Suspend the this compound powder in the desired volume of water. While stirring, add a 1 M NaOH solution dropwise until all the solid dissolves. The formation of the sodium salt will render it soluble.

  • For Acidic Dissolution: Suspend the powder in water. While stirring, add a 1 M HCl solution dropwise until a clear solution is obtained. This protonates the amino group, forming a soluble hydrochloride salt. Be mindful that the final pH of your solution will be significantly altered, which may impact your downstream experiment.

Data Summary: Predicted Solubility Profile

The following table provides a qualitative summary of the expected solubility for this compound at standard temperature and pressure (STP).

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very HighStrong dipole-dipole interactions effectively solvate both the polar functional groups and the aromatic ring.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with -COOH and -NH₂ groups, but solubility is limited by the nonpolar ring.
Water (Neutral pH) H₂OVery LowThe hydrophobic character of the dimethylbenzene ring dominates over the polar functional groups.
Aqueous (Acidic) 1 M HClHighFormation of a soluble ammonium salt.[7][8]
Aqueous (Basic) 1 M NaOHHighFormation of a soluble carboxylate salt.[7][8]
Ethers Diethyl Ether, THFLow to ModerateModerate polarity allows for some interaction, but lacks strong hydrogen bonding capabilities.
Halogenated Dichloromethane (DCM)LowLimited polarity and inability to hydrogen bond effectively results in poor solvation.
Nonpolar Hexane, Toluene, HeptaneInsolubleMismatch in polarity; the polar groups prevent dissolution in a nonpolar environment.[3]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for systematically assessing the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Test solvents (e.g., Water, Ethanol, DMSO, Hexane)

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula and analytical balance

Procedure:

  • Preparation: Weigh out approximately 5 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Initial Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.[9]

  • Observation: Let the tube stand for 1-2 minutes and visually inspect the solution.[9]

    • Soluble: The solid has completely dissolved, and the solution is clear.

    • Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The solid has not visibly dissolved.

  • Record Results: Document the observation for the specific solvent.

  • Systematic Testing: Repeat steps 1-5 for each solvent you wish to test, using a fresh test tube for each. For aqueous testing, repeat the procedure using 1 M HCl and 1 M NaOH as the solvents to observe the effect of pH.

Visual Workflow: Solvent Selection and Troubleshooting

The following diagram outlines the logical workflow for determining an appropriate solvent and troubleshooting common solubility issues.

Solubility_Workflow cluster_prep Phase 1: Solvent Selection cluster_eval Phase 2: Evaluation cluster_aqueous Aqueous pH Adjustment start Start: Dissolve this compound solvent_type What is the nature of the experiment? start->solvent_type organic Use Polar Aprotic Solvent (DMSO, DMF) solvent_type->organic Organic Synthesis aqueous Use Aqueous Solution solvent_type->aqueous Biological / Aqueous Assay dissolved_q Did the compound dissolve completely? organic->dissolved_q ph_choice Adjust pH aqueous->ph_choice success Success: Proceed with Experiment dissolved_q->success Yes troubleshoot Initiate Troubleshooting Protocol dissolved_q->troubleshoot No / Partially add_base Add 1M NaOH (dropwise) to form soluble salt ph_choice->add_base Basic pH needed add_acid Add 1M HCl (dropwise) to form soluble salt ph_choice->add_acid Acidic pH needed add_base->dissolved_q add_acid->dissolved_q

Caption: Workflow for solvent selection and troubleshooting.

References

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Diablo Valley College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). 4-Amino-2-[(2,3-dimethylbenzoyl)amino]benzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-139.
  • Thati, J., & Tavare, N. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? r/OrganicChemistry.
  • Li, Q., et al. (2007). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

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Technical Support Center: Synthesis of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,3-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.

Issue 1: Very Low or No Yield of the Final Product

A diminished yield can often be traced back to inefficiencies in one of the two core synthetic steps: nitration or reduction.

Possible Cause A: Inefficient Nitration of 2,3-Dimethylbenzoic Acid

The initial step, electrophilic aromatic substitution, is a delicate balance of electronic and steric effects. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1] This competition can lead to a mixture of products and unreacted starting material if not properly controlled.

  • Troubleshooting Steps:

    • Verify Nitrating Agent Potency: Prepare the nitrating mixture (concentrated HNO₃ and H₂SO₄) fresh for each reaction.[1] Ensure acids are of high purity and concentration.

    • Strict Temperature Control: The reaction is highly exothermic. Maintain a low temperature (typically 0-10°C) to prevent runaway reactions and minimize the formation of dinitro byproducts.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, a slight, controlled increase in temperature or extended reaction time may be necessary.

    • Pouring Technique: The reaction quench, pouring the acidic mixture onto ice, must be done slowly and with vigorous stirring to ensure proper precipitation of the nitro-product and to dissipate heat.[1]

Possible Cause B: Incomplete Reduction of the Nitro Group

The conversion of the 4-nitro intermediate to the 4-amino product is critical. Failure here can result in a mixture of the starting nitro compound, the desired amine, and potentially hazardous intermediates.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While catalytic hydrogenation (H₂/Pd/C) is clean, it can be slow and requires specialized equipment.[3] Metal/acid reductions like Sn/HCl or Fe/HCl are robust alternatives.[4] Iron is often preferred as it is cheaper and environmentally safer than tin.

    • Ensure Sufficient Reagent: Use a significant molar excess of the metal and acid to drive the reaction to completion. The reduction is a six-electron process, requiring a substantial amount of reducing agent.

    • Maintain Acidity and Temperature: The reaction should be kept acidic throughout. For metal/acid reductions, gentle heating is often required to initiate and sustain the reaction. Monitor the reaction via TLC until the starting nitro-compound spot has completely disappeared.

    • Work-up pH: After the reaction, the product exists as an ammonium salt. Basification (e.g., with NaOH or NH₄OH) is required to precipitate the free amine. Ensure the pH is sufficiently high (typically pH 8-10) for complete precipitation.

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start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nitration Path nitration_check [label="Problem in Nitration Step?", shape=diamond, fillcolor="#FBBC05"]; nitration_cause1 [label="Stalled Reaction\n(Incomplete)", fillcolor="#F1F3F4"]; nitration_cause2 [label="Side Product Formation\n(e.g., Dinitration)", fillcolor="#F1F3F4"]; nitration_sol1 [label="Optimize Temp & Time\nMonitor via TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; nitration_sol2 [label="Use Fresh Reagents\nStrict Temp Control (0-10°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reduction Path reduction_check [label="Problem in Reduction Step?", shape=diamond, fillcolor="#FBBC05"]; reduction_cause1 [label="Incomplete Reduction\n(Nitro group remains)", fillcolor="#F1F3F4"]; reduction_cause2 [label="Loss During Work-up", fillcolor="#F1F3F4"]; reduction_sol1 [label="Increase Reducing Agent\nEnsure sufficient heat/acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction_sol2 [label="Check pH during basification\n(Target pH 8-10)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> nitration_check [label=" Step 1 "]; start -> reduction_check [label=" Step 2 "]; nitration_check -> nitration_cause1 [label=" Yes "]; nitration_check -> reduction_check [label=" No "]; nitration_cause1 -> nitration_sol1; nitration_check -> nitration_cause2 [label=" Yes "]; nitration_cause2 -> nitration_sol2;

reduction_check -> reduction_cause1 [label=" Yes "]; reduction_cause1 -> reduction_sol1; reduction_check -> reduction_cause2 [label=" Yes "]; reduction_cause2 -> reduction_sol2; } Caption: Workflow for diagnosing low-yield issues.

Issue 2: Final Product is Impure (Discolored, Broad Melting Point)

An impure final product compromises its use in downstream applications and indicates the presence of side-products that co-purify with the desired compound.

Possible Cause A: Formation of Regioisomers during Nitration

The directing effects of the substituents on the starting material, 2,3-dimethylbenzoic acid, can lead to the formation of undesired isomers, primarily 6-nitro-2,3-dimethylbenzoic acid and 5-nitro-2,3-dimethylbenzoic acid. These isomers have similar physical properties, making them difficult to separate from the desired 4-nitro intermediate and the final 4-amino product.

  • Troubleshooting Steps:

    • Optimize Nitration Conditions: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored 4-nitro product.

    • Purification of the Intermediate: It is often easier to purify the nitro-intermediate than the final amino product. Recrystallization of the crude 4-nitro-2,3-dimethylbenzoic acid from a suitable solvent (e.g., ethanol/water) can remove a significant portion of the unwanted isomers before proceeding to the reduction step.

dot digraph "Nitration_Side_Reactions" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

start [label="2,3-Dimethylbenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="+ HNO3 / H2SO4", shape=plaintext];

main_product [label="4-Nitro-2,3-dimethylbenzoic acid\n(Desired Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product1 [label="6-Nitro-2,3-dimethylbenzoic acid\n(Steric Hindrance)", fillcolor="#FBBC05"]; side_product2 [label="5-Nitro-2,3-dimethylbenzoic acid\n(Minor Product)", fillcolor="#FBBC05"];

start -> reagent [arrowhead=none]; reagent -> main_product [label="Major Pathway"]; reagent -> side_product1 [label="Side Reaction"]; reagent -> side_product2 [label="Side Reaction"]; } Caption: Potential regioisomers from nitration.

Possible Cause B: Oxidation of the Amino Group

Aniline derivatives, like the final product, are susceptible to air oxidation, which forms highly colored, polymeric impurities.[5] This is often the cause of products that are pink, brown, or black instead of the expected off-white or tan solid.

  • Troubleshooting Steps:

    • Inert Atmosphere: During the final work-up and isolation, consider working under an inert atmosphere (nitrogen or argon) to minimize air exposure.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially for recrystallization.

    • Storage: Store the final, dried product in a tightly sealed container, protected from light, and preferably under an inert atmosphere or refrigerated.

Possible Cause C: Decarboxylation

4-Aminobenzoic acids can undergo decarboxylation (loss of CO₂) to form anilines, particularly at high temperatures or in strongly acidic or basic solutions.[6] The resulting 2,3-dimethylaniline would be a difficult-to-remove impurity.

  • Troubleshooting Steps:

    • Avoid Excessive Heat: Do not use excessive heat during the final isolation and purification steps. When recrystallizing, dissolve the product at the minimum temperature required and do not prolong boiling.

    • Moderate pH: During work-up, avoid exposure to extreme pH levels for extended periods. Neutralize the solution promptly after basification and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? The most common and established laboratory-scale synthesis involves a two-step process:

  • Nitration: 2,3-Dimethylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-Nitro-2,3-dimethylbenzoic acid.[1][2]

  • Reduction: The nitro group of the intermediate is then reduced to an amine using methods such as catalytic hydrogenation or, more commonly, a metal-acid system like tin or iron in hydrochloric acid.[3][4]

Q2: Can I introduce the amino group in a single step? While the two-step nitration/reduction pathway is classic, modern methods for direct C-H amination exist.[7] These often involve transition-metal catalysts (e.g., Iridium or Rhodium) and specialized aminating agents.[8] However, these methods can require expensive catalysts and rigorous optimization, making the classic route more accessible for many applications.

Q3: How can I best monitor the reduction of the nitro group? Thin Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50) is a good starting point. Adding a small amount of acetic acid (1-2%) can improve spot shape for the carboxylic acids.

  • Visualization: Use a UV lamp (254 nm). The nitro-containing starting material will be significantly more UV-active and will have a different Rf value than the amino-product. The disappearance of the starting material spot indicates reaction completion.

Q4: What is the most reliable method for purifying the final product? Recrystallization is the preferred method.

  • Solvent Selection: Ethanol, methanol, or aqueous mixtures of these alcohols are commonly effective.[4] The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, allow the solution to cool slowly to form crystals, and then collect the purified product by vacuum filtration.

Data Summary

Table 1: Comparison of Common Reduction Methods for 4-Nitro-2,3-dimethylbenzoic acid

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas (1-4 atm), Pd/C catalyst, in Methanol or Ethanol.[3]High yield, clean product, no metal waste.Requires specialized pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning.
Tin/HCl Reduction Granulated Tin (Sn), conc. HCl, gentle heating.[4]Reliable, high conversion, tolerant of many functional groups.Generates toxic tin waste, work-up can be complex to remove all tin salts.
Iron/HCl Reduction Iron powder (Fe), conc. HCl, gentle heating.Inexpensive, environmentally safer than tin, effective.Can require longer reaction times, generates iron sludge that must be filtered.

Experimental Protocols

Protocol 1: Nitration of 2,3-Dimethylbenzoic Acid
  • In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, slowly add 2,3-dimethylbenzoic acid (1.0 eq) to concentrated sulfuric acid, maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours, monitoring by TLC.

  • Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the resulting white precipitate (crude 4-Nitro-2,3-dimethylbenzoic acid) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from an ethanol/water mixture before proceeding.

Protocol 2: Reduction of 4-Nitro-2,3-dimethylbenzoic Acid (Sn/HCl Method)
  • To a round-bottom flask equipped with a reflux condenser, add the crude 4-Nitro-2,3-dimethylbenzoic acid (1.0 eq) and granulated tin (3.0-4.0 eq).

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic and will likely begin to reflux. Control the addition rate to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. A white precipitate of the tin-amine complex may form.

  • Slowly and carefully basify the mixture by adding a concentrated solution of NaOH or KOH with external cooling (ice bath). The tin salts will first precipitate as tin hydroxide and then redissolve at high pH. Adjust the pH to ~9-10.

  • The free amine product will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration, wash with cold water, and air dry.

  • Purify the product by recrystallization from aqueous ethanol.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
  • OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Science Publishing.
  • Chemical oxidation of 2,6-dimethylaniline in the fenton process. PubMed.
  • N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. ResearchGate.
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH National Center for Biotechnology Information.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Royal Society of Chemistry Publishing.
  • What are the major products of nitration of benzoic acid? Quora.
  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org.
  • Decarboxylative ipso Amination of Activated Benzoic Acids. ResearchGate.
  • Reductive amination of aliphatic and benzylic carboxylic acids. ISGC.
  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.
  • This compound. PubChem.
  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.
  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Royal Society of Chemistry Publishing.
  • Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. NIH National Center for Biotechnology Information.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
  • Nitration Of Benzoic Acid. Profnit.
  • Process for producing 4-amino-2-hydroxybenzoic acid. Google Patents.
  • Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing.
  • Decarboxylative Hydroxylation of Benzoic Acids. NIH National Center for Biotechnology Information.
  • On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica.
  • This compound. LookChem.
  • The synthetic method of isooctyl p-dimethylaminobenzoate (EHA). Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
  • Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. Acta Physico-Chimica Sinica.
  • Decarboxylation. Organic Chemistry Portal.
  • Preparation method of 4-aminomethylbenzoic acid. Google Patents.
  • Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Organic Syntheses.
  • 4-amino-2,5-dimethylbenzoic acid (C9H11NO2). PubChemLite.
  • Preparation method of 3-nitro-2-methylbenzoic acid. Google Patents.

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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3-dimethylbenzoic acid. As a crucial building block in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to address common challenges encountered during its preparation via the catalytic hydrogenation of 4-nitro-2,3-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for preparing this compound?

A1: The most prevalent and scalable method is the catalytic hydrogenation of the corresponding nitro precursor, 4-nitro-2,3-dimethylbenzoic acid. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][2] This method is favored for its high chemoselectivity, generally clean conversion, and straightforward product isolation. Alternative methods include using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, but catalytic hydrogenation often provides higher purity and avoids stoichiometric metal waste.[2][3]

Q2: What are the critical safety precautions for catalytic hydrogenation?

A2: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Key safety measures include:

  • Inert Atmosphere: Always handle the catalyst, especially active forms like Raney Nickel or dry Pd/C, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition.[4]

  • Proper System Purging: Before introducing hydrogen, the reaction system must be thoroughly purged of air to avoid creating an explosive H₂/O₂ mixture. This is typically done by evacuating the vessel and backfilling with an inert gas several times.

  • Hydrogen Handling: Use a certified regulator and ensure all connections are leak-proof. For bench-scale reactions, a hydrogen-filled balloon is often sufficient and presents a lower risk than a high-pressure cylinder.

  • Catalyst Filtration: After the reaction, the catalyst is filtered off. Never allow the catalyst to dry on the filter paper in the open air, as it can ignite upon contact with solvent vapors and oxygen. Keep the filter cake wet with solvent during and after filtration.

Q3: How can I effectively monitor the reaction's progress?

A3: The reaction progress can be monitored by several techniques. Thin-Layer Chromatography (TLC) is the most common method, where the disappearance of the starting nitro compound spot and the appearance of the product amine spot are observed.[1] For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material. Hydrogen uptake can also be monitored; in a closed system, the reaction is complete when the pressure drop ceases.

Q4: What is a realistic yield for this type of nitro reduction?

A4: With an optimized protocol, yields for the catalytic hydrogenation of nitroaromatic compounds are typically very high. For analogous reactions, yields of 96% or greater have been reported.[1] However, actual yields will depend on the purity of the starting material, the efficiency of the workup, and the success of the purification steps.

Experimental Workflow and Decision Making

The following diagrams illustrate the standard experimental workflow for the synthesis and a logical decision tree for troubleshooting common issues.

G cluster_prep Preparation & Setup cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification A Dissolve 4-nitro-2,3-dimethyl- benzoic acid in Solvent (e.g., MeOH) B Place in Hydrogenation Vessel A->B C Purge Vessel with Inert Gas (N₂/Ar) B->C D Carefully Add Pd/C Catalyst under Inert Atmosphere C->D E Purge System with H₂ D->E F Pressurize with H₂ (balloon or cylinder) E->F G Stir Vigorously at Desired Temperature (e.g., RT) F->G H Monitor Reaction (TLC/LC-MS) G->H I Purge System with Inert Gas H->I J Filter Reaction Mixture through Celite® to Remove Catalyst (Keep Wet!) I->J K Concentrate Filtrate under Reduced Pressure J->K L Recrystallize Crude Solid K->L M Dry Pure Product L->M

Caption: General workflow for synthesis of this compound.

G node_q node_q node_s node_s node_ok node_ok start Reaction Complete? (Check via TLC/LC-MS) incomplete incomplete start->incomplete No complete complete start->complete Yes catalyst_q Is Catalyst Active? incomplete->catalyst_q Low/No Conversion workup Filter catalyst & isolate product. complete->workup Proceed to Workup poison_s Potential Poisoning/Deactivation. - Use fresh, high-purity reagents. - Replace catalyst. catalyst_q->poison_s No h2_q Sufficient H₂ Supply & Pressure? catalyst_q->h2_q Yes h2_s Check for leaks. Increase H₂ pressure. h2_q->h2_s No agitation_q Is Agitation Vigorous? h2_q->agitation_q Yes agitation_s Increase stirring rate to ensure good three-phase mixing. agitation_q->agitation_s No slow_rxn Reaction is just slow. - Increase Temp./Pressure/Catalyst Load. agitation_q->slow_rxn Yes

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Detailed Experimental Protocol

This protocol describes a standard procedure for the catalytic hydrogenation of 4-nitro-2,3-dimethylbenzoic acid.

Materials:

  • 4-nitro-2,3-dimethylbenzoic acid

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® or other filter aid

Procedure:

  • Setup: In a hydrogenation flask equipped with a magnetic stir bar, dissolve 4-nitro-2,3-dimethylbenzoic acid (1.0 eq) in methanol (approx. 15-20 mL per gram of substrate).

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).[4]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For lab scale, this can be done by attaching a hydrogen-filled balloon. For larger scales or to increase the rate, a pressurized vessel (autoclave) can be used (e.g., 3-4 bar).[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and gaseous hydrogen.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure all product is collected. Crucially, do not allow the catalyst on the pad to dry out.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude this compound, which is typically a solid.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent system, such as an ethanol-water mixture, to obtain the final, high-purity product.[5]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: My TLC or LC-MS shows that the starting nitro compound is not being consumed, or conversion is very low after several hours. What are the potential causes and how can I resolve this?

Answer: This is one of the most common issues and can usually be traced back to the catalyst, reaction conditions, or reagents.

  • Potential Cause 1: Catalyst Inactivity.

    • Poisoning: The active sites on the palladium catalyst are highly susceptible to poisoning by various functional groups and impurities. Common poisons include sulfur compounds (e.g., thiols, thioethers), and heavy metal ions.[4] Even trace impurities from reagents or improperly cleaned glassware can poison the catalyst.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity, new-bottle solvents and reagents. If poisoning is suspected, the only remedy is to filter the reaction mixture and restart with a fresh batch of catalyst.[4][6]

    • Deactivation: Pd/C can lose activity over time due to improper storage or handling. It should be stored under an inert atmosphere.

    • Solution: Use a fresh batch of catalyst from a reliable supplier to rule out deactivation.[4]

  • Potential Cause 2: Insufficient Hydrogen.

    • Causality: Hydrogen is a key reactant. If the supply is inadequate or it's not reaching the catalyst surface, the reaction will not proceed.

    • Solution: If using a balloon, ensure it is well-filled and that there are no leaks in your system. If using a pressurized vessel, check the pressure gauge to ensure it is holding steady.

  • Potential Cause 3: Poor Agitation.

    • Causality: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gas hydrogen). The reaction rate is often limited by the mass transfer of hydrogen from the gas phase to the surface of the catalyst.

    • Solution: Ensure vigorous stirring.[4] The reaction mixture should be a well-agitated slurry, not a settled layer of catalyst at the bottom of the flask. If the stir bar is struggling, consider using a larger one or switching to mechanical stirring for larger scales.

Issue 2: The Reaction is Extremely Slow

Question: The reaction is proceeding, but it's taking much longer than expected. How can I increase the reaction rate?

Answer: A slow reaction rate can be addressed by modifying the reaction parameters, but be aware that this can sometimes impact selectivity.

ParameterAction to Increase RatePotential Drawbacks
Hydrogen Pressure Increase H₂ pressure (e.g., move from a balloon to a pressurized vessel).May require specialized equipment (autoclave). Can sometimes lead to over-reduction if other reducible groups are present.
Temperature Gently heat the reaction (e.g., to 40-60 °C).[1]Increased risk of side reactions. The reduction is exothermic, so monitor for potential runaway reactions.
Catalyst Loading Increase the mol% of the catalyst (e.g., from 1% to 5%).Increases cost and makes filtration more challenging.
Agitation Increase the stirring speed.As discussed above, this is critical for mass transfer.
Catalyst Type Consider a more active catalyst, such as Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C).[4]May have different selectivity profiles.

Issue 3: The Final Product is Impure or Discolored

Question: After workup, my product is a brown or dark-colored solid, and the NMR shows impurities. What are the likely side reactions?

Answer: Impurities often arise from incomplete reduction or side reactions involving reactive intermediates.

  • Potential Cause 1: Incomplete Reduction.

    • Causality: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[7][8] If the reaction is stopped prematurely or conditions are not optimal, these intermediates can remain or react with each other.

    • Side Products: The reaction between the electrophilic nitroso intermediate and the nucleophilic hydroxylamine intermediate can irreversibly form azoxy compounds, which are often colored.[7]

    • Solution: Ensure the reaction goes to full completion by monitoring carefully with TLC. Allow the reaction to stir for an additional period even after the starting material spot has disappeared to ensure all intermediates are converted to the final amine.

  • Potential Cause 2: Starting Material Impurities.

    • Causality: Impurities present in the starting 4-nitro-2,3-dimethylbenzoic acid will be carried through the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify the nitro compound by recrystallization before the reduction step.

  • Potential Cause 3: Oxidation during Workup.

    • Causality: The resulting aniline (this compound) can be susceptible to air oxidation, especially if trace metals are present, leading to colored impurities.

    • Solution: Work up the reaction promptly after completion. Concentrating the solution at elevated temperatures for extended periods should be avoided.

References

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry.
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025). Benchchem.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (2025). Benchchem.
  • Challenges in the selective reduction of the nitro group. (2025). Benchchem.
  • 4-Amino-3-methylbenzoic acid synthesis. ChemicalBook.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. College of Saint Benedict and Saint John's University.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2014). PMC - NIH.
  • Optimization of reaction conditions for the nitration of 4-methylbenzoic acid. (2025). Benchchem.

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Technical Support Center: Degradation Pathways of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation of 4-Amino-2,3-dimethylbenzoic acid. This guide is structured as a series of questions and answers to directly address common challenges and provide in-depth, field-proven insights for your experiments. Given that specific literature on the degradation of this compound is limited, this guide synthesizes data from structurally related compounds—such as other aminobenzoates and dimethylbenzoates—to propose likely pathways and robust experimental strategies.

Section 1: Predicted Degradation Pathways & Key Intermediates

This section addresses the fundamental questions about how this compound is expected to break down under different environmental conditions.

Q1: What are the likely microbial degradation pathways for this compound?

A1: Based on established pathways for similar aromatic compounds, this compound likely undergoes aerobic degradation initiated by oxygenases, followed by ring cleavage. Anaerobic pathways are also possible but typically involve a different initial activation step.

Aerobic Pathways: The degradation of aromatic compounds by aerobic bacteria almost universally proceeds by dihydroxylating the benzene ring to form a catechol derivative, which makes the ring susceptible to cleavage by dioxygenase enzymes.[1] For this compound, the initial steps are predicted to be:

  • Initial Oxidation/Hydroxylation: A monooxygenase or dioxygenase enzyme would likely hydroxylate the aromatic ring. Given the substitution pattern, a primary target would be the positions adjacent to the existing functional groups, potentially leading to a catechol derivative like 4-Amino-3,4-dimethylcatechol . The degradation of 3,4-dimethylbenzoic acid is known to proceed through 3,4-dimethylcatechol.[2]

  • Ring Cleavage: The resulting catechol intermediate is the substrate for ring-cleavage dioxygenases. There are two main routes:

    • Ortho-cleavage Pathway: The ring is cleaved between the two hydroxyl groups, leading to cis,cis-muconic acid derivatives. This pathway channels intermediates into the beta-ketoadipate pathway and eventually the TCA cycle.[3]

    • Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups. This pathway generates products like 2-hydroxymuconic semialdehyde, which are further metabolized to pyruvate and acetaldehyde.[3][4] The presence of methyl groups can influence which pathway is preferred.

Anaerobic Pathways: Anaerobic degradation is more complex and proceeds in the absence of oxygen. The initial steps for benzoates typically involve:

  • Activation to Coenzyme A Thioester: The carboxylic acid group is activated to its coenzyme A (CoA) derivative (e.g., 4-Amino-2,3-dimethylbenzoyl-CoA). This is a central strategy in the anaerobic degradation of many aromatic compounds.[5]

  • Reductive Deamination/Dearomatization: The activated ring undergoes reduction, breaking its aromaticity. For aminobenzoates, this can involve a reductive deamination step, as seen in the degradation of 2-aminobenzoate.[6] The resulting non-aromatic ring is then further cleaved and metabolized.

Predicted Aerobic Degradation of this compound cluster_0 Phase 1: Ring Activation cluster_1 Phase 2: Ring Cleavage cluster_2 Phase 3: Central Metabolism A 4-Amino-2,3- dimethylbenzoic Acid B 4-Amino-2,3-dimethyl- catechol A->B Dioxygenase C Meta-Cleavage Product (e.g., 2-Hydroxymuconic semialdehyde derivative) B->C meta-cleavage (Catechol 2,3-dioxygenase) D Ortho-Cleavage Product (e.g., Muconic acid derivative) B->D ortho-cleavage (Catechol 1,2-dioxygenase) E Pyruvate & Acetaldehyde C->E F TCA Cycle Intermediates D->F

Caption: Predicted aerobic degradation pathways for this compound.

Q2: What are potential abiotic degradation pathways for this compound?

A2: Beyond microbial activity, this compound may degrade through abiotic processes, primarily photodegradation and, to a lesser extent, hydrolysis.

  • Photodegradation (Photolysis): Aromatic amines and benzoic acids can be susceptible to degradation by light, particularly UV radiation. For instance, para-aminobenzoic acid (PABA) is known to photodegrade via an O₂-mediated pathway involving hydrogen abstraction and decarboxylation.[7] The presence of the amino group makes the aromatic ring electron-rich and thus more susceptible to photo-oxidation. Experiments conducted under controlled light conditions (e.g., using a UV lamp or solar simulator) are necessary to quantify this effect.

  • Hydrolysis: While the amide bond is susceptible to hydrolysis, the C-N bond of the amino group and the C-C bonds of the methyl groups on the aromatic ring are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carboxylic acid group is stable. Therefore, significant hydrolytic degradation is not expected unless under extreme pH or high-temperature conditions.[8]

  • Oxidation: In the presence of strong oxidizing agents or reactive oxygen species (ROS) in an aquatic environment, the amino group can be oxidized. This can sometimes lead to polymerization, observed as a color change (e.g., browning) in the solution.[9]

Section 2: Experimental Design & Analytical Protocols

This section provides actionable protocols and guidance for setting up and analyzing degradation experiments.

Q3: How should I set up a microbial degradation experiment to study this compound?

A3: A successful microbial degradation study requires careful setup of the culture conditions and acclimation of the microbial consortium.

Step-by-Step Protocol for Microbial Degradation Assay:

  • Source of Inoculum:

    • Obtain an appropriate microbial source. Common choices include activated sludge from a wastewater treatment plant, soil from a contaminated site, or a specific bacterial strain known to degrade aromatic compounds (e.g., Pseudomonas or Burkholderia species).[10][11]

  • Basal Salt Medium (BSM) Preparation:

    • Prepare a sterile BSM containing essential macro- and micronutrients but lacking a carbon source. A typical BSM includes salts like (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and a trace element solution. The exact composition should be optimized for the chosen microorganisms.

  • Acclimation Phase (Crucial for Environmental Consortia):

    • In a bioreactor or flask, add the inoculum (e.g., 10% v/v) to the BSM.

    • Add a low concentration of this compound (e.g., 10-20 mg/L) as the sole source of carbon and energy.

    • Incubate under appropriate conditions (e.g., 25-30°C, continuous shaking at 150 rpm for aerobic conditions).[11]

    • Monitor the degradation of the compound over time using an analytical method like HPLC.

    • Once the initial dose is degraded, add a slightly higher concentration. Repeat this process for several weeks to enrich for microorganisms capable of degrading the target compound.

  • Definitive Degradation Experiment:

    • In fresh sterile BSM, add the acclimated microbial culture.

    • Spike the medium with a known concentration of this compound (e.g., 50-100 mg/L).

    • Set up parallel control flasks:

      • Abiotic Control: Sterile BSM with the compound but no inoculum (to check for abiotic degradation).

      • Adsorption Control: Inoculum with the compound, immediately inactivated (e.g., with sodium azide or by autoclaving) to measure binding to biomass.

    • Incubate under the optimized conditions.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each flask.

    • Immediately process the samples to stop microbial activity. This typically involves centrifugation to remove biomass, followed by filtration (0.22 µm filter) of the supernatant.

    • Analyze the supernatant for the parent compound and potential metabolites using HPLC, LC-MS, or GC-MS.

Caption: General experimental workflow for a microbial degradation study.

Q4: Which analytical methods are best for identifying the parent compound and its degradation intermediates?

A4: A multi-platform analytical approach is most effective. The choice depends on the required sensitivity, selectivity, and whether you are quantifying the parent compound or identifying unknown metabolites.[12]

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation via liquid chromatography, detection by UV absorbance.Separation via liquid chromatography, detection by mass-to-charge ratio.Separation of volatile derivatives via gas chromatography, detection by mass.
Selectivity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.Very High. Provides structural information and can distinguish isobaric compounds.High. Mass spectral libraries can aid in identification.
Sensitivity Moderate (µg/mL to high ng/mL range).Very High (low ng/mL to pg/mL range). Ideal for trace-level intermediates.High (ng/mL range), but requires derivatization.
Sample Prep Simple filtration is often sufficient.Filtration and possibly solid-phase extraction (SPE) for complex matrices.Requires extraction and chemical derivatization to make the analyte volatile.[12]
Best For Routine quantification of the parent compound when concentrations are high.Definitive identification and quantification of unknown intermediates and the parent compound.Identification of volatile or semi-volatile intermediates after derivatization.

Recommendation:

  • Initial Screening: Use HPLC-UV for rapid monitoring of the parent compound's disappearance during acclimation and degradation experiments.

  • Metabolite Identification: Employ LC-MS/MS on samples from key time points. Its high sensitivity and selectivity are essential for detecting transient intermediates and confirming their molecular weights and structures through fragmentation patterns.[13]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies.

Q5: My microbial culture is not degrading the compound. What are the common causes?

A5: Lack of degradation can stem from several factors, ranging from toxicity to suboptimal environmental conditions.

  • Toxicity: The compound may be toxic or inhibitory at the concentration used.

    • Solution: Start with a much lower concentration (e.g., 1-5 mg/L). Perform a toxicity assay by monitoring the growth of the culture (e.g., by optical density) in the presence of the compound and another readily available carbon source (like glucose). A lack of growth compared to a control without the compound indicates toxicity. Some aminobenzoic acids can be inhibitory at high concentrations.[10]

  • Lack of Appropriate Enzymes: The microbial inoculum may not possess the necessary genetic machinery (e.g., oxygenases) to initiate the degradation.

    • Solution: Try a different inoculum source, preferably from a site with a history of contamination by similar aromatic compounds. Alternatively, consider using a co-substrate. Sometimes, the presence of an easily degradable carbon source can induce the expression of enzymes that fortuitously degrade the target compound (co-metabolism).

  • Suboptimal Conditions: The pH, temperature, or nutrient availability may be incorrect.

    • Solution: Verify that the pH of your medium is stable (typically 6.5-7.5 for most bacteria). Ensure the temperature is optimal for your inoculum (e.g., 25-37°C). Check that essential nutrients (nitrogen, phosphorus) are not limiting.[11][14]

  • Insufficient Acclimation: The enrichment period may have been too short.

    • Solution: Extend the acclimation phase, allowing more time for the microbial community to adapt and for the relevant degraders to increase in population.

Q6: I'm seeing unexpected peaks in my chromatogram. How can I identify them?

A6: New peaks likely represent degradation intermediates, abiotic breakdown products, or contaminants.

  • Characterize with LC-MS/MS: This is the most powerful tool. Analyze the samples showing the new peaks by LC-MS/MS to get the exact mass of the parent ion. This allows you to propose a molecular formula. Further fragmentation (MS/MS) can reveal structural information. For example, a mass increase of 16 Da often suggests a hydroxylation event.

  • Check Controls: Analyze your abiotic control flasks. If the peaks are present there, they result from abiotic processes like photodegradation or chemical oxidation, not microbial action.

  • UV-Vis Spectra: If using HPLC with a Diode Array Detector (DAD), the UV-Vis spectrum of the new peak can provide clues. Changes in the spectrum compared to the parent compound (e.g., a shift in λ-max) can indicate modifications to the aromatic system.

Q7: The degradation rate is very slow. How can I optimize the conditions?

A7: Slow degradation is often a sign of suboptimal reaction conditions or low biomass.

  • Increase Biomass: Ensure you have a sufficient concentration of active microbial cells. Start your definitive experiment with a higher cell density from your acclimated culture.

  • Optimize Oxygen Supply (for aerobic studies): Ensure adequate aeration. Use baffled flasks, increase the shaking speed, or sparge the culture with filtered air. Oxygen is a required substrate for the initial oxygenase enzymes.

  • Adjust pH and Temperature: Perform small-scale experiments to test a range of pH values (e.g., 6.0, 7.0, 8.0) and temperatures (e.g., 20°C, 25°C, 30°C, 35°C) to find the optimum for your specific microbial consortium.[11]

  • Add Surfactants: If bioavailability is an issue (less likely for this compound but possible), a low concentration of a non-ionic surfactant (e.g., Tween 80) can sometimes improve substrate uptake.

Q8: I'm observing polymerization or color changes in my aerobic culture. What does this mean?

A8: The formation of a brown or dark color in the medium is a common phenomenon when degrading aminoaromatic compounds, especially in the presence of oxygen.[9]

  • Cause: This is often due to the abiotic or biotic oxidation of the amino group and subsequent polymerization of intermediates. Catechol derivatives, which are likely intermediates, are particularly prone to auto-oxidation, forming polymeric, humic-like substances.

  • Implications: This process can compete with complete mineralization, leading to an underestimation of the degradation rate if you are only measuring the disappearance of the parent compound. It also means that not all of the carbon from the compound is being converted to CO₂ and biomass.

  • Troubleshooting: While difficult to prevent entirely, ensuring the microbial culture is highly active can help channel the intermediates through the metabolic pathway quickly, minimizing the time they are available for auto-oxidation. Working under anaerobic conditions, if experimentally feasible, would prevent these oxygen-dependent polymerization reactions.[9]

Section 4: Frequently Asked Questions (FAQs)

Q9: Is this compound likely to be toxic to microorganisms?

A9: While data for this specific compound is unavailable, substituted aminobenzoic acids can exhibit concentration-dependent toxicity. 4-Aminobenzoate (PABA) is a precursor for folic acid at low concentrations but can be inhibitory to some bacteria at higher concentrations.[10] The methyl groups may increase its lipophilicity, potentially enhancing its ability to cross cell membranes and exert toxic effects. It is always prudent to start degradation experiments at low concentrations (<50 mg/L) and perform a toxicity screen.

Q10: What safety precautions should be taken when handling this compound and its potential degradation products?

A10: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a fume hood or on a bench with good ventilation to avoid inhaling dust.

  • Reactivity: Aromatic amines can be highly reactive. Reactions should be monitored, especially if they involve temperature changes.[15]

  • Waste Disposal: Dispose of waste containing the compound and its metabolites according to your institution's guidelines for chemical waste. Many aromatic amines and their breakdown products can be toxic to aquatic life and should not be disposed of down the drain.[15]

References

  • Braun, K., & Gibson, D. T. (1984). Anaerobic Degradation of 2-aminobenzoate (Anthranilic Acid) by Denitrifying Bacteria. Applied and Environmental Microbiology, 48(1), 102–107. [Link]
  • Ziegler, K., et al. (1987). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Archives of Microbiology, 148(1), 61-66. [Link]
  • Lendenmann, U., et al. (1998). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 27(1), 31-41. [Link]
  • Wikipedia contributors. (2024). 4-Aminobenzoic acid. Wikipedia, The Free Encyclopedia. [Link]
  • Mohamed, Z., & Bauer, J. A. (1992). Biotransformation of para-aminobenzoic acid and salicylic acid by PMN. Journal of Clinical Pharmacology, 32(3), 268–274. [Link]
  • Lendenmann, U., & Spain, J. C. (2000). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Applied and Environmental Microbiology, 66(5), 1833–1838. [Link]
  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b)
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
  • Molecules. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. [Link]
  • Chen, S., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32.
  • Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]
  • ResearchGate. (n.d.). Microbial degradation of monohydroxybenzoic acids. [Link]
  • Ohe, T., & Watanabe, Y. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. Bioscience, Biotechnology, and Biochemistry, 70(11), 2741-2748. [Link]
  • Iseki, K., et al. (1988). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Pharmacobio-Dynamics, 11(8), 545-552. [Link]
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
  • ACS Chemical Health & Safety. (2023).
  • Amanote Research. (n.d.).
  • LookChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 4-Amino-2,6-dimethylbenzoic acid. [Link]
  • Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129-134. [Link]
  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(22), 13074–13083. [Link]
  • ResearchGate. (n.d.).
  • Gassnova. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... [Link]
  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
  • Biology LibreTexts. (2025). 18.

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How to increase the solubility of 4-Amino-2,3-dimethylbenzoic acid in water

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists encountering solubility challenges with 4-Amino-2,3-dimethylbenzoic acid. We will explore the physicochemical properties of this compound and provide detailed, field-proven protocols to achieve successful dissolution in aqueous media. Our focus is on explaining the causality behind each method to empower users to adapt these techniques to their specific experimental needs.

Introduction: Understanding the Molecule

This compound (MW: 165.19 g/mol ) is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH2).[1] This dual nature is the single most critical factor governing its solubility. At a neutral pH, the molecule is likely to exist as a zwitterion, where the amino group is protonated (NH3+) and the carboxyl group is deprotonated (COO-). This can lead to strong intermolecular ionic interactions and a stable crystal lattice, resulting in low aqueous solubility. The presence of the hydrophobic dimethylated benzene ring further contributes to its poor dissolution in water.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral water (pH ≈ 7)? Its poor solubility in neutral water is due to its amphoteric nature. At or near its isoelectric point (the pH at which the net charge is zero), the compound has minimal solubility. To significantly increase solubility, the pH must be adjusted to shift the equilibrium towards the formation of a soluble salt.[3]

Q2: Can I just heat the mixture to dissolve the compound? Heating can temporarily increase solubility and the rate of dissolution. However, this often creates a supersaturated solution. Upon cooling to ambient or experimental temperatures, the compound is highly likely to precipitate out of solution.[3] This method is not recommended for preparing stable stock solutions for assays or long-term experiments.

Q3: What role do the methyl groups play in solubility? The two methyl groups on the benzene ring increase the molecule's hydrophobicity. In drug discovery, adding such hydrophobic substituents often increases potency but aggravates solubility problems.[2] These groups contribute to a less favorable interaction with water, making the molecule more "oil-like" and less prone to dissolve.

Troubleshooting & In-Depth Solubilization Guides

Guide 1: pH Adjustment (Primary Method)

This is the most effective and widely used technique for solubilizing amphoteric compounds like this compound. The strategy is to convert the poorly soluble zwitterionic or neutral form into a highly soluble ionic salt.

Causality & Scientific Principle: The solubility of weak acids and bases is highly pH-dependent.

  • In Basic Conditions (e.g., pH > 9): By adding a base (like NaOH), the carboxylic acid proton is removed, forming the highly water-soluble carboxylate anion (R-COO⁻ Na⁺).

  • In Acidic Conditions (e.g., pH < 3): By adding an acid (like HCl), the basic amino group is protonated, forming the highly water-soluble ammonium cation (R-NH₃⁺ Cl⁻).

Experimental Protocol: pH-Based Solubilization

  • Preparation: Weigh the desired mass of this compound and place it in a suitable flask. Add a portion (e.g., 80%) of the final desired volume of purified water. This will form a suspension.

  • Select Pathway: Choose either the basic or acidic route based on the pH compatibility of your final application.

  • Basic Solubilization (Anionic Salt Formation):

    • While stirring the suspension vigorously, add a 1 M NaOH solution dropwise.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding base until all the solid dissolves and the solution becomes clear.

    • Once dissolved, add the remaining volume of water to reach the final target concentration. Verify the final pH.

  • Acidic Solubilization (Cationic Salt Formation):

    • While stirring the suspension vigorously, add a 1 M HCl solution dropwise.

    • Continue adding acid until the solution clarifies, indicating complete dissolution.

    • Add the remaining water to achieve the final volume and concentration. Verify the final pH.

Trustworthiness & Self-Validation:

  • Visual Cue: The transition from a cloudy suspension to a perfectly clear solution is the primary indicator of success.

  • Stability Check: Let the final solution stand for at least one hour at the intended storage temperature. The absence of any precipitation confirms the stability of the dissolved salt form.

  • Reversibility: To confirm the compound's integrity, you can take a small aliquot of the clear solution and carefully titrate it back towards its isoelectric point. The compound should precipitate, confirming that dissolution was a physical, pH-dependent process, not a chemical degradation.

Visualization of pH Adjustment Workflow

G cluster_0 Solubility Enhancement by pH Adjustment A Start: Insoluble this compound in Water (Suspension) B Titrate with Dilute Base (e.g., 1M NaOH) A->B  Alkalinization (pH > pKa of COOH) C Titrate with Dilute Acid (e.g., 1M HCl) A->C  Acidification (pH < pKa of NH2) D Result: Soluble Anionic Salt (Deprotonated Carboxylate) in Basic Solution B->D E Result: Soluble Cationic Salt (Protonated Amine) in Acidic Solution C->E

Caption: Workflow for solubilizing this compound via pH modification.

Guide 2: Co-solvency

When altering the pH is not viable for a specific application (e.g., in biological assays sensitive to pH), using a water-miscible organic co-solvent is a common alternative.

Causality & Scientific Principle: Co-solvents work by reducing the overall polarity of the aqueous medium.[4] Water is a highly polar solvent. By introducing a less polar, water-miscible solvent like DMSO or ethanol, the solvent mixture becomes more "hospitable" to the hydrophobic portions of the solute (the dimethyl-benzene ring), thereby lowering the energy barrier for dissolution.

Experimental Protocol: Co-solvent Solubilization

  • Co-solvent Selection: Choose a co-solvent appropriate for your experimental system. DMSO is a powerful solvent, but can have cellular effects at concentrations above 0.5%. Ethanol is often better tolerated but may be less effective.

  • Stock Solution Preparation: Dissolve the this compound in the smallest possible volume of 100% co-solvent (e.g., DMSO) to create a highly concentrated stock solution. Gentle warming or sonication can assist this step.[3]

  • Aqueous Dilution: Add the concentrated stock solution dropwise into the vortexing aqueous buffer to achieve the final desired concentration. It is critical to add the stock to the buffer, not the other way around, to minimize the risk of precipitation.

  • Final Concentration: Ensure the final percentage of the co-solvent in your working solution is as low as possible to avoid artifacts.

Trustworthiness & Self-Validation:

  • Clarity: The final working solution should be completely clear and free of any "schillern" or precipitate.

  • Control Group: Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent without the compound, to account for any effects of the solvent itself.

Data Presentation: Co-solvent Selection Guide

Co-solventTypical Max Concentration in Cell CultureProsCons
DMSO < 0.5% v/vExcellent solubilizing power for many organics.Can be cytotoxic; may interfere with some assays.
Ethanol < 1.0% v/vGenerally well-tolerated biologically.Less powerful solubilizer than DMSO.
PEG 400 VariableLow toxicity, often used in formulations.Can be viscous; may not be as effective as DMSO.
DMF Not for biological useStrong solubilizing power.High toxicity; primarily for chemical synthesis.

Summary of Strategies

The optimal solubilization strategy depends entirely on the constraints of the downstream application. pH adjustment is the most definitive method for achieving high aqueous concentrations, while co-solvency is a viable alternative for pH-sensitive systems.

Visualization of Logical Decision Flow

G A Start: Need to Dissolve This compound B Is the downstream application sensitive to pH? A->B C NO B->C No D YES B->D Yes E Primary Method: pH Adjustment C->E F Secondary Method: Co-Solvency D->F G Add Base (e.g., NaOH) to deprotonate -COOH E->G H Add Acid (e.g., HCl) to protonate -NH2 E->H I Use minimal amount of biocompatible co-solvent (e.g., DMSO, EtOH) F->I J Result: Stable, Soluble Aqueous Solution G->J H->J I->J

Caption: Decision tree for selecting a solubilization method.

References

  • Benchchem.Improving solubility of 4-Amino-3-bromobenzoic acid for reactions.
  • Benchchem.Technical Support Center: Overcoming Poor Solubility of 2-((2-Aminophenyl)thio)benzoic acid.
  • PubChem - National Center for Biotechnology Information.this compound.
  • Ascendia Pharmaceutical Solutions. (2021-07-26). 5 Novel Techniques for Solubility Enhancement.
  • NIH National Center for Advancing Translational Sciences.Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Waghmare, et al. (2023-03-13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical and Health Sciences.
  • Parbhane, S. et al. (2020). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aminobenzoic acids by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue: asymmetrical peak tailing. Instead of a simple checklist, we will explore the root causes of this phenomenon and provide logical, step-by-step protocols to restore your chromatography to optimal performance.

Understanding the Culprit: The Unique Chemistry of Aminobenzoic Acids

Aminobenzoic acids are zwitterionic molecules, meaning they possess both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature makes their behavior in reversed-phase HPLC highly dependent on the mobile phase pH. Furthermore, the basic amino group is particularly susceptible to undesirable secondary interactions with the silica-based stationary phase, which is the primary cause of peak tailing.[1][2]

The main mechanism of peak tailing for these compounds is the electrostatic interaction between the protonated (positively charged) amine function of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of the HPLC column packing material.[1][3][4] These interactions create a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, resulting in a "tail" on the peak.[1][4]

Initial Troubleshooting Workflow

Before diving into specific issues, use this workflow to guide your troubleshooting process. This diagnostic tree will help you systematically identify the most likely cause of the peak tailing you are observing.

TroubleshootingWorkflow start Peak Tailing Observed for Aminobenzoic Acid q1 Is Mobile Phase pH Correctly Controlled? start->q1 q2 Are Mobile Phase Additives Being Used? q1->q2 Yes sol1 Adjust pH to be 2 units below analyte pKa. q1->sol1 No q3 Is the Column in Good Condition? q2->q3 Yes sol2 Add Competing Base (e.g., TEA) or Increase Buffer Strength. q2->sol2 No q4 Is the HPLC System Optimized? q3->q4 Yes sol3 Perform Column Wash or Replace with a New Column. q3->sol3 No sol4 Check for Extra-Column Volume and Contamination. q4->sol4 No

Caption: Initial troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My aminobenzoic acid peak is tailing. What is the first thing I should check?

Answer: The first and most critical parameter to verify is the pH of your mobile phase.[5][6] The ionization state of both your analyte and the column's stationary phase is dictated by pH, making it the most powerful tool for controlling peak shape.[5]

The Causality:

  • Analyte Ionization: The amino group of aminobenzoic acid has a pKa value typically in the range of 2 to 5.[7][8] To ensure the analyte is in a single, protonated form (R-NH₃⁺) and to minimize peak splitting or broadening, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the amino group.[5]

  • Silanol Group Suppression: The acidic silanol groups (Si-OH) on the silica surface have a pKa in the range of 3.5-4.5.[1] At a pH above this range, they become deprotonated (Si-O⁻) and negatively charged, creating strong electrostatic attraction points for your positively charged analyte, which is a major cause of peak tailing.[1]

By operating at a low pH (e.g., pH 2.5-3.0), you ensure the silanol groups remain protonated and neutral, effectively eliminating this undesirable secondary interaction.[9]

Aminobenzoic Acid Isomer pKa (Carboxylic Acid) pKa (Amino Group)
2-Aminobenzoic acid (Anthranilic acid)~2.05~4.95
3-Aminobenzoic acid~3.07~4.78[10]
4-Aminobenzoic acid (PABA)~2.38[8]~4.85[8]
Note: pKa values can vary slightly depending on the literature source.
Q2: I've adjusted the pH, but the peak tailing persists. What's my next step?

Answer: If pH optimization alone is insufficient, the next step is to address the remaining active silanol sites by modifying the mobile phase with additives or increasing its ionic strength.

Option A: Add a Competing Base

A small concentration (e.g., 0.1% v/v) of a "competing base" like Triethylamine (TEA) can dramatically improve peak shape.[11][12][13]

The Causality: TEA is a small, basic molecule that, when added to the mobile phase, will preferentially interact with the active silanol sites on the stationary phase.[12][13] This effectively "masks" or "shields" the silanol groups, preventing your aminobenzoic acid analyte from engaging in secondary interactions.[12][13] This allows the primary, desired reversed-phase retention mechanism to dominate, resulting in more symmetrical peaks.[13]

Option B: Increase Ionic Strength

Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10mM to 50mM) can also mitigate tailing.[14][15]

The Causality: The salt ions in the buffer (e.g., ammonium, sodium, phosphate) can also interact with and shield the charged silanol sites. A higher concentration of these ions in the mobile phase creates a more competitive environment, reducing the likelihood of the analyte interacting with the stationary phase surface.[14][16] This leads to a significant improvement in peak shape and column efficiency.[14]

SilanolInteraction cluster_0 Without Additives (Peak Tailing) cluster_1 With Competing Base (Symmetrical Peak) Silica Silica Surface (-Si-O⁻) Analyte1 Protonated Analyte (R-NH₃⁺) Silica->Analyte1 Strong Ionic Interaction (Causes Tailing) Silica2 Silica Surface (-Si-O⁻) TEA TEA-H⁺ Silica2->TEA Masking Interaction Analyte2 Protonated Analyte (R-NH₃⁺)

Caption: Mechanism of silanol interaction and masking.

Q3: My method used to work perfectly with this column, but now it's tailing. What happened?

Answer: This scenario strongly suggests a problem with the column itself, either through contamination or degradation of the stationary phase.

The Causality:

  • Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column head. These contaminants can interact with your analyte, causing peak distortion. Metal contamination within the silica matrix can also chelate with analytes, leading to tailing.[4][17]

  • Stationary Phase Degradation: Over time, especially when operating at the extremes of pH, the bonded phase (e.g., C18) can hydrolyze, exposing more of the underlying silica surface and its active silanol groups. This increase in accessible silanol sites leads to progressively worse peak tailing.

A robust column washing protocol can often resolve contamination issues. If the stationary phase is chemically damaged, the column will need to be replaced.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To find the optimal mobile phase pH to suppress silanol interactions and ensure the analyte is in a single ionic state.

Methodology:

  • Determine Analyte pKa: Consult the table above or other literature to find the pKa of the amino group for your specific aminobenzoic acid.

  • Prepare Buffers: Prepare a series of mobile phase buffers at different pH values. A good starting range is pH 3.5, 3.0, and 2.5. Use a buffer like phosphate or acetate, ensuring its buffering range is appropriate for the target pH.

  • Equilibrate the System: Start with the highest pH mobile phase (pH 3.5). Flush the column with at least 10-20 column volumes of the new mobile phase, or until the backpressure and detector baseline are stable.[18][19]

  • Inject and Analyze: Inject your aminobenzoic acid standard and record the chromatogram, paying close attention to the peak asymmetry factor.

  • Decrease pH Incrementally: Switch to the next lower pH mobile phase (pH 3.0), re-equilibrate the system thoroughly, and repeat the injection.

  • Final Analysis: Repeat the process with the lowest pH mobile phase (pH 2.5).

  • Compare Results: Compare the peak shapes from the three runs. You should observe a significant improvement (reduction in tailing) as the pH is lowered. Select the pH that provides the best peak symmetry without compromising necessary retention.

Protocol 2: High-Performance Column Wash

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology: Note: Always disconnect the column from the detector before performing a vigorous wash.

  • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer or modifiers) to remove any precipitated salts.

  • Intermediate Solvent: Flush the column with 20 column volumes of a solvent that is miscible with both water and strong organic solvents, such as Isopropanol (IPA).[17]

  • Strong Organic Flush: Flush with 20 column volumes of 100% Acetonitrile to remove strongly retained hydrophobic compounds.[17]

  • Strong Polar Flush: Flush with 20 column volumes of a solvent mixture designed to remove basic contaminants. A common mixture is 75:25 Acetonitrile/IPA with 0.5% Acetic Acid or Phosphoric Acid.

  • Re-equilibration: Before returning to your analytical method, flush the column with the intermediate solvent (IPA) again, followed by your mobile phase without buffer, and finally with your complete analytical mobile phase until the system is fully equilibrated.

References

  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. (2025).
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Zheng, J., Polyakova, Y., & Row, K. H. (2007). Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC. Journal of Chromatographic Science, 45(5), 256–262. [Link]
  • The Role of End-Capping in RP. (n.d.). Phenomenex. [Link]
  • HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.).
  • In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Crawford Scientific. [Link]
  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
  • Understanding key points about COLUMN CHEMISTRY. (2013). HPLC for Dummies!. [Link]
  • Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • The Theory of HPLC Column Chemistry. (n.d.). E-learning. [Link]
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
  • Analytical Profile of p-Aminobenzoic Acid. (1993).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • HPLC Column Conditioning / Activ
  • Para-aminobenzoic acid used as a marker for completeness of 24 hour urine: Assessment of control limits for a specific HPLC method. (2009).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
  • Rapid and sensitive HPLC assay for simultaneous determination of procaine and p-aminobenzoic acid from human and rat liver tissue extracts. (2007).
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
  • The LCGC Blog: Best Practice in HPLC Eluent Design. (2018).
  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (n.d.).
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). University of Arizona. [Link]
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
  • Triethyl amine. (2013).
  • Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Column Technical Guide. (n.d.). GL Sciences. [Link]
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Amino (NH2) Column: How to Keep High Performance? (2025).
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]

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Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for API (Active Pharmaceutical Ingredient) Purification. As Senior Application Scientists, we understand that purifying crude products can be a nuanced process. This guide is designed to provide in-depth, practical solutions for removing impurities from 4-Amino-2,3-dimethylbenzoic acid (MW: 165.19 g/mol [1]), transforming it from a raw synthetic output into a high-purity compound suitable for further research and development.

This section addresses the most common initial queries and problems encountered when handling crude this compound.

Q1: My crude product has a strong color (e.g., brown, yellow, or grey). What does this indicate and how can I fix it?

A1: A persistent color in your crude product typically indicates the presence of high-molecular-weight byproducts or degradation products from the synthesis. These impurities are often present in small quantities but can be highly colored.

  • Initial Approach: Activated Charcoal. Before proceeding with full recrystallization, consider treatment with activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% by weight) to the solution. Swirl for a few minutes to allow the colored impurities to adsorb onto the charcoal's surface.[2]

  • Next Step: Hot Filtration. The charcoal must be removed before the solution cools. Perform a hot gravity filtration to remove the charcoal, and then proceed with the recrystallization as planned.

  • Causality: Activated charcoal has a high surface area with a network of pores that are effective at trapping large, flat (aromatic) colored molecules, while your smaller desired compound remains in solution.

Q2: What is the first step I should take to assess the purity of my crude this compound?

A2: The most straightforward initial assessment is to determine the melting point of your crude, dried product. The literature value for pure this compound is approximately 180°C (with decomposition).[3] Impure compounds exhibit a melting point that is both depressed (lower) and broadened (melts over a wide range). This provides a semi-quantitative measure of purity and a benchmark to evaluate the success of your purification efforts.[2]

Q3: What safety precautions are essential when handling this compound?

A3: According to safety data sheets, compounds similar to this compound can cause skin and serious eye irritation.[4] Always adhere to the following laboratory practices:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

  • Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[4]

Section 2: The Primary Purification Method: Recrystallization

Recrystallization is the most powerful and common technique for purifying solid organic compounds. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Solvent 1. Select Optimal Solvent Dissolve 2. Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Charcoal 3. Decolorize with Charcoal (If Needed) Dissolve->Charcoal Colored Solution? HotFilter 4. Hot Filter to Remove Insoluble Impurities Dissolve->HotFilter No Color Charcoal->HotFilter Crystallize 5. Cool Slowly to Form Crystals HotFilter->Crystallize VacFilter 6. Isolate Crystals (Vacuum Filtration) Crystallize->VacFilter Wash 7. Wash with Ice-Cold Solvent VacFilter->Wash Dry 8. Dry Crystals Wash->Dry Analyze 9. Analyze Purity (Melting Point, etc.) Dry->Analyze G start Crude Product in Organic Solvent (e.g., Dichloromethane) node_base Add Aqueous Base (e.g., NaHCO₃) Carboxylic acid is deprotonated (-COO⁻ Na⁺) Makes compound water-soluble. start->node_base To remove acidic & neutral impurities node_acid Add Aqueous Acid (e.g., HCl) Amino group is protonated (-NH₃⁺ Cl⁻) Makes compound water-soluble. start->node_acid To remove basic & neutral impurities aqueous_base Aqueous Layer (Contains Sodium 4-amino-2,3-dimethylbenzoate) node_base:f1->aqueous_base organic_neutral_base Organic Layer (Contains neutral & basic impurities) aqueous_acid Aqueous Layer (Contains 4-ammonio-2,3-dimethylbenzoic acid chloride) node_acid:f1->aqueous_acid organic_neutral_acid Organic Layer (Contains neutral & acidic impurities) acidify Acidify Aqueous Layer with HCl to pH ~4-5 aqueous_base->acidify precipitate_base Precipitated Pure Product acidify->precipitate_base basify Basify Aqueous Layer with NaOH to pH ~4-5 aqueous_acid->basify precipitate_acid Precipitated Pure Product basify->precipitate_acid

Caption: The logic of acid-base extraction for purifying this compound from different impurity types.

Q8: My product is still impure after recrystallization. When should I use acid-base extraction?

A8: Use this method when you suspect the presence of neutral organic impurities . Recrystallization separates based on solubility, but if an impurity has very similar solubility to your product, it will co-crystallize. Acid-base extraction separates based on chemical reactivity (acidity/basicity), providing an orthogonal purification mechanism.

Q9: I performed the extraction, but my final yield is very low. What went wrong?

A9: Low yield in an acid-base extraction is often due to one of the following:

  • Incomplete Extraction: You may not have used enough aqueous acid/base or performed enough extraction cycles to move all of your product into the aqueous layer. Repeat the extraction on the organic layer and combine the aqueous phases.

  • Incorrect pH for Precipitation: The isoelectric point of your molecule (where it is least soluble) is crucial. After extraction, you must carefully adjust the pH of the aqueous layer back to this point to cause precipitation. Forgetting to re-acidify (after a base wash) or re-basify (after an acid wash) will leave your product dissolved in the aqueous layer.

  • Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of organic and aqueous layers) that is difficult to separate. If this happens, try adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion. In the future, gently invert the separatory funnel rather than shaking it vigorously.

Section 4: Standard Operating Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 15-20 mL) and heat the mixture on a hot plate to near boiling with gentle swirling. [6]2. Achieve Saturation: Continue adding small portions of hot water until the solid just completely dissolves. Avoid adding a large excess of water, as this will reduce your final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, swirl for 2 minutes, and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period. [6]5. Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation. [7]6. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (a few mL) of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.

  • Analysis: Determine the mass and melting point of the purified product. A sharp melting point near 180°C indicates successful purification. [3]

References

  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-aminobenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dimethylbenzoic acid.
  • PubChem. This compound.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-[(Dimethylcarbamoyl)amino]benzoic acid.
  • TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid.
  • Waters Help Center. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
  • Dutscher. Protein purification troubleshooting guide.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Benchchem. (2025). Overcoming co-elution issues in amino acid analysis.
  • Unknown. Recrystallization of Benzoic Acid.
  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • GoldBio. Troubleshooting: Purification of a Tagged Protein.
  • Google Patents. CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
  • PubMed Central. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid.
  • Benchchem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.
  • ChemicalBook. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4.
  • Sigma-Aldrich. 4-Amino-2,6-dimethylbenzoic acid | 16752-16-2.
  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • PubChemLite. 4-amino-2,5-dimethylbenzoic acid (C9H11NO2).
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.

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Technical Support Center: 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving the thermal stability of this compound. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of this compound?
  • Structure-Property Relationship : The molecule possesses three key functional groups that dictate its thermal properties: a carboxylic acid, an aromatic amine, and methyl groups on the benzene ring.

  • Melting : Like other crystalline solids, it will exhibit a distinct melting endotherm on a Differential Scanning Calorimetry (DSC) thermogram. The melting points of related aminobenzoic acids are provided in Table 1 for context.

  • Decomposition : Following melting, decomposition is expected at higher temperatures. The primary decomposition pathway for many aminobenzoic acids is decarboxylation (loss of CO₂).[1][2] The presence of the amino group can influence the decomposition mechanism and temperature.

  • Sublimation : A critical consideration for aminobenzoic acids is their tendency to sublime, which is the transition from solid directly to gas.[1] This can manifest as a mass loss in Thermogravimetric Analysis (TGA) before the melting point is reached, potentially complicating data interpretation.[2]

Table 1: Melting Points of Structurally Related Aminobenzoic Acids

CompoundMolecular FormulaReported Melting Point (°C)Source
4-Amino-3-methylbenzoic acidC₈H₉NO₂168.0 - 174.0[3]
4-Amino-2-methylbenzoic acidC₈H₉NO₂160 - 165
4-Amino-3,5-dimethylbenzoic acidC₉H₁₁NO₂251 - 252[4]
4-Aminobenzoic acidC₇H₇NO₂181 - 188[1]

Data is provided for comparative purposes. The actual melting point of this compound should be determined experimentally.

Q2: What are the likely thermal decomposition products?

Under inert or oxidative conditions at high temperatures, the molecule is expected to fragment. Based on its elemental composition (C, H, N, O), the hazardous decomposition products formed during combustion or pyrolysis include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)[5]

The initial major gaseous product in an inert atmosphere is likely CO₂ from decarboxylation.[6] Evolved Gas Analysis (EGA) techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), are essential for definitively identifying the decomposition products and their evolution temperatures.[7][8]

Q3: How should I properly store this compound to ensure its thermal stability is not compromised?

Proper storage is crucial for maintaining the integrity of the compound. The safety data sheet for the related compound 4-aminobenzoic acid recommends avoiding exposure to light and air, as discoloration may occur.[9] For this compound, we recommend the following:

  • Container : Store in a tightly sealed, light-resistant container.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage as an analytical standard.

  • Temperature : Keep in a cool, dry, and well-ventilated place.[10]

Troubleshooting Guide for Thermal Analysis

This section addresses specific issues you may encounter during TGA or DSC analysis.

Issue 1: My TGA curve shows significant mass loss before the expected melting point. Is the sample impure or decomposing early?

This is a classic and frequently misinterpreted phenomenon with aromatic acids. While early decomposition is possible, the more probable cause is sublimation .

  • Causality : Aminobenzoic acids can have an appreciable vapor pressure at temperatures below their melting point, leading to mass loss as the solid turns directly into a gas.[1][2] This is not a decomposition event but a physical phase change.

  • Troubleshooting Steps :

    • Visual Inspection : Check the cooler parts of the TGA furnace (e.g., the hang-down wire or exit port) after the run for recrystallized white powder. This is a strong indicator of sublimation.

    • TGA-MS/FTIR Analysis : Couple the TGA to an evolved gas analyzer. If the mass loss corresponds to the molecular ion of the parent compound in the MS and its characteristic IR spectrum, you are observing sublimation. If you detect fragments like CO₂, it indicates decomposition.[7]

    • Use a Sealed Pan : For DSC analysis, using a hermetically sealed pan can suppress sublimation by increasing the partial pressure of the substance inside the pan. However, be aware that this will build pressure and can cause the pan to deform, creating an artifact in the DSC signal.[11] It will also prevent the observation of the true decomposition temperature in an open system.

Issue 2: My DSC thermogram shows a small, broad endotherm at a low temperature (e.g., < 100 °C). What is it?

This is almost always indicative of the presence of adsorbed water or residual solvent .

  • Causality : The sample may not be completely dry. The broad endotherm represents the heat required to vaporize this moisture. Water can act as a plasticizer and may lower the temperature of other thermal events, leading to poor reproducibility.

  • Troubleshooting Steps :

    • Pre-dry the Sample : Dry the sample in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours before analysis. Ensure the drying temperature is well below the sublimation or melting point.

    • TGA Confirmation : Run a TGA experiment with a slow heating rate (e.g., 5 °C/min) from room temperature. A distinct mass loss step corresponding to the endotherm in the DSC confirms the presence of volatiles.

    • Purge Gas : Ensure you are using a dry purge gas (e.g., nitrogen or argon) for your experiment, as moisture in the purge gas can also cause baseline disturbances near 0 °C.

Issue 3: My experimental results (melting point, decomposition temperature) are not reproducible between runs. What factors should I control?

Reproducibility issues in thermal analysis are common and typically stem from variations in experimental parameters or sample preparation.[12][13]

  • Causality : The thermal behavior of materials, especially decomposition, is often a kinetic process. This means the observed transition temperatures depend on how fast you heat the sample and its physical state.[7]

  • Troubleshooting Workflow : The following diagram outlines a systematic approach to troubleshooting reproducibility.

G cluster_0 Observation cluster_1 Primary Checks cluster_2 Detailed Investigation cluster_3 Corrective Actions start Non-Reproducible TGA/DSC Results sample_prep Sample Preparation start->sample_prep instrument_params Instrument Parameters start->instrument_params mass Inconsistent Sample Mass? sample_prep->mass packing Variable Particle Size or Packing Density? sample_prep->packing history Different Thermal History? sample_prep->history rate Heating Rate Consistent? instrument_params->rate purge Purge Gas Flow Stable? instrument_params->purge pan Pan Type/Condition Uniform? instrument_params->pan action_mass Use a microbalance. Aim for consistent mass (e.g., 3.0 ± 0.2 mg). mass->action_mass action_packing Gently grind sample to a uniform fine powder. Ensure flat contact with pan bottom. packing->action_packing action_history Implement a standard pre-heating/cooling cycle in your DSC method. history->action_history action_rate Use a standardized heating rate (e.g., 10 °C/min) for all comparative tests. rate->action_rate action_purge Verify flow rate is stable and consistent with method (e.g., 50 mL/min). purge->action_purge action_pan Use new pans for each run. Ensure pans are clean and not deformed. pan->action_pan

Caption: Troubleshooting workflow for non-reproducible TGA/DSC results.

Experimental Protocols

Protocol 1: TGA for Determining Onset of Decomposition

This protocol is designed to determine the thermal stability and decomposition profile of this compound.

  • Objective : To measure the mass change of the sample as a function of temperature in an inert atmosphere.[5]

  • Methodology :

    • Instrument Calibration : Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Sample Preparation : Accurately weigh 3-5 mg of finely powdered, pre-dried this compound into a clean, tared alumina or platinum TGA pan.[14] A smaller mass minimizes thermal gradients within the sample.

    • Instrument Setup :

      • Place the sample pan in the TGA furnace.

      • Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min.

    • Thermal Program :

      • Equilibrate at 30 °C for 5 minutes.

      • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower rate can improve resolution, while a faster rate enhances sensitivity.[15]

    • Data Analysis :

      • Plot the percentage mass vs. temperature.

      • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary decomposition step.

      • Calculate the derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

Protocol 2: DSC for Melting Point and Enthalpy of Fusion

This protocol is for determining the melting point and heat of fusion of the compound.

  • Objective : To measure the heat flow into or out of the sample as a function of temperature.[16]

  • Methodology :

    • Instrument Calibration : Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

    • Sample Preparation : Accurately weigh 2-4 mg of finely powdered, pre-dried sample into a clean, tared aluminum DSC pan. Place the lid on the pan and crimp it. For volatile or subliming samples, a hermetically sealed pan may be used, but note the potential for pressure-induced artifacts.[17]

    • Instrument Setup :

      • Place the sealed sample pan in the DSC cell.

      • Place an empty, sealed reference pan in the reference position.

      • Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.

    • Thermal Program :

      • Equilibrate at 30 °C for 3 minutes.

      • Heat the sample from 30 °C to a temperature approximately 30-40 °C above the expected melting point at a rate of 10 °C/min.

      • Cool the sample back to 30 °C at 20 °C/min.

      • Heat the sample a second time using the same heating ramp. The second heat can be useful for observing the glass transition if the material becomes amorphous after melting and cooling, and it provides data on a sample with a controlled thermal history.

    • Data Analysis :

      • Plot the heat flow vs. temperature.

      • Integrate the area of the endothermic melting peak to determine the enthalpy of fusion (ΔH_fus).

      • Determine the onset temperature of the melting peak, which is reported as the melting point (T_m).

References

  • Rotich, S. K., et al. (2007). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 89(2), 447-453.
  • ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids.
  • ResearchGate. (2020). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Vitamins and Vitamin-Like Compounds, 1-10.
  • NEXACULE. (2026, January 4). Fixing Common Issues with TA DSC Sample Pans in Thermal Testing.
  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
  • The Huck Institutes, Penn State. (n.d.). Troubleshooting | Biomolecular Interactions Facility.
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  • Royal Society of Chemistry. (2014). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 16, 5849-5857.
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  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(15), 2747.
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  • SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(3).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid.
  • ResearchGate. (n.d.). DTG and DTA studies on amino acids.
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  • MDPI. (2023). Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. Polymers, 15(18), 3749.
  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4).
  • PubMed. (1994). Increased thermal stability of proteins in the presence of amino acids. Biochemistry, 33(39), 11711-6.
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • National Institutes of Health. (2021). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials (Basel), 14(13), 3505.
  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps.

Sources

Technical Support Center: pH Adjustment for Dissolving 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and dissolving 4-Amino-2,3-dimethylbenzoic acid (CAS: 5628-44-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges with this compound. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in neutral water?

A1: this compound is an amphoteric molecule, meaning it possesses both a weakly acidic functional group (the carboxylic acid, -COOH) and a weakly basic functional group (the amino group, -NH₂). In a neutral aqueous solution, the molecule exists predominantly in a zwitterionic form, where the acidic proton has been transferred to the basic amino group, resulting in a molecule with both a positive (-NH₃⁺) and a negative (-COO⁻) charge. While this form is neutral overall, the strong intermolecular electrostatic attractions between the zwitterions lead to a stable crystal lattice, significantly reducing its solubility in water. At its isoelectric point (pI), the pH at which the net charge is zero, the compound exhibits its minimum solubility.

Q2: What are the pKa values for this compound, and why are they important?

A2: Understanding the pKa values is critical for effective pH adjustment.

  • The pKa of the carboxylic acid group (-COOH) for this compound is predicted to be approximately 4.93 . This is the pH at which the protonated carboxylic acid and the deprotonated carboxylate (-COO⁻) are in equal concentrations.

  • The pKa of the conjugate acid of the amino group (-NH₃⁺) is estimated to be around 2-3 , similar to other aromatic amines. This is the pH at which the protonated amino group and the neutral amino group (-NH₂) are in equal concentrations.

These pKa values define the pH ranges where the molecule will be charged, and therefore more soluble.

Q3: What is the isoelectric point (pI) of this compound and its significance?

A3: The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a simple amphoteric compound like this, the pI can be estimated by averaging the pKa values of the carboxylic acid and the amino group.

pI ≈ (pKa₁ + pKa₂) / 2

Using the estimated pKa values of ~4.93 (for the carboxylic acid) and ~2.5 (for the amino group), the pI is calculated to be approximately 3.7 . It is at or near this pH that this compound will be least soluble. Therefore, to dissolve the compound, you must adjust the pH of your solvent to be significantly different from this value.

Troubleshooting Dissolution Issues

Issue: The compound is not dissolving, or a suspension is forming.
  • Cause: The pH of your solvent is likely close to the isoelectric point (pI) of the compound (~pH 3.7), where it is least soluble.

  • Solution: Adjust the pH of the solution to be at least 1.5 to 2 pH units away from the pI. You can choose to go to a more acidic or a more basic pH.

Issue: The compound dissolves initially but then precipitates out of solution.
  • Cause: This can happen if the pH of the solution shifts back towards the pI upon the addition of the compound, especially if the solvent is unbuffered. The compound itself can act as a buffer, altering the pH.

  • Solution: Use a suitable buffer system to maintain a stable pH. Ensure the buffer capacity is sufficient to handle the amount of compound being added.

Experimental Protocols & Methodologies

Safety First: Handling this compound

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS).

Hazard StatementPrecautionary Measures
Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]
Causes skin irritation.[1]Wash hands thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of water.[1]
Causes serious eye irritation.[1]Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Protocol 1: Dissolving in Basic Conditions (pH > 6.5)

This is often the preferred method as it deprotonates the carboxylic acid group to form a highly soluble carboxylate salt.

  • Solvent Selection: Start with your desired aqueous solvent (e.g., deionized water, PBS).

  • Initial pH Adjustment: While stirring, add a dilute solution of a strong base, such as 1 M NaOH or 1 M KOH, dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Adjust the pH to be at least 1.5 to 2 units above the carboxylic acid pKa (~4.93). A target pH of 7.0 to 8.0 is generally effective.

  • Compound Addition: Slowly add the weighed amount of this compound to the stirring solution.

  • Final pH Check: After the compound has dissolved, re-check the pH and make any final minor adjustments if necessary.

Protocol 2: Dissolving in Acidic Conditions (pH < 2.0)

This method protonates the amino group, forming a soluble ammonium salt. This may be suitable for specific experimental conditions where a low pH is required.

  • Solvent Selection: Begin with your chosen aqueous solvent.

  • Initial pH Adjustment: With continuous stirring, add a dilute solution of a strong acid, such as 1 M HCl, dropwise. Use a calibrated pH meter to monitor the pH.

  • Target pH: Adjust the pH to be at least 1.5 to 2 units below the amino group's pKa (~2.5). A target pH of 1.0 is typically sufficient.

  • Compound Addition: Gradually add the solid this compound to the acidic solution while stirring.

  • Final pH Check: Once dissolution is complete, verify the final pH of the solution.

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving this compound based on pH adjustment.

DissolutionWorkflow cluster_pH pH Adjustment Strategy start Start with solid This compound solvent Add to aqueous solvent (e.g., water, buffer) start->solvent check Does it dissolve? solvent->check adjust_pH Adjust pH away from pI (~3.7) check->adjust_pH No end_soluble Fully Dissolved Solution check->end_soluble Yes basic_path Add dilute base (e.g., NaOH) to pH > 6.5 adjust_pH->basic_path Go Basic acidic_path Add dilute acid (e.g., HCl) to pH < 2.0 adjust_pH->acidic_path Go Acidic dissolved_basic Soluble carboxylate salt formed (-COO⁻) basic_path->dissolved_basic dissolved_acidic Soluble ammonium salt formed (-NH₃⁺) acidic_path->dissolved_acidic dissolved_basic->end_soluble dissolved_acidic->end_soluble

Caption: Workflow for pH-based dissolution.

Chemical Equilibria and pH

The solubility of this compound is governed by the following pH-dependent equilibria.

ChemicalEquilibria cluster_low_pH Low pH (< pKa₂) cluster_pI pH ≈ pI cluster_high_pH High pH (> pKa₁) cation Cationic Form (Soluble) [H₂N⁺-R-COOH] zwitterion Zwitterionic Form (Poorly Soluble) [H₃N⁺-R-COO⁻] cation->zwitterion +OH⁻ -H₂O zwitterion->cation +H⁺ anion Anionic Form (Soluble) [H₂N-R-COO⁻] zwitterion->anion +OH⁻ -H₂O anion->zwitterion +H⁺

Caption: pH-dependent forms of the molecule.

References

Sources

Technical Support Center: Navigating Aminobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminobenzoic acid reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the challenges you might face in the lab. Aminobenzoic acids are versatile building blocks, but their bifunctional nature—containing both an acidic carboxyl group and a basic amino group—presents unique challenges, often leading to a variety of unwanted byproducts.

This guide is structured to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust strategies to ensure the success of your reactions.

Diagram: The Aminobenzoic Acid Reaction Landscape

cluster_Challenges Common Byproduct Pathways cluster_Solutions Preventative Strategies Decarboxylation Decarboxylation Protecting Groups Protecting Groups Decarboxylation->Protecting Groups Oxidation Oxidation Condition Optimization Condition Optimization Oxidation->Condition Optimization Self-Polymerization Self-Polymerization Self-Polymerization->Protecting Groups Self-Polymerization->Condition Optimization Purification Purification Protecting Groups->Purification Condition Optimization->Purification Aminobenzoic Acid Aminobenzoic Acid Aminobenzoic Acid->Decarboxylation Heat, Acid Aminobenzoic Acid->Oxidation Air, Light, Oxidants Aminobenzoic Acid->Self-Polymerization Coupling Agents

Caption: Key challenges and strategic solutions in aminobenzoic acid chemistry.

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during reactions with aminobenzoic acids.

Issue 1: Decarboxylation - Loss of the Carboxyl Group

Q1: My reaction is producing aniline (or a substituted aniline) instead of my desired product. What's happening?

A: You are likely observing decarboxylation, a common side reaction for aminobenzoic acids, especially under acidic conditions and at elevated temperatures.[1] The mechanism involves protonation of the aromatic ring, which facilitates the loss of carbon dioxide.[2][3]

Q2: How can I prevent decarboxylation?

A: The key is to control your reaction conditions and protect the carboxyl group if necessary.

  • Temperature Control: Avoid high temperatures. If your reaction requires heat, determine the minimum effective temperature through optimization studies. For instance, some decarboxylation of terephthalic acid (a related dicarboxylic acid) is observed at 350°C, but it remains stable at 250°C.[2]

  • pH Management: Decarboxylation is often acid-catalyzed.[1] If your reaction can tolerate it, running it at a neutral or slightly basic pH can significantly reduce this side reaction.

  • Carboxyl Group Protection: The most robust solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).[4] This removes the acidic proton and prevents the decarboxylation mechanism from initiating. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under basic conditions, which are less prone to inducing decarboxylation.

Issue 2: Oxidation and Color Formation

Q1: My reaction mixture and final product have a persistent yellow or brown color. What causes this?

A: The amino group in aminobenzoic acids is susceptible to oxidation, which can lead to the formation of colored impurities like nitroso or nitro compounds, and even quinone-like structures.[4][5] This can be initiated by atmospheric oxygen, oxidizing agents, or even light (photo-oxidation).[5][6]

Q2: What are the best practices to avoid oxidation?

A: Minimizing exposure to oxygen and other oxidizing agents is crucial.

  • Inert Atmosphere: Perform your reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important for lengthy reactions or those requiring heat.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: Be mindful of the reagents you are using. For example, while potassium permanganate can be used to oxidize a methyl group on an aminobenzoic acid derivative, the amino group must first be protected to prevent its oxidation.[7]

  • Protection of the Amino Group: Protecting the amino group as an amide or a carbamate (e.g., Boc or Fmoc) significantly reduces its susceptibility to oxidation.[8][9] This is a standard strategy in peptide synthesis and is highly effective here.[10]

Protocol: N-Acetylation for Amine Protection

  • Dissolve your aminobenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Add acetic anhydride, often with a catalyst like sodium acetate.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be precipitated by adding the reaction mixture to cold water.

  • The resulting N-acetylated aminobenzoic acid is much more resistant to oxidation.[7]

Issue 3: Amide Coupling Failures and Self-Polymerization

Q1: I'm trying to couple an amino acid to the carboxyl group of p-aminobenzoic acid, but I'm getting a low yield and a complex mixture of products. Why?

A: This is a classic problem arising from the bifunctional nature of aminobenzoic acid. Under standard amide coupling conditions (using reagents like DCC, EDC, or HATU), the activated carboxyl group of one aminobenzoic acid molecule can react with the amino group of another, leading to self-polymerization.[11][12][13] This competes with your desired coupling reaction.

Q2: How can I achieve a clean and efficient amide coupling with aminobenzoic acid?

A: A well-defined protection strategy is essential. You must differentiate the reacting amino or carboxyl group from the non-reacting one.

Workflow for Amide Bond Formation

G cluster_0 Scenario A: Coupling to the Carboxyl Group cluster_1 Scenario B: Coupling to the Amino Group A1 Start: Aminobenzoic Acid A2 Step 1: Protect Amino Group (e.g., Boc-Anhydride) A1->A2 A3 Step 2: Activate Carboxyl Group (e.g., EDC/HOBt) A2->A3 A4 Step 3: Couple with Amine (R-NH2) A3->A4 A5 Step 4: Deprotect Amino Group (e.g., TFA) A4->A5 B1 Start: Aminobenzoic Acid B2 Step 1: Protect Carboxyl Group (e.g., Esterification) B1->B2 B3 Step 2: Couple with Activated Acid (R-COOH) B2->B3 B4 Step 3: Deprotect Carboxyl Group (e.g., Saponification) B3->B4

Caption: Orthogonal protection strategies for selective amide coupling.

Key Considerations for Coupling:

  • Choice of Protecting Group: Use an "orthogonal" protecting group—one that can be removed without affecting other functional groups or the newly formed amide bond.[8] The tert-butoxycarbonyl (Boc) group is excellent for amine protection as it is stable to many coupling conditions but easily removed with mild acid (like TFA).[9] Esters are suitable for carboxyl protection and are removed by base-catalyzed hydrolysis.

  • Coupling Reagents: For difficult couplings involving aminobenzoic acids, stronger coupling reagents like HATU in the presence of a non-nucleophilic base like DIPEA may be required to achieve good yields.[14][15]

  • Order of Addition: When using coupling reagents, a side reaction can occur where the amine reacts with the coupling reagent itself. Therefore, it is crucial to activate the carboxylic acid first before adding the amine component.

Table 1: Common Protecting Groups for Aminobenzoic Acids

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
Amino tert-ButoxycarbonylBocBoc-anhydride, baseTrifluoroacetic Acid (TFA)Stable to base, hydrogenation
Amino FluorenylmethyloxycarbonylFmocFmoc-OSu, basePiperidine in DMFStable to acid
Carboxyl Methyl/Ethyl Ester-MeOH or EtOH, acid catalystNaOH or LiOH (Saponification)Stable to acid, hydrogenation
Carboxyl Benzyl EsterBnBenzyl alcohol, acid catalystH₂, Pd/C (Hydrogenolysis)Stable to acid and base

Analytical & Purification FAQs

Q1: How can I check the purity of my product and identify byproducts?

A: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor the progress of your reaction and get a quick sense of the product mixture's complexity.[16]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. It can separate your desired product from closely related impurities and starting materials, providing quantitative purity data.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is invaluable for identifying unknown byproducts by providing their molecular weights.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your desired product and can help elucidate the structures of isolated byproducts.

Q2: My product is contaminated with colored impurities. How can I purify it?

A: For colored impurities, which are often oxidation products, recrystallization with the addition of activated carbon is a highly effective method.[16]

Protocol: Purification by Recrystallization with Activated Carbon

  • Dissolution: Dissolve your crude product in a minimum amount of a suitable hot solvent.

  • Decolorization: Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then quickly filter it while still hot through a fluted filter paper or a pad of Celite to remove the activated carbon and other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid - Benchchem.
  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025). ResearchGate.
  • Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. (n.d.). Scite.ai.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI.
  • US Patent US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (2014). Google Patents.
  • The photochemistry of p-aminobenzoic acid. (1988). PubMed.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties? (2019). ResearchGate.
  • Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. (n.d.). ijrpb.com.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the... (2021). ResearchGate.
  • The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. (2015). PubMed.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Para-Aminobenzoic Acid (PABA) - CHEM 342L. (2023). YouTube.
  • Electropolymerization of o-Aminobenzoic Acid and Characterization of the Obtained Polymer Films. (2012). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and... (2003). ResearchGate.
  • US Patent US3225011A - Process for preparing poly-para-aminobenzoic acid. (1965). Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3-dimethylbenzoic acid (CAS No. 5628-44-4).[1][2] As a critical building block in various pharmaceutical and materials science applications, robust and scalable synthetic routes are paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address challenges encountered during the scale-up of its synthesis.

I. Strategic Overview: Synthetic Pathways and Key Challenges

The synthesis of this compound typically originates from commercially available precursors such as 2,3-dimethylaniline or a suitably substituted nitrobenzene derivative. The choice of starting material often dictates the synthetic strategy and the potential challenges that may arise during scale-up.

A common and effective approach involves the reduction of a nitro group precursor, which can be synthesized from 2,3-dimethylbenzoic acid. This multi-step synthesis, while reliable, requires careful control of reaction parameters to ensure high yield and purity.

Visualization of a Plausible Synthetic Workflow

Synthetic_Workflow A 2,3-Dimethylbenzoic Acid B Nitration A->B HNO3/H2SO4 C 4-Nitro-2,3-dimethylbenzoic Acid B->C D Reduction C->D e.g., H2/Pd-C or Fe/HCl E This compound D->E Troubleshooting_Tree Start Synthesis Issue LowYield Low Yield Start->LowYield IncompleteReaction Incomplete Reaction Start->IncompleteReaction Purification Purification Issues Start->Purification Nitration Nitration Step LowYield->Nitration Reduction Reduction Step IncompleteReaction->Reduction Recrystal Optimize Recrystallization Purification->Recrystal Decolorize Use Activated Carbon Purification->Decolorize Chroma Consider Chromatography Purification->Chroma Temp Check Temperature Control Nitration->Temp Stoich Verify Stoichiometry Nitration->Stoich Time Increase Reaction Time Nitration->Time Catalyst Catalyst Activity/Poisoning Reduction->Catalyst Conditions Optimize Reaction Conditions Reduction->Conditions

Sources

Technical Support Center: Analysis of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of aminobenzoic acids (ABAs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the routine analysis of these compounds. Aminobenzoic acids, including the common isomers 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA), are important building blocks in pharmaceuticals, dyes, and other industrial products.[1] Their amphoteric nature, possessing both a carboxylic acid group and an amino group, presents unique analytical challenges.

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the "why" behind common issues and offer robust, scientifically-grounded solutions.

Section 1: High-Performance Liquid Chromatography (HPLC) — Troubleshooting Guide

HPLC is the workhorse for ABA analysis. However, achieving symmetric peaks and reproducible separation of isomers can be challenging. This section addresses the most frequent issues encountered.

Frequently Asked Questions (HPLC)

Q1: Why are my aminobenzoic acid peaks exhibiting severe tailing in reversed-phase HPLC?

A1: Peak tailing is the most common chromatographic problem for ABAs and is typically caused by secondary interactions between the analyte and the stationary phase.

  • Causality: Aminobenzoic acids contain a basic amino group that can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2] This interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute slowly, resulting in an asymmetrical peak.[3] This effect is most pronounced when the mobile phase pH is above 3, as the silanol groups become deprotonated (SiO-) and can interact strongly with the protonated amine group (NH3+) of the analyte.[3]

  • Solutions & Scientific Rationale:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to ≤ 3 using an additive like 0.1% formic acid or phosphoric acid.[4] At this low pH, the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine group of the analyte.[4] This ensures retention is governed primarily by a single, consistent hydrophobic mechanism.

    • Use End-Capped Columns: Select a modern, high-purity, end-capped HPLC column.[3] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with basic analytes.[2]

    • Increase Buffer Concentration: For UV-based methods, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase.[4] This can help mask the residual silanol sites and improve peak shape. Note that high buffer concentrations (>10 mM) are not recommended for LC-MS due to the risk of ion suppression.[4]

Q2: I'm struggling to achieve baseline separation of the 2-, 3-, and 4-aminobenzoic acid isomers. What should I do?

A2: Isomer separation is challenging because they have identical mass and very similar physicochemical properties. Success depends on exploiting subtle differences in their structure through careful selection of the column and mobile phase.

  • Causality: Standard C18 columns often fail to resolve ABA isomers because they rely solely on hydrophobicity, which is very similar among the isomers. Achieving separation requires a stationary phase that offers alternative retention mechanisms or selectivities.

  • Solutions & Scientific Rationale:

    • Utilize a Mixed-Mode Column: A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, is highly effective. For example, a reversed-phase/cation-exchange column can separate the isomers based on both hydrophobicity and subtle differences in the pKa of their amino groups.[1][5]

    • Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter. The charge state of both the acidic and basic functional groups on the ABAs is pH-dependent. Fine-tuning the pH around the pKa values of the isomers can alter their relative retention and improve resolution. The macroscopic pKa values for 4-aminobenzoic acid are approximately 2.4 and 4.9.[6]

    • Consider a Phenyl Column: Phenyl stationary phases can provide alternative selectivity for aromatic compounds like ABAs through π-π interactions between the phenyl rings of the stationary phase and the analyte.[7] This can resolve isomers that co-elute on traditional C18 or C8 columns.[7]

Q3: My retention times are shifting from one injection to the next. What is the underlying cause?

A3: Retention time instability points to a lack of equilibrium in the chromatographic system or changes in the mobile phase composition.

  • Causality: The distribution of the analyte between the mobile and stationary phases is a precise equilibrium. Any factor that alters this equilibrium, such as temperature, mobile phase pH, or solvent ratio, will affect the retention time.

  • Solutions & Scientific Rationale:

    • Ensure Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase. This ensures the stationary phase is fully conditioned and in equilibrium.

    • Use a Column Thermostat: Fluctuations in ambient temperature can cause significant shifts in retention time. A column oven provides a stable thermal environment, leading to more reproducible chromatography.

    • Prepare Fresh Mobile Phase Daily: Mobile phase components, especially those containing volatile additives like formic acid or acetonitrile, can evaporate over time, altering the composition and pH. Freshly prepared and well-degassed mobile phases are crucial for stable retention.

Troubleshooting Workflow for HPLC Issues

The following diagram outlines a logical approach to diagnosing and solving common HPLC problems in ABA analysis.

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Causality cluster_2 Solution Implementation Problem Problem Observed Peak Tailing Retention Shift Isomer Co-elution Cause_Tailing Cause_Tailing Problem:t->Cause_Tailing Investigate Cause_Shift System Disequilibrium Temp Fluctuation Mobile Phase Drift Poor Equilibration Problem:r->Cause_Shift Investigate Cause_Coelution Insufficient Selectivity Wrong Column Chemistry Suboptimal Mobile Phase Problem:i->Cause_Coelution Investigate Sol_Tailing Sol_Tailing Cause_Tailing->Sol_Tailing Resolve Sol_Shift Stabilize System Use Column Oven Prepare Fresh Mobile Phase Increase Equilibration Time Cause_Shift->Sol_Shift Resolve Sol_Coelution Enhance Resolution Try Mixed-Mode/Phenyl Column Fine-Tune pH/Solvent Ratio Cause_Coelution->Sol_Coelution Resolve

Caption: A logical workflow for troubleshooting common HPLC issues.

Starting HPLC Method Parameters for ABA Isomer Separation

The following table provides validated starting conditions that can be adapted for the separation of aminobenzoic acid isomers.

ParameterRecommended SettingRationale & Notes
Column Mixed-Mode (Reversed-Phase / Cation-Exchange)[5]Provides dual retention mechanism crucial for isomer selectivity. A C18 column is a secondary option but will require more method development.[7]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid at this concentration will bring the pH below 3, suppressing silanol interactions.[1] It is LC-MS compatible.
Gradient 10% to 40% B over 15 minutesA gradient is often necessary to resolve the isomers and elute them with good peak shape.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate; adjust proportionally for different column diameters.
Temperature 30 °CUsing a column oven ensures retention time stability.
Detection (UV) 254 nm or ~270-280 nm4-Aminobenzoic acid has absorbance maxima around 226 nm and 278 nm.[8] A higher wavelength may offer more selectivity from matrix components.

Section 2: Sample Preparation — Minimizing Matrix Effects

Effective sample preparation is critical, especially when analyzing ABAs in complex biological matrices like plasma or urine. The goal is to remove interferences that can suppress analyte signal or damage the analytical column.

Frequently Asked Questions (Sample Preparation)

Q1: My ABA recovery is low and inconsistent after extracting from plasma. How can I improve this?

A1: Low recovery is often due to an inappropriate extraction technique or pH mismatch, leading to poor partitioning of the analyte.

  • Causality: Aminobenzoic acids are polar, zwitterionic compounds, making them challenging to extract efficiently with traditional liquid-liquid extraction (LLE) using non-polar solvents.[1] Furthermore, the charge state of the molecule is pH-dependent, which dictates its solubility in aqueous vs. organic phases.

  • Solutions & Scientific Rationale:

    • Use Solid-Phase Extraction (SPE): SPE is the preferred method for polar analytes like ABAs. A mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) can provide excellent cleanup and high recovery.

    • Optimize Sample pH Before Extraction: To retain ABAs on a reversed-phase sorbent, the sample should be acidified to a pH of ~2-3. This ensures the carboxylic acid group is protonated (-COOH), making the molecule less polar and more amenable to retention on a C18 sorbent.

    • Supported Liquid Extraction (SLE): SLE is a cleaner, more reproducible alternative to LLE.[9] The aqueous sample is absorbed onto an inert solid support, and the analytes are eluted with a water-immiscible organic solvent, avoiding the emulsion problems common in LLE.[9]

Q2: I'm analyzing ABAs with LC-MS/MS and suspect ion suppression. How do I confirm and mitigate this?

A2: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte in the mass spectrometer source, leading to a lower signal. [10][11]

  • Causality: Components from biological matrices (e.g., salts, phospholipids, metabolites) that are not removed during sample preparation can compete with the analyte for ionization.[12] This is especially problematic in electrospray ionization (ESI), where competition for droplet surface access and charge can significantly reduce the analyte's signal.[11]

  • Solutions & Scientific Rationale:

    • Perform a Post-Extraction Spike Experiment: To confirm ion suppression, compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same amount of analyte in pure solvent. A significantly lower signal in the matrix sample confirms ion suppression.[13]

    • Improve Chromatographic Separation: Ensure the ABA peak does not elute in the "void volume" where most unretained matrix components (like salts) appear. Adjusting the HPLC gradient to retain the ABA longer can move it away from the suppression zone.

    • Enhance Sample Cleanup: Use a more rigorous sample preparation method. A targeted SPE protocol is more effective at removing interfering compounds than a simple "dilute-and-shoot" or protein precipitation approach.[14][15]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., ¹³C- or ¹⁵N-labeled PABA) will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte to the SIL-IS, the matrix effect can be accurately compensated for, leading to reliable quantification.

Protocol: Solid-Phase Extraction (SPE) of Aminobenzoic Acids from Urine

This protocol provides a robust method for extracting ABAs from a biological matrix prior to HPLC analysis.

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4000 x g for 10 minutes to pellet particulates.

    • Take 1.0 mL of the supernatant and add 1.0 mL of 2% phosphoric acid. Vortex to mix. This step acidifies the sample to ensure the ABAs are in a less polar, protonated state.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., 30 mg / 1 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the 2.0 mL of pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the cartridge at a slow, steady rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar, interfering compounds while retaining the ABAs.

    • Dry the cartridge thoroughly under high vacuum for 5 minutes to remove all residual water.

  • Elution:

    • Elute the retained aminobenzoic acids by passing 1.0 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent deprotonates the ABAs, making them more polar and releasing them from the reversed-phase sorbent.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 10% acetonitrile in 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

    • Transfer to an autosampler vial for analysis.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Benchchem. (n.d.). A Comparative Analysis of the UV Absorption Spectra of p-Aminobenzoic Acid Esters.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various....
  • Nwanisobi C.Gloria et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
  • Anonymous. (n.d.). p-Aminobenzoic Acid.
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?
  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions.
  • ChemicalBook. (2024). What is the pH and pKa of 4-Aminobenzoic acid?
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid....
  • Benchchem. (n.d.). A Comparative Guide to HPLC Columns for Para-Aminobenzoic Acid (PABA) Analysis.
  • NIST. (n.d.). Table 20.
  • USP. (2011). Aminobenzoic Acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • ResearchGate. (n.d.). Optimization of the HPLC separation of metabolite position isomers of....
  • PubMed. (n.d.). Ion suppression in mass spectrometry.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Scribd. (n.d.). P-Aminobenzoic Acid Analysis Report.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Semantic Scholar. (n.d.). Ion suppression in mass spectrometry.
  • Anonymous. (n.d.).
  • hdb. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • European Pharmacopoeia. (2012). 4-Aminobenzoic acid. [Link]
  • Biotage. (n.d.). Bioanalytical sample preparation.
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Validation & Comparative

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 4-Amino-2,3-dimethylbenzoic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound (C₉H₁₁NO₂), a substituted aromatic acid, presents a unique spectroscopic challenge due to the interplay of its various functional groups.[1] This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectrum, offering predictive insights and a comparative overview with other key analytical techniques. Our approach is grounded in the principles of spectroscopic interpretation and supported by data from related molecular structures.

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework, identify functional groups, and deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH), along with the two methyl groups (-CH₃).[2]

  • Aromatic Protons (H-5 and H-6): The two protons on the aromatic ring are expected to appear as an AX spin system, likely two doublets, in the range of 6.0-8.0 ppm. The proton ortho to the electron-donating amino group (H-5) will be shielded and appear at a lower chemical shift (further upfield) compared to the proton ortho to the electron-withdrawing carboxyl group (H-6).

  • Amino Protons (-NH₂): The protons of the primary aromatic amine are expected to appear as a broad singlet between 3 and 5 ppm.[3] The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups. Their chemical shifts will be in the aliphatic region, typically between 2.0 and 2.5 ppm. The methyl group at position 2, being ortho to the carboxylic acid, may experience a slightly different electronic environment compared to the methyl group at position 3.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a high chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[4]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.

  • Carboxylic Carbon (-COOH): This carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm.[5]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. Their chemical shifts will be influenced by the attached substituents. The carbon attached to the amino group (C-4) will be shielded, while the carbon attached to the carboxylic acid group (C-1) will be deshielded.[6] The remaining aromatic carbons will have shifts between approximately 110 and 150 ppm.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear at the highest field (lowest ppm value), typically in the range of 15-25 ppm.

Data Summary: Predicted NMR Assignments
Assignment ¹H NMR Predicted Chemical Shift (ppm) ¹H NMR Predicted Multiplicity ¹³C NMR Predicted Chemical Shift (ppm)
-COOH> 10Broad Singlet165 - 175
C1--125 - 135
C2--135 - 145
C3--120 - 130
C4--145 - 155
H-5~6.5 - 7.0Doublet110 - 120
H-6~7.5 - 8.0Doublet130 - 140
-NH₂3.0 - 5.0Broad Singlet-
2-CH₃~2.2 - 2.5Singlet15 - 25
3-CH₃~2.0 - 2.3Singlet15 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

II. Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, a standardized experimental protocol is essential.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and amines due to its ability to dissolve polar compounds and the fact that the acidic and amine protons are less likely to exchange with the solvent.

    • Securely cap the NMR tube and vortex gently until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

III. Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, a comprehensive characterization often involves complementary analytical techniques.[7][8]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).High sensitivity, provides molecular formula.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity and quantification of the compound.High resolution for separating mixtures, quantitative.Does not provide structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities (with derivatization).[7]High separation efficiency for volatile compounds, coupled with MS for identification.Requires derivatization for non-volatile compounds like aminobenzoic acids.[7]
Key Structural Features and Analytical Correlation

G cluster_0 This compound cluster_1 Spectroscopic Signatures C9H11NO2 A NMR: - Aromatic H signals - NH2 broad singlet - Two CH3 singlets - COOH broad singlet - 9 distinct C signals C9H11NO2->A Elucidates B IR: - N-H stretch (~3300-3500 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - O-H stretch (broad, ~2500-3300 cm⁻¹) - Aromatic C=C stretches C9H11NO2->B Confirms Functional Groups C MS: - Molecular Ion Peak (m/z) C9H11NO2->C Determines Mass

Caption: Correlation of the molecular structure with key spectroscopic data.

IV. Conclusion

The structural analysis of this compound is effectively achieved through a combination of spectroscopic techniques, with NMR spectroscopy serving as the cornerstone for unambiguous structural elucidation. The predicted ¹H and ¹³C NMR spectra, based on established principles of chemical shifts and coupling constants, provide a clear roadmap for researchers to interpret their experimental data. By complementing NMR with IR and MS, a comprehensive and robust characterization of the molecule can be ensured, which is critical for applications in drug discovery and development.

V. References

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from

  • PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564–8568. Retrieved from

  • Heck, G., & Gagan, J. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic, 2, 175-177. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid. Retrieved from

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  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from

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  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from

  • Millis, K. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from

  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid(2486-70-6) 13C NMR spectrum. Retrieved from

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from

  • Samsonowicz, M., Lewandowski, W., & Wolska, A. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 876(1-3), 143-152. Retrieved from

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  • ChemicalBook. (n.d.). 4-Dimethylaminobenzoic acid(619-84-1) 1H NMR spectrum. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • ChemicalBook. (n.d.). 2,3-Dimethylbenzoic acid(603-79-2) 1H NMR spectrum. Retrieved from

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from

  • ChemicalBook. (n.d.). 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR spectrum. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-3,5-dimethylbenzoic acid(14438-32-5) 1H NMR spectrum. Retrieved from

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from 2-Amino-3-methylbenzoic Acid*. DergiPark, 23(1), 1-10. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. Retrieved from

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A Comparative Guide to the Analysis of 4-Amino-2,3-dimethylbenzoic acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-2,3-dimethylbenzoic acid, a substituted aromatic amino acid, presents a unique analytical challenge due to its combination of polar functional groups (a primary amine and a carboxylic acid) and a non-polar aromatic ring with methyl substituents. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the causality behind experimental choices and provide supporting data to guide your method development.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the physicochemical properties of an analyte is the cornerstone of effective method development. This compound is a polar, non-volatile molecule. The presence of both an acidic (carboxylic acid) and a basic (amino) group means its charge state is highly dependent on pH. These characteristics dictate the most suitable analytical approach. Direct analysis by Gas Chromatography (GC) is challenging because the high temperatures required for volatilization would likely lead to thermal degradation of the molecule before it reaches the detector.[1][2][3][4] Therefore, a derivatization step to increase volatility and thermal stability is mandatory for GC analysis.[5] In contrast, High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds at ambient temperatures, making it a more direct approach.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC, particularly when coupled with a mass spectrometer (LC-MS), offers a direct and versatile method for the analysis of this compound. The technique separates compounds in a liquid mobile phase passing through a packed column, making it ideal for polar and non-volatile analytes.[1][2][3][4]

The Rationale for HPLC Method Design

For a molecule like this compound, a reversed-phase HPLC method is the logical starting point. The choice of a polar-modified C18 column is strategic; the C18 alkyl chains provide hydrophobic interactions with the aromatic ring and methyl groups, while the polar modification ensures adequate retention and good peak shape for the polar amino and carboxyl functionalities, preventing issues like peak tailing that can occur on traditional C18 columns with highly aqueous mobile phases.

The mobile phase composition is critical. An acidic mobile phase (e.g., using formic acid) serves a dual purpose: it suppresses the ionization of the carboxylic acid group, enhancing retention on the reversed-phase column, and provides a source of protons for efficient ionization in the mass spectrometer source (electrospray ionization in positive mode). Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and compatibility with mass spectrometry. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, will ensure the elution of the polar analyte while also cleaning the column of any less polar impurities.

Experimental Protocol: HPLC-MS
  • Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., a triple quadrupole for quantitative analysis).

  • Column: Polar-modified C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • Mass Spectrometry: Electrospray Ionization (ESI), Positive Mode.

    • Monitored Transition (MRM): Precursor ion (m/z of protonated this compound) -> Product ion (characteristic fragment).

HPLC Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase A) HPLC HPLC System (Pump, Autosampler) Sample->HPLC Injection Column Polar-Modified C18 Column (Separation) HPLC->Column Mobile Phase Flow Detectors Detection (UV and MS) Column->Detectors Data Data Analysis (Quantification) Detectors->Data

Caption: HPLC-MS workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Route

For GC-MS analysis, the inherent non-volatility of this compound must be addressed through chemical derivatization. This process converts the polar functional groups into less polar, more volatile, and thermally stable moieties, allowing the compound to be vaporized and travel through the GC column.[5]

The Rationale for GC-MS Method Design

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as those in amino and carboxylic acid groups.[5] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice of reagent as it forms stable tert-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis than their trimethylsilyl (TMS) counterparts.[5][6] The derivatization reaction will target both the carboxylic acid and the amino group.

The resulting TBDMS derivative of this compound will be significantly more volatile and thermally stable, making it amenable to GC analysis. A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte. The temperature program for the GC oven is designed to ensure good separation from any derivatization byproducts or other sample components.

Mass spectrometric detection is ideal for GC. The electron ionization (EI) source will fragment the derivatized molecule in a reproducible manner. A key diagnostic fragmentation of TBDMS derivatives is the neutral loss of a tert-butyl group (57 Da), resulting in a prominent [M-57]+ ion, which is often used as a precursor ion in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[7][8]

Experimental Protocol: GC-MS
  • Sample Derivatization:

    • Evaporate the solvent from the sample to dryness under a stream of nitrogen.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Seal the reaction vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • SIM ions (suggested): [M-57]+ and other characteristic fragment ions.

GC-MS Workflow Diagram

GCMS_Workflow Sample Sample Preparation (Solvent Evaporation) Derivatization Derivatization (with MTBSTFA) Sample->Derivatization GC GC System (Injector, Oven) Derivatization->GC Injection MS Mass Spectrometer (EI Source, Analyzer) GC->MS Separation Data Data Analysis (Quantification) MS->Data

Caption: GC-MS workflow including the essential derivatization step.

Performance Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Preparation Simple dissolution.Multi-step: solvent evaporation and chemical derivatization.
Analysis Time Typically 10-20 minutes per sample.[1][4]Longer due to derivatization; GC run time can be faster (5-15 min).
Suitability for Analyte Excellent for polar, non-volatile, and thermally labile compounds.[2][3][4]Requires derivatization for polar, non-volatile compounds.[5]
Robustness Generally high; less prone to issues from minor water content.Derivatization can be sensitive to moisture and matrix effects.
Sensitivity (LOD/LOQ) High, especially with MS detection (low ng/mL to pg/mL).[9][10]Very high, often reaching lower detection limits than HPLC-UV.
Selectivity High with MS detection (MRM). UV detection is less selective.High due to chromatographic separation and mass spectrometric detection.
Cost Higher operational cost due to solvent consumption.[1]Lower solvent cost, but derivatization reagents add expense.
Throughput Higher due to simpler sample preparation.Lower due to the additional derivatization step.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques capable of the reliable analysis of this compound. The choice between them hinges on the specific requirements of the analytical task.

HPLC is the recommended technique for routine analysis, high-throughput screening, and for laboratories where simplicity and direct analysis are prioritized. Its ability to handle the polar, non-volatile analyte in its native form significantly simplifies sample preparation and reduces potential sources of error associated with a derivatization step. When coupled with mass spectrometry, HPLC provides excellent sensitivity and selectivity.

GC-MS is a viable and powerful alternative, particularly when very low detection limits are required or when a laboratory has existing expertise and workflows centered around GC-MS. While the mandatory derivatization step adds complexity and time to the sample preparation process, it can yield excellent chromatographic resolution and sensitivity.

Ultimately, the decision should be guided by a thorough evaluation of the available instrumentation, laboratory expertise, required sensitivity, and desired sample throughput.

References

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  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011). Agilent.

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A Comparative Guide to the Biological Activities of 4-Amino-2,3-dimethylbenzoic Acid and 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the exploration of small molecules with therapeutic potential is a continuous endeavor. Benzoic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities. This guide provides an in-depth, objective comparison of the well-established biological profile of 4-aminobenzoic acid (PABA) and the emerging, putative activities of its methylated analogue, 4-Amino-2,3-dimethylbenzoic acid.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causal relationships between chemical structure and biological function. We will delve into the established mechanisms of PABA and, through reasoned extrapolation from structurally related compounds, propose potential avenues of investigation for this compound. Every claim is supported by authoritative sources, and detailed experimental protocols are provided to empower researchers to validate these hypotheses.

Introduction: A Tale of Two Molecules

4-Aminobenzoic acid, a well-known dietary supplement and a key intermediate in bacterial metabolism, has a rich history of scientific investigation. Its biological activities are multifaceted, ranging from a crucial role in folate synthesis to applications in sun protection and as a scaffold for drug design.

In contrast, this compound is a less-explored molecule. While its chemical properties are documented, its biological significance remains largely uncharacterized in publicly available literature. However, the addition of two methyl groups to the benzene ring of PABA is predicted to significantly alter its electronic and steric properties, potentially leading to novel biological activities. This guide will explore these potential activities by drawing parallels with other substituted aminobenzoic acid derivatives that have shown promise in preclinical studies.

Comparative Analysis of Biological Activities

The following sections detail the known biological activities of 4-aminobenzoic acid and the hypothesized activities of this compound, supported by data from related compounds.

Antimicrobial Activity

4-Aminobenzoic Acid (PABA):

PABA is an essential growth factor for many bacteria, as it serves as a precursor in the biosynthesis of folic acid. This metabolic pathway is a classic target for antimicrobial agents. Sulfonamide drugs, for instance, are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect. While PABA itself is not an antimicrobial, its essential role in bacterial metabolism makes its pathway a prime target.

This compound (Hypothesized):

The introduction of methyl groups on the benzene ring could potentially transform this PABA analogue into a direct antimicrobial agent. The steric hindrance and altered electronic distribution caused by the methyl groups may allow the molecule to bind to and inhibit bacterial enzymes, including but not limited to those in the folate pathway. Derivatives of aminobenzoic acid have demonstrated antimicrobial properties against various pathogens. It is plausible that this compound could exhibit similar activity.

Table 1: Comparative Antimicrobial Profile

Feature4-Aminobenzoic AcidThis compound (Hypothesized)
Direct Antimicrobial Effect None; acts as a bacterial growth factor.Potential for direct antimicrobial activity.
Mechanism of Action Precursor in bacterial folate synthesis.Possible inhibition of bacterial enzymes.
Therapeutic Application Target for sulfonamide antibiotics.Potential as a novel antimicrobial agent.
Anti-inflammatory Activity

4-Aminobenzoic Acid (PABA):

PABA has been reported to possess anti-inflammatory properties. Studies have suggested that it can modulate the immune response and reduce the production of pro-inflammatory mediators. The potassium salt of PABA has been used in the treatment of certain fibrotic skin disorders, which have an inflammatory component.

This compound (Hypothesized):

Derivatives of dimethylated benzoic acids have been investigated as antagonists of the EP4 receptor, a key player in inflammation and pain signaling. This suggests that this compound may possess anti-inflammatory properties by interfering with prostaglandin E2 signaling. Further investigation into its effects on inflammatory pathways is warranted.

Table 2: Comparative Anti-inflammatory Profile

Feature4-Aminobenzoic AcidThis compound (Hypothesized)
Observed Effect Moderate anti-inflammatory activity.Potential for significant anti-inflammatory effects.
Potential Mechanism Modulation of immune responses.Possible EP4 receptor antagonism.
Clinical Relevance Used for fibrotic skin disorders.Potential therapeutic for inflammatory diseases.
Antioxidant Activity

4-Aminobenzoic Acid (PABA):

PABA is known to exhibit antioxidant properties by scavenging free radicals. This activity is attributed to the electron-donating nature of the amino group, which can neutralize reactive oxygen species (ROS).

This compound (Hypothesized):

The presence of electron-donating methyl groups in conjunction with the amino group could potentially enhance the antioxidant capacity of the molecule compared to PABA. This enhanced radical scavenging ability could be beneficial in conditions associated with oxidative stress.

Table 3: Comparative Antioxidant Profile

Feature4-Aminobenzoic AcidThis compound (Hypothesized)
Activity Known antioxidant.Potentially enhanced antioxidant activity.
Mechanism Free radical scavenging.Enhanced free radical scavenging due to methyl groups.
Potential Benefit Protection against oxidative damage.Greater protection in oxidative stress-related diseases.
Enzyme Inhibition

4-Aminobenzoic Acid (PABA):

Derivatives of PABA have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1]

This compound (Hypothesized):

The structural modifications in this compound could lead to specific and potent inhibition of various enzymes. For instance, its structural similarity to other biologically active compounds suggests potential interactions with enzymes involved in cancer progression or other diseases.

Table 4: Comparative Enzyme Inhibition Profile

Feature4-Aminobenzoic AcidThis compound (Hypothesized)
Known Inhibition Derivatives inhibit acetylcholinesterase.[1]Potential for novel enzyme inhibitory activities.
Therapeutic Area Potential for Alzheimer's disease treatment.Potential for anticancer or other therapeutic applications.

Experimental Protocols

To facilitate the investigation of the hypothesized biological activities of this compound, the following detailed experimental protocols are provided. These are standard, validated methods that can be adapted for this specific compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria in MHB) and negative (MHB alone) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Stock Solution of Test Compound C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To evaluate the anti-inflammatory potential of this compound.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

NO_Assay_Workflow A Seed RAW 264.7 Cells B Treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay D->E F Measure Absorbance (540 nm) E->F G Calculate NO Inhibition F->G

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To determine the antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Objective: To evaluate the potential cytotoxicity of this compound against cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Conclusion and Future Directions

4-Aminobenzoic acid is a molecule with a well-defined and diverse biological profile. In contrast, this compound represents a frontier for new discoveries. The structural modifications inherent in this molecule suggest a strong potential for novel biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer research.

The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate these hypothesized activities. The data generated from such studies will be invaluable in elucidating the therapeutic potential of this compound and could pave the way for the development of new and effective therapeutic agents. As a senior application scientist, I encourage the scientific community to explore the untapped potential of this and other structurally related molecules. The journey from a simple chemical entity to a life-saving drug is long, but it begins with rigorous and insightful fundamental research.

References

  • 4-Aminobenzoic acid - Wikipedia. (n.d.).
  • New Biological Properties of p-Aminobenzoic Acid - ResearchGate. (2025, August 7).
  • What is the mechanism of Aminobenzoic acid? - Patsnap Synapse. (2024, July 17).
  • PABA (Para-aminobenzoic acid) | Health Benefits and Uses of PABA - Xtendlife. (n.d.).
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense - Open Exploration Publishing. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19).
  • p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed. (n.d.).
  • This compound | C9H11NO2 | CID 2762777 - PubChem. (n.d.).
  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed. (2016, February 1).
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - NIH. (2002, April 22).
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol - ResearchGate. (2021).
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC - NIH. (n.d.).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1).

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Aminobenzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of Substituted Aminobenzoic Acids

Substituted aminobenzoic acids are not merely simple organic molecules; they are foundational pillars in the architecture of a vast array of pharmaceuticals, agrochemicals, and advanced materials. From the anti-inflammatory action of N-aryl anthranilic acids to their role as key intermediates in the synthesis of complex heterocyclic scaffolds, the strategic placement of amino and carboxyl functionalities on a benzene ring provides a versatile synthetic platform.[1][2] The choice of synthetic route to these valuable compounds is therefore a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and cost.

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for preparing substituted aminobenzoic acids. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, empowering you to make informed decisions for your specific synthetic challenges.

Classical Rearrangements: Hofmann and Curtius Degradations

The Hofmann and Curtius rearrangements are classic name reactions that provide access to primary amines from carboxylic acid derivatives, with the notable feature of losing one carbon atom in the process.[3][4] These methods are particularly useful for the synthesis of aminobenzoic acids where the corresponding amide or acyl azide is readily accessible.

The Hofmann Rearrangement: A Workhorse for Amine Synthesis

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base.[5] This reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.[6]

Mechanism of the Hofmann Rearrangement:

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br₂, NaOH Isocyanate Isocyanate N_Bromoamide->Isocyanate NaOH, Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H₂O Amine Primary Amine Carbamic_Acid->Amine -CO₂

Caption: The Hofmann rearrangement proceeds via an isocyanate intermediate.

A prime example of the Hofmann rearrangement in the synthesis of aminobenzoic acids is the conversion of phthalimide to anthranilic acid.[7][8]

Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide via Hofmann Rearrangement [7]

  • Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 80 g of sodium hydroxide in 280 mL of water. Cautiously add 40 g of bromine to the cold solution with vigorous stirring until the bromine color disappears.

  • Reaction with Phthalimide: To the freshly prepared sodium hypobromite solution, add 40 g of finely powdered phthalimide.

  • Reaction Progression: Stir the mixture and warm it to 80°C for a few minutes to complete the reaction.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it carefully with concentrated hydrochloric acid. Then, add an excess of glacial acetic acid to precipitate the anthranilic acid.

  • Purification: Filter the crude anthranilic acid and wash it with cold water. The product can be further purified by recrystallization from hot water to yield anthranilic acid with a melting point of 145°C and a typical yield of around 85%.

The Curtius Rearrangement: An Alternative Pathway to Isocyanates

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile to yield the desired amine or a derivative thereof.[9] A key advantage of the Curtius rearrangement is the mild conditions under which the rearrangement can occur and the generation of nitrogen gas as the only byproduct.[3][10]

Mechanism of the Curtius Rearrangement:

Curtius_Rearrangement Acyl_Azide Acyl Azide Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat, -N₂ Carbamate Carbamate Isocyanate->Carbamate R'OH (trapping agent) Amine Primary Amine Carbamate->Amine Hydrolysis

Caption: The Curtius rearrangement proceeds through the thermal decomposition of an acyl azide.

Experimental Protocol: General Procedure for the Curtius Rearrangement of a Substituted Benzoic Acid [11]

  • Acyl Azide Formation: To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent such as toluene, add triethylamine (1.2 eq). Cool the mixture to 0°C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Rearrangement and Trapping: Heat the reaction mixture to 80-100°C. The progress of the rearrangement can be monitored by the evolution of nitrogen gas. Once the rearrangement is complete, add a suitable nucleophile to trap the isocyanate. For example, adding tert-butanol will lead to the Boc-protected amine.

  • Work-up and Isolation: After the trapping reaction is complete, cool the mixture and perform a suitable work-up, which typically involves washing with aqueous solutions and extraction with an organic solvent. The crude product is then purified by column chromatography.

Transition Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of C-N bonds, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

The Ullmann Condensation: The Classic Copper-Catalyzed Amination

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[12] Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[13] However, modern modifications using ligands and different copper sources have significantly improved the scope and mildness of this reaction.[14][15]

Mechanism of the Ullmann Condensation:

Ullmann_Condensation CuI Cu(I) Catalyst Amine_Complex Copper Amide Complex CuI->Amine_Complex Amine, Base Oxidative_Addition Oxidative Addition Intermediate Amine_Complex->Oxidative_Addition Aryl Halide Product_Complex Product Complex Oxidative_Addition->Product_Complex Reductive Elimination Product_Complex->CuI Product N-Aryl Aminobenzoic Acid Product_Complex->Product

Caption: The Ullmann condensation is a copper-catalyzed C-N bond formation reaction.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the formation of C-N bonds.[16][17] It generally offers milder reaction conditions, higher yields, and broader functional group tolerance compared to the Ullmann condensation.[1][18]

Mechanism of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd0->Oxidative_Addition Aryl Halide Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination Amine, Base Reductive_Elimination Reductive Elimination Complex Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd0 Product N-Aryl Aminobenzoic Acid Reductive_Elimination->Product

Caption: The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed C-N coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halobenzoic Acid [2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halobenzoic acid (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in a reaction vessel.

  • Solvent Addition: Add an anhydrous solvent, such as toluene (5 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110°C with stirring for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired N-aryl aminobenzoic acid.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on a multitude of factors, including the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis.

Parameter Hofmann Rearrangement Curtius Rearrangement Ullmann Condensation Buchwald-Hartwig Amination
Starting Material Primary AmideAcyl Azide (from Carboxylic Acid)Aryl Halide, AmineAryl Halide, Amine
Key Reagents Br₂, Strong BaseHeat or Photolysis, DPPACopper Catalyst, BasePalladium Catalyst, Ligand, Base
Typical Yields Moderate to Good (60-85%)[7]Good to Excellent (70-95%)[19]Moderate to Good (50-80%)[13]Good to Excellent (70-99%)[16]
Reaction Conditions Often requires strong base and careful temperature controlGenerally mild thermal conditions, but acyl azides can be explosive[11]Often requires high temperatures (can be milder with modern ligands)[12]Generally mild to moderate temperatures[17]
Substrate Scope Good for primary amidesBroad scope for carboxylic acids[19]Good for electron-deficient aryl halides; can be challenging for some amines[13]Very broad substrate scope for both aryl halides and amines[16]
Functional Group Tolerance Limited by strong baseGenerally good, but sensitive to strong acids/bases during workupModerate; can be sensitive to certain functional groupsExcellent; tolerates a wide range of functional groups[17]
Cost-Effectiveness Generally cost-effective reagentsCan be more expensive due to azide reagents (e.g., DPPA)Copper catalysts are generally cheaper than palladiumPalladium catalysts and ligands can be expensive
Safety Considerations Use of toxic bromine and strong basesAcyl azides are potentially explosive and toxic[11]High temperatures can be a concernPalladium catalysts can be pyrophoric; some ligands are air-sensitive

Green Chemistry Perspectives

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis.[20] This includes the use of greener solvents, catalysts, and reaction conditions.[21] Biosynthetic routes, starting from renewable resources, are also being explored as a long-term sustainable alternative to traditional chemical synthesis.[22][23] When selecting a synthetic route, it is important to consider the principles of green chemistry, such as atom economy, energy efficiency, and the use of less hazardous materials.

Workflow for Selecting a Synthetic Route

The following diagram provides a general workflow to guide the decision-making process for selecting an appropriate synthetic route for a substituted aminobenzoic acid.

Synthesis_Decision_Workflow Start Define Target Substituted Aminobenzoic Acid Check_Starting_Material Is the corresponding Amide or Acyl Azide readily available? Start->Check_Starting_Material Classical_Routes Consider Hofmann or Curtius Rearrangement Check_Starting_Material->Classical_Routes Yes Cross_Coupling Consider Cross-Coupling (Ullmann or Buchwald-Hartwig) Check_Starting_Material->Cross_Coupling No Check_Functional_Groups Are there sensitive functional groups? Classical_Routes->Check_Functional_Groups Check_Functional_Groups->Cross_Coupling Yes Final_Choice Select Optimal Route Check_Functional_Groups->Final_Choice No Compare_Cross_Coupling Compare Ullmann and Buchwald-Hartwig based on: - Cost - Scale - Substrate Scope Cross_Coupling->Compare_Cross_Coupling Compare_Cross_Coupling->Final_Choice

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the meticulous characterization of any synthesized active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the very foundation of safety and efficacy. The compound 4-Amino-2,3-dimethylbenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity profile directly influences the quality, stability, and potential toxicity of the final drug product. Consequently, a robust, multi-faceted analytical strategy is imperative to ensure it meets the stringent requirements set by regulatory bodies.

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of orthogonal analytical techniques, providing the rationale behind their selection and the nuanced interpretation of their results. As a Senior Application Scientist, my objective is to empower you to build a self-validating system for purity assessment, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1]

The Genesis of Impurities: A Synthetic Perspective

To effectively hunt for impurities, one must first understand where they hide. The most common synthetic route to this compound is the chemical reduction of its nitro precursor, 4-Nitro-2,3-dimethylbenzoic acid. This process, while effective, is a primary source of potential process-related impurities.

The purity of the final product is contingent upon the reaction's completeness and the efficacy of subsequent purification steps. Key potential impurities include:

  • Starting Materials: Unreacted 4-Nitro-2,3-dimethylbenzoic acid.

  • Intermediates: Partially reduced species, such as the corresponding nitroso or hydroxylamino compounds.

  • By-products: Compounds arising from side reactions inherent to the chosen reduction chemistry.

  • Isomeric Impurities: Contaminants originating from the isomeric purity of the starting materials.

  • Residual Solvents and Reagents: Traces of solvents, catalysts, and other reagents used during synthesis and purification.[1]

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources A 4-Nitro-2,3-dimethylbenzoic Acid (Starting Material) B Reduction Process (e.g., Catalytic Hydrogenation) A->B I1 Unreacted Starting Material A->I1 Incomplete Reaction I4 Isomeric Impurities A->I4 Present in Source C Crude Product B->C I2 Reaction By-products & Intermediates B->I2 D Purification (e.g., Recrystallization) C->D E Final Product: This compound D->E I3 Residual Solvents & Catalysts D->I3 Ineffective Removal

Caption: Synthesis pathway and the origin of potential impurities.

Orthogonal Analytical Techniques: A Comparative Deep Dive

No single analytical technique can provide a complete purity profile. A scientifically sound assessment relies on the strategic deployment of multiple, orthogonal (based on different principles) methods. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For this compound and its likely non-volatile, process-related impurities, RP-HPLC with UV detection is the primary method for quantification. Its robustness and reproducibility make it ideal for routine quality control and stability testing.[2]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (or Phosphoric Acid).

    • Reference Standard: A well-characterized standard of this compound (purity ≥99.5%).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or determined by UV scan of the main peak.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Methanol:Water.

    • Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample and dissolve in 100.0 mL of diluent. Filter through a 0.45 µm syringe filter if necessary.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the reference standard and the sample solution.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity by area normalization:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Trustworthiness: This protocol's validity is established by performing a full method validation according to ICH Q2(R2) / FDA guidelines.[3][4] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to demonstrate the method is fit for its intended purpose.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. It separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio. This makes it the ideal method for detecting residual solvents from the synthesis and purification stages. It can also detect volatile starting materials or by-products that may not be amenable to HPLC.[5][6]

Experimental Protocol: GC-MS for Residual Solvent Analysis

  • Instrumentation and Materials:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.

    • Column: DB-624 or equivalent (for residual solvents).

    • Chemicals: Dimethyl sulfoxide (DMSO, HPLC grade), residual solvent standards.

  • GC-MS Conditions:

    • Carrier Gas: Helium or Hydrogen.[7]

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 35-350).

  • Sample Preparation (Headspace):

    • Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO.

    • Crimp the vial securely.

    • Prepare calibration standards for expected solvents in the same manner.

  • Analysis and Interpretation:

    • Run the headspace vials.

    • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the solvent standards and a spectral library (e.g., NIST).

    • Quantify any detected solvents using the calibration curves. Acceptance limits are defined by ICH Q3C guidelines.[8]

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle & Rationale: qNMR is a primary ratio method that allows for the direct quantification of a substance without needing a reference standard of the analyte itself.[9] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined. It is a non-destructive technique that also provides invaluable structural confirmation.[10][11] Its orthogonality to chromatographic techniques makes it powerful for validating HPLC purity results.[11]

Experimental Protocol: qNMR for Absolute Purity Determination

  • Instrumentation and Materials:

    • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing highly uniform B1 fields.

    • Certified Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.

    • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized this compound and ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A 90° pulse angle should be used.

    • Process the spectrum with careful phasing and baseline correction.

  • Purity Calculation:

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Integrate the selected signals accurately.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • W: Weight

      • P_std: Purity of the internal standard

Trustworthiness: The accuracy of qNMR hinges on precise weighing, the certified purity of the internal standard, and proper acquisition parameters.[10] It provides a result that is independent of the analyte's chromophore, unlike HPLC-UV, and can detect non-UV active impurities that might be missed by chromatography.[12]

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure, crystalline compound, melting occurs at a sharp, defined temperature. Impurities disrupt the crystal lattice, causing the melting point to be depressed and broadened. Based on the van't Hoff equation, DSC can be used as an absolute method to determine the total mole fraction of eutectic impurities.[13] It is an excellent complementary technique for high-purity samples (typically >98%).[14][15]

Experimental Protocol: DSC for Purity Assessment

  • Instrumentation and Materials:

    • DSC Instrument: A calibrated DSC with a refrigerated cooling system.

    • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

    • Reference: An empty, sealed aluminum pan.

  • DSC Conditions:

    • Sample Weight: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at 20-50 mL/min.[13]

    • Heating Rate: A slow rate, typically 0.5-2 °C/min, across the melting range.

    • Temperature Range: Scan from ambient temperature to well past the melting endotherm.

  • Analysis and Interpretation:

    • The instrument software uses the van't Hoff equation to calculate the mole % of impurities from the shape of the melting endotherm.

    • The purity is calculated as 100% minus the mole % of impurities.

Limitations: The DSC method is only suitable for crystalline materials that do not decompose upon melting.[14][15] It quantifies total soluble (eutectic) impurities but does not identify them. It cannot detect impurities that are insoluble in the melt or those that form solid solutions.

Synthesizing the Data: A Holistic View

Each technique provides a unique piece of the purity puzzle. A truly comprehensive assessment integrates the findings from all methods.

Table 1: Comparison of Purity Assessment Techniques

ParameterRP-HPLCGC-MSqNMRDSC
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceThermal Analysis
Primary Use Purity, Assay, Non-volatile ImpuritiesResidual Solvents, Volatile ImpuritiesAbsolute Purity, Structure IDTotal Eutectic Impurity
Selectivity High (for resolved peaks)Very High (with MS)High (structurally specific)Low (non-specific)
Sensitivity High (ng-pg range)Very High (pg-fg range)Moderate (µg-mg range)Low (impurities >0.1%)
Sample Type Soluble compoundsVolatile/Semi-volatileSoluble compoundsCrystalline solids
Destructive? YesYesNoYes
Key Advantage Robust, quantitative for known impurities.Gold standard for volatile impurities.Absolute quantification, structural info.Measures total purity, no standards needed.
Key Limitation Requires reference standards for ID/quant.Not for non-volatile compounds.Lower sensitivity than chromatography.Only for stable, crystalline compounds.

Table 2: Hypothetical Purity Data for a Batch of this compound

Analytical MethodResultInterpretation
HPLC (Area %) 99.6%Indicates 0.4% of UV-active, related substance impurities detected.
GC-MS 150 ppm EthanolA low level of residual solvent is present, well below ICH limits.
qNMR (Mass %) 99.4%Confirms high purity. The slightly lower value may account for non-UV active impurities or water content.
DSC (Mole %) 99.3%Suggests the presence of ~0.7 mole % of eutectic impurities, corroborating the other techniques.
Final Purity (Mass Balance) ~99.4% The final assigned purity would subtract known impurities (related substances, water, solvents, non-volatile residue) from 100%.

Workflow for Comprehensive Purity Assessment

A logical, phase-appropriate workflow ensures that all aspects of purity are addressed efficiently.

G cluster_workflow Comprehensive Purity Assessment Workflow A Synthesized Batch of This compound B RP-HPLC Analysis A->B C GC-MS Headspace A->C D Karl Fischer Titration A->D E Purity by Area % > 99.5%? Impurities < 0.1%? B->E H Mass Balance Calculation (Purity Assignment) C->H D->H F qNMR Analysis E->F Yes J Further Purification or Impurity Identification (LC-MS/NMR) E->J No G DSC Analysis F->G G->H I Batch Release H->I

Caption: A logical workflow for orthogonal purity analysis.

Conclusion

The purity assessment of this compound is a critical exercise in risk mitigation for drug development. Relying on a single chromatographic method provides an incomplete and potentially misleading picture. By adopting an orthogonal approach—combining the separative power of HPLC , the volatile-compound specificity of GC-MS , the absolute quantification of qNMR , and the bulk purity confirmation of DSC —researchers can build a comprehensive and trustworthy purity profile. This strategy not only satisfies regulatory expectations for well-characterized substances as detailed in ICH guidelines[1][16] but also ensures the integrity and safety of the subsequent stages of pharmaceutical development.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Gann, P. H. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Sabbagh, F., & Sarkar, M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Giron, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.
  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis.
  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • Gfeller, D., & Glick, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
  • ICH. (2006). Impurities in New Drug Products Q3B(R2).
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?
  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed.
  • Gfeller, D., & Glick, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications.
  • Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate.
  • Schaller, N., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.

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A Researcher's Guide to Evaluating Analytical Standards: Deconstructing the Certificate of Analysis for 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of your results is fundamentally tethered to the quality of your starting materials. An analytical standard, seemingly a simple vial of powder, is the cornerstone of quantitative analysis, impurity profiling, and stability testing. Its reliability is not a matter of assumption but of rigorous, documented proof. This guide, designed for researchers, scientists, and drug development professionals, delves into the critical evaluation of a Certificate of Analysis (CofA) for a representative analytical standard, 4-Amino-2,3-dimethylbenzoic acid. We will dissect the key quality attributes, compare the certified reference standard against less characterized alternatives, and provide actionable experimental protocols for in-house verification.

The Anatomy of Trust: Deconstructing the Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a legal document that attests to the quality and purity of a substance. It provides a comprehensive summary of the analytical tests performed on a specific batch, the methods used, and the results obtained. Understanding the nuances of a CofA is paramount for ensuring the validity of your experimental data.

Let's consider a typical Certificate of Analysis for a high-purity standard of this compound.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod Reference
Appearance White to off-white powderConformsVisual
Identity
¹H NMRConforms to structureConformsIn-house
Mass SpectrometryConforms to expected m/zConformsIn-house
IR SpectroscopyConforms to referenceConformsIn-house
Purity
HPLC (Assay)≥ 98.0% (AUC)99.5%USP <621>
Impurities
Loss on Drying≤ 0.5%0.15%USP <731>
Residue on Ignition≤ 0.1%0.05%USP <281>
Residual SolventsMeets ICH Q3C limitsConformsUSP <467> / ICH Q3C
Physical Properties
Melting PointReport value178-181 °CUSP <741>
Causality Behind the Tests:
  • Identity Tests (¹H NMR, MS, IR): A trifecta of spectroscopic techniques provides orthogonal confirmation of the molecular structure. ¹H NMR confirms the proton environment, Mass Spectrometry verifies the molecular weight, and IR spectroscopy identifies the characteristic functional groups. Relying on a single technique for identity is a significant risk, as isomers or structurally similar impurities may go undetected.

  • Purity (HPLC Assay): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules.[][2][3] The area under the curve (AUC) of the main peak relative to the total peak area provides a quantitative measure of purity. A high-purity standard, as shown in our example, will have a purity value well above 98%.

  • Impurities (LOD, ROI, Residual Solvents):

    • Loss on Drying (LOD): This test quantifies the amount of volatile matter, primarily water, in the sample.[2]

    • Residue on Ignition (ROI): This measures the amount of inorganic impurities that do not volatilize upon heating.[2]

    • Residual Solvents: Organic volatile impurities used in the manufacturing process are monitored according to the International Council for Harmonisation (ICH) Q3C guidelines.[4][5][6][7] These solvents are classified based on their toxicity, and their presence is strictly controlled in pharmaceutical materials.[5][7]

  • Physical Properties (Melting Point): While a simple test, the melting point range can be a good indicator of purity.[8] Impurities tend to depress and broaden the melting point range.

The Certified Standard vs. The "Research Grade" Alternative: A Comparative Analysis

In a resource-constrained research environment, the temptation to use a less expensive, "research grade" chemical in place of a certified analytical standard is understandable. However, this can be a false economy. The table below highlights the critical differences and the potential impact on your research.

Table 2: Comparison of a Certified Analytical Standard vs. a "Research Grade" Chemical

FeatureCertified Analytical Standard"Research Grade" ChemicalImpact on Research
Documentation Comprehensive, batch-specific Certificate of Analysis providedMinimal or no CofA; may only have a generic specification sheetLack of traceability and documented purity can lead to non-reproducible results and invalid conclusions.
Purity & Characterization High, quantitatively determined purity with a detailed impurity profile.Purity is often stated as a minimum value (e.g., >95%) with little to no information on the nature of impurities.Undisclosed impurities can interfere with assays, lead to side reactions, or exhibit unexpected biological activity.
Traceability Traceable to national or international standards.Generally not traceable.Inability to compare data across different labs or over time. Critical for regulatory submissions.
Cost Higher initial cost.Lower initial cost.The cost of failed experiments, troubleshooting, and project delays due to poor quality reagents often outweighs the initial savings.

In-House Verification: A Prudent Step

Even with a comprehensive CofA, it is good scientific practice to perform some level of in-house verification, especially when starting a new project or using a new batch of standard.

Experimental Workflow for Standard Verification

Caption: Workflow for the in-house verification of an analytical standard.

Key Experimental Protocols

1. Identity Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the standard.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.

2. Purity Assessment by HPLC-UV

  • Objective: To determine the purity of the standard by calculating the area percent of the main peak.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the standard at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of mobile phase A and B).

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Inject the sample onto the HPLC system.

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: (Area of main peak / Total area of all peaks) * 100.

Conclusion

The Certificate of Analysis is a critical document that underpins the reliability of your research. By understanding the significance of each test and the data presented, you can make informed decisions about the quality of your analytical standards. While certified standards represent a higher initial investment, the assurance of purity, identity, and traceability they provide is invaluable for generating robust, reproducible, and defensible scientific data. In-house verification adds another layer of confidence, ensuring that the standard in your hands meets the requirements of your specific application.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
  • FILAB. Residual solvent analysis with the ICH Q3C guideline. [Link]
  • ECA Academy. ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. [Link]
  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
  • ICH. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
  • ChemCon GmbH.
  • ResearchGate. Determination of standard purity depends upon the analytical technique... [Link]

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A Guide to the Structural Differentiation of 4-Amino-2,3-dimethylbenzoic Acid Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and medicinal chemistry, the precise characterization of molecular structure is not merely an academic exercise—it is the bedrock of innovation. The subtle shift of a single methyl group in an aromatic system can profoundly alter a compound's pharmacological profile, transforming a promising lead into a non-viable candidate. This guide provides a comprehensive structural comparison of 4-Amino-2,3-dimethylbenzoic acid and its key positional isomers, namely 4-Amino-2,5-dimethylbenzoic acid and 4-Amino-2,6-dimethylbenzoic acid.

In an ideal scenario, a direct comparison of experimental data would be presented. However, the public availability of comprehensive experimental datasets for these specific isomers is limited. Therefore, this guide will take a predictive and pedagogical approach, grounding our analysis in the fundamental principles of organic chemistry and spectroscopy. We will explore how the isomeric variations are expected to manifest in common analytical techniques, providing a robust framework for researchers to interpret their own future experimental findings.

The Isomeric Landscape: More Than Just a Permutation

The three isomers of interest—this compound, 4-Amino-2,5-dimethylbenzoic acid, and 4-Amino-2,6-dimethylbenzoic acid—share the same molecular formula (C9H11NO2) and molecular weight (165.19 g/mol ).[1][2] The critical distinction lies in the substitution pattern of the methyl groups on the benzene ring relative to the amino and carboxylic acid functionalities. This seemingly minor difference has significant consequences for the molecule's electronic environment, steric hindrance, and intermolecular interactions.

Caption: Positional isomers of 4-Amino-dimethylbenzoic acid.

Predicted Physicochemical Properties: A Quantitative Comparison

The arrangement of substituents directly impacts key physicochemical properties that govern a molecule's behavior in biological and chemical systems. Here, we present a table of predicted values for pKa and water solubility.

PropertyThis compound4-Amino-2,5-dimethylbenzoic acid4-Amino-2,6-dimethylbenzoic acidRationale for Predicted Differences
Predicted pKa ~4.5 - 5.0~4.7 - 5.2~3.5 - 4.0The pKa of the carboxylic acid is influenced by both electronic and steric effects. In the 2,6-isomer, the two ortho-methyl groups will force the carboxylic acid out of the plane of the benzene ring, disrupting conjugation and increasing its acidity (lower pKa) due to the "ortho effect."[3] The 2,3- and 2,5-isomers will have less pronounced steric effects on the carboxyl group, leading to higher pKa values. The amino group, being electron-donating, generally decreases acidity (increases pKa) compared to benzoic acid (pKa 4.2).
Predicted Water Solubility ModerateModerateLowerSolubility is a complex interplay of polarity and crystal lattice energy. While all three isomers have polar amino and carboxylic acid groups, the steric hindrance in the 2,6-isomer may disrupt efficient crystal packing, potentially increasing solubility. However, the non-polar methyl groups contribute to overall hydrophobicity. Predictive models often consider factors like logP and molecular surface area.[4][5][6] Without experimental data, we predict moderate solubility for the less hindered isomers and potentially lower solubility for the 2,6-isomer due to increased non-polar surface area.

Spectroscopic Differentiation: A Predictive Analysis

The unique electronic and steric environments of each isomer will lead to distinct signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.

  • This compound: We would predict two singlets in the aromatic region, corresponding to the protons at C5 and C6. The electron-donating amino group and the methyl groups will shield these protons, leading to upfield shifts compared to benzene (7.3 ppm).[7][8]

  • 4-Amino-2,5-dimethylbenzoic acid: This isomer would also exhibit two singlets in the aromatic region for the protons at C3 and C6. The relative chemical shifts would depend on the combined electronic effects of the substituents.

  • 4-Amino-2,6-dimethylbenzoic acid: Due to symmetry, this isomer would show a singlet for the two equivalent aromatic protons at C3 and C5.

The chemical shifts of the methyl protons will also differ slightly based on their proximity to the other functional groups.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.[9]

Predicted ¹³C NMR Chemical Shifts (Aromatic Region, ppm)This compound4-Amino-2,5-dimethylbenzoic acid4-Amino-2,6-dimethylbenzoic acid
C1 (ipso-COOH) ~170-175~170-175~170-175
C2 (ipso-CH3) ~135-140~135-140~140-145 (deshielded by two ortho groups)
C3 ~130-135 (ipso-CH3)~115-120 (shielded by NH2)~115-120 (shielded by NH2)
C4 (ipso-NH2) ~145-150~145-150~145-150
C5 ~110-115 (shielded by NH2)~130-135 (ipso-CH3)~115-120 (shielded by NH2)
C6 ~120-125~125-130~140-145 (deshielded by two ortho groups)

Note: These are estimated ranges. Actual values can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share common features, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), and the N-H stretches of the primary amine (~3300-3500 cm⁻¹).[10] The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹), where the C-H bending and other skeletal vibrations are sensitive to the substitution pattern.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of these isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 165. The fragmentation patterns will be influenced by the positions of the methyl groups.[11] Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). The relative abundances of fragment ions may differ due to the varying stability of the resulting carbocations, which is influenced by the positions of the electron-donating methyl and amino groups.

Experimental Protocols: A Self-Validating System

To empirically validate the predicted differences, a systematic experimental approach is necessary.

Synthesis and Purification

A common route to these compounds involves the reduction of the corresponding nitrobenzoic acid precursor.

General Protocol for the Synthesis of 4-Amino-dimethylbenzoic acid isomers:

  • Dissolution: Dissolve the respective dimethyl-4-nitrobenzoic acid in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a hydrogen donor like ammonium formate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the desired aminodimethylbenzoic acid isomer.

Synthesis_Workflow Start Dimethyl-4-nitrobenzoic acid Step1 Dissolve in Ethanol/Methanol Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenation Step2->Step3 Step4 TLC Monitoring Step3->Step4 Step5 Filter to remove catalyst Step4->Step5 Step6 Purification (Recrystallization/Chromatography) Step5->Step6 End Pure Aminodimethylbenzoic acid isomer Step6->End

Caption: General workflow for the synthesis of aminodimethylbenzoic acid isomers.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for separating and quantifying the isomers. Due to their similar polarities, a mixed-mode chromatography approach, which utilizes both reversed-phase and ion-exchange interactions, would likely provide the best resolution.

Spectroscopy:

  • NMR: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for unambiguous signal assignment.

  • IR: Obtain the IR spectrum using an ATR-FTIR spectrometer.

  • MS: Analyze the sample using a high-resolution mass spectrometer (HRMS) to confirm the elemental composition and study the fragmentation patterns.

X-ray Crystallography: For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.[12]

Conclusion: A Framework for Isomer Differentiation

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  • On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds.. Semantic Scholar. [Link]
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The Untapped Potential of the 4-Amino-2,3-dimethylbenzoic Acid Scaffold: A Comparative Guide to its Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, aminobenzoic acids have consistently demonstrated their value as versatile building blocks for therapeutics targeting a range of diseases, from cancer to inflammation.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored scaffold: 4-Amino-2,3-dimethylbenzoic acid . While direct, extensive research on its derivatives is nascent, by examining closely related analogs and the broader class of substituted aminobenzoic acids, we can illuminate a path forward for its application in developing novel, efficacious drugs.

This guide will provide an objective comparison of the potential efficacy of this compound derivatives against established therapeutics and alternative scaffolds. We will explore its promise in key therapeutic areas, present supporting data from analogous compounds, and provide detailed experimental methodologies to empower researchers to validate and expand upon these findings.

The Strategic Advantage of the this compound Scaffold

The this compound structure offers a unique combination of features for rational drug design. The amino group provides a key interaction point, often with the hinge region of kinases, while the carboxylic acid moiety can be readily modified to modulate physicochemical properties or engage with additional binding pockets.[1] The vicinal dimethyl substitution on the aromatic ring is particularly noteworthy. These methyl groups can influence the conformation of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and contribute to hydrophobic interactions within a target's binding site.

While the direct therapeutic evaluation of this compound derivatives is not extensively documented, the closely related 3-amino-2,4-dimethyl-benzoic acid scaffold has yielded highly potent antagonists of the prostaglandin E2 receptor subtype 4 (EP4).[3] This receptor is a key player in inflammation and pain pathways, suggesting a promising therapeutic avenue for derivatives of the titular scaffold.[3]

Comparative Efficacy Analysis: Insights from Structurally Related Compounds

To objectively assess the potential of this compound derivatives, we will draw comparisons with other substituted aminobenzoic acids that have been evaluated against established drugs.

Anti-Inflammatory Potential: Targeting the EP4 Receptor

As mentioned, a potent EP4 antagonist based on a dimethyl-benzoic acid core has been identified, demonstrating the scaffold's utility in developing anti-inflammatory agents.[3] The efficacy of this compound can be contextualized by comparing it to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

Compound/DrugTargetIn Vivo ModelEfficacy
Compound 7a (Pyridine series) [3]EP4 AntagonistRat and dog pharmacokinetic profilesHighly potent and selective EP4 antagonist with suitable PK profiles.[3]
Diclofenac [4]COX-1/COX-2 InhibitorCarrageenan-induced paw edema in ratsSignificant edema inhibition.[4]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic Acid [4]Unknown (NSAID)Carrageenan-induced paw edema in ratsActivity comparable to Diclofenac.[4]

The discovery of potent EP4 antagonists with a dimethyl-benzoic acid core highlights a clear and promising direction for the development of novel anti-inflammatory drugs derived from this compound.

Anticancer Activity: Kinase Inhibition

Substituted aminobenzoic acids are a well-established class of kinase inhibitors.[1][5] Derivatives of 4-amino-3-chlorobenzoic acid have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] By comparing the efficacy of these compounds to the established EGFR inhibitor Erlotinib, we can infer the potential of this compound derivatives in this domain.

Compound/DrugTargetCell LineIC50 (µM)
Compound N5a (4-amino-3-chloro benzoate ester derivative) [6]EGFRA549 (Lung Cancer)1.23 ± 0.11
HepG2 (Liver Cancer)2.45 ± 0.18
HCT-116 (Colon Cancer)3.12 ± 0.25
Erlotinib [6]EGFRA549 (Lung Cancer)4.56 ± 0.32
HepG2 (Liver Cancer)6.78 ± 0.51
HCT-116 (Colon Cancer)8.12 ± 0.63

Furthermore, a study on 4-methylbenzamide derivatives identified compounds with significant activity against various cancer cell lines and inhibitory effects on platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[7]

CompoundTargetCell LineIC50 (µM)
Compound 7 (4-methylbenzamide derivative) [7]PDGFRα/βK562 (Leukemia)2.27
HL-60 (Leukemia)1.42
Compound 10 (4-methylbenzamide derivative) [7]PDGFRα/βK562 (Leukemia)2.53
HL-60 (Leukemia)1.52
Sorafenib [7]Multi-kinaseK562 (Leukemia)2.31
HL-60 (Leukemia)1.63

These data strongly suggest that the this compound scaffold, with its potential for kinase hinge binding and favorable physicochemical properties, is a promising starting point for the development of novel kinase inhibitors for cancer therapy.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[6]

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a standard drug (e.g., Erlotinib or Cisplatin) for 72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.[6]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.[6]

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.[6]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]

  • Signal Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Calculation: Determine the IC50 values from the inhibition curves.

Visualizing Pathways and Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Promotes Proliferation & Survival Inhibitor 4-Amino-2,3-dimethylbenzoic acid derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a potential derivative.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add test compounds & standard drug B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutics. By drawing logical comparisons with structurally related and well-characterized aminobenzoic acid derivatives, we have highlighted its significant potential in developing potent anti-inflammatory agents and kinase inhibitors for oncology. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to embark on the synthesis and evaluation of novel derivatives. Future work should focus on building a diverse library of this compound derivatives and screening them against a broad panel of kinases and other relevant biological targets to fully unlock the therapeutic potential of this versatile scaffold.

References

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  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
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  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed.
  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. ResearchGate.
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  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed.
  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PMC.
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  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed.
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A Comparative Guide to the Characterization of 4-Amino-2,3-dimethylbenzoic Acid and a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the characterization data for 4-Amino-2,3-dimethylbenzoic acid. Due to the limited availability of public experimental spectra for this specific molecule, we present a detailed comparison with two structurally similar and commercially available alternatives: 4-Amino-3-methylbenzoic acid and 2,3-dimethylbenzoic acid. This comparative approach, leveraging experimental data for the alternatives alongside predicted data for the target compound, offers valuable insights into the spectroscopic features and the influence of substituent positioning on the benzoic acid framework.

Furthermore, we propose a robust synthetic protocol for this compound, adapted from established methodologies for related compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and application of substituted aminobenzoic acids.

Physicochemical Properties: A Comparative Overview

A foundational aspect of characterization involves understanding the fundamental physicochemical properties of the compound of interest and its alternatives. The table below summarizes key identifiers and properties for this compound and its selected comparators.

PropertyThis compound4-Amino-3-methylbenzoic acid2,3-Dimethylbenzoic acid
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂C₉H₁₀O₂[2]
Molecular Weight 165.19 g/mol [1]151.16 g/mol 150.17 g/mol [2]
CAS Number 5628-44-4[1]2486-70-6603-79-2[2]
Appearance Predicted: SolidSolidWhite to light brown solid[3]
Melting Point Not available169-171 °C144-146 °C

Spectroscopic Characterization: A Detailed Comparison

Spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of organic molecules. In this section, we compare the expected spectroscopic signatures of this compound with the experimental data available for 4-Amino-3-methylbenzoic acid and 2,3-dimethylbenzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the two methyl groups, influenced by the electron-donating amino group.

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
This compound (Predicted) ~6.5-7.8 (2H, d)~2.1 (3H, s), ~2.3 (3H, s)NH₂: broad s; COOH: broad s
4-Amino-3-methylbenzoic acid 6.67 (1H, d), 7.57 (1H, dd), 7.65 (1H, d)2.16 (3H, s)NH₂: 5.6 (2H, br s); COOH: 11.5 (1H, br s)
2,3-Dimethylbenzoic acid 7.1-7.7 (3H, m)[4]2.3 (3H, s), 2.4 (3H, s)[4]COOH: ~12.0 (1H, br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for the aromatic carbons, the carboxyl carbon, and the two methyl carbons.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)Carboxyl Carbon (ppm)
This compound (Predicted) ~115-150~15, ~20~170
4-Amino-3-methylbenzoic acid 112.4, 117.8, 122.9, 130.9, 132.0, 149.9[5]17.4[5]168.1
2,3-Dimethylbenzoic acid 124.9, 129.5, 132.3, 133.0, 137.5, 138.116.0, 20.5171.9
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Comparative FT-IR Data (cm⁻¹):

Functional GroupThis compound (Predicted)4-Amino-3-methylbenzoic acid2,3-Dimethylbenzoic acid
O-H stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)[6]
N-H stretch (Amine) 3300-35003300-3500Not Applicable
C=O stretch (Carboxylic Acid) ~1680~1680~1690[6]
C-N stretch (Amine) ~1250-1350~1250-1350Not Applicable
Aromatic C=C stretch ~1600, ~1500~1600, ~1500~1600, ~1500[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 165148 (-OH), 120 (-COOH)
4-Amino-3-methylbenzoic acid 151134, 106
2,3-Dimethylbenzoic acid 150[7]135, 105[7]

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,3-dimethyl-4-nitrobenzoic acid. This method is analogous to the synthesis of similar aminobenzoic acids.

Reaction Scheme:

Synthesis of this compound start 2,3-Dimethyl-4-nitrobenzoic acid reagents + Pd/C, H₂ (g) in Methanol product This compound reagents->product Reduction

A proposed synthetic route.

Experimental Protocol:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 2,3-dimethyl-4-nitrobenzoic acid in methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines due to its high activity and selectivity.

  • Solvent: Methanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction mixture.

  • Hydrogen Gas: Hydrogen is the reducing agent in this catalytic hydrogenation reaction.

  • Safety: The use of hydrogen gas requires appropriate safety precautions, including a well-ventilated fume hood and proper handling of the flammable gas.

Logic of Spectroscopic Interpretation

The interpretation of the spectroscopic data relies on established principles of how molecular structure influences spectral features.

Spectroscopic Interpretation Workflow cluster_input Input Data cluster_analysis Analysis cluster_output Output A Molecular Structure C Predict Functional Groups (IR) A->C D Determine Connectivity (¹H & ¹³C NMR) A->D E Confirm Molecular Weight & Fragmentation (MS) A->E B Spectroscopic Data (NMR, IR, MS) B->C B->D B->E F Structural Elucidation C->F D->F E->F

A conceptual workflow for structural elucidation.

The presence of the amino group, an electron-donating group, is expected to cause an upfield shift (lower ppm) of the aromatic protons and carbons in the NMR spectra of this compound compared to 2,3-dimethylbenzoic acid. Conversely, the electron-withdrawing carboxylic acid group will have a deshielding effect. The specific substitution pattern of the methyl and amino groups will determine the multiplicity and coupling constants of the aromatic protons.

Conclusion

This guide provides a comprehensive framework for the characterization of this compound. By comparing its predicted spectroscopic data with the experimental data of 4-Amino-3-methylbenzoic acid and 2,3-dimethylbenzoic acid, researchers can gain a deeper understanding of its structural features. The proposed synthetic protocol offers a practical and efficient method for its preparation. This information is intended to facilitate further research and development involving this and related substituted aminobenzoic acid derivatives.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,3-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,3-Dimethylbenzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,3-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid.
  • PubChem. (n.d.). This compound.

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A Senior Application Scientist's Guide to Investigating Small Molecule Cross-Reactivity: A Case Study of 4-Amino-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Small Molecule Assays

This guide will walk you through the essential techniques for assessing cross-reactivity, including competitive enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR). We will also explore the importance of orthogonal methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for validating your findings.

Understanding the Molecules of Interest

A clear understanding of the structures of the primary analyte and potential cross-reactants is the foundation of any cross-reactivity study.

CompoundStructureChemical FormulaMolecular Weight ( g/mol )
4-Amino-2,3-dimethylbenzoic acid this compound structureC9H11NO2165.19
Mefenamic Acid Mefenamic Acid structureC15H15NO2241.29
4-Amino-2-methylbenzoic acid 4-Amino-2-methylbenzoic acid structureC8H9NO2151.16
3-Amino-4-methylbenzoic acid 3-Amino-4-methylbenzoic acid structureC8H9NO2151.16

Structures and properties sourced from PubChem.[3]

Experimental Approach I: Competitive ELISA for Screening Cross-Reactivity

Competitive ELISA is a high-throughput and cost-effective method for screening the cross-reactivity of a panel of compounds against a target-specific antibody.[4][5] The principle lies in the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the cross-reacting compound in the sample will result in a lower signal.

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection coat 1. Coat Plate with Mefenamic Acid-Protein Conjugate wash1 2. Wash coat->wash1 block 3. Block with BSA or Casein wash1->block wash2 4. Wash block->wash2 add_abs 5. Add Anti-Mefenamic Acid Antibody + Test Compound/Standard wash2->add_abs incubate1 6. Incubate add_abs->incubate1 wash3 7. Wash incubate1->wash3 add_secondary 8. Add HRP-conjugated Secondary Antibody wash3->add_secondary incubate2 9. Incubate add_secondary->incubate2 wash4 10. Wash incubate2->wash4 add_substrate 11. Add TMB Substrate wash4->add_substrate incubate3 12. Incubate (in dark) add_substrate->incubate3 stop 13. Add Stop Solution incubate3->stop read 14. Read Absorbance at 450 nm stop->read

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Protocol for Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with a mefenamic acid-protein conjugate (e.g., mefenamic acid-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the wash step.

  • Competitive Reaction: Prepare a mixture of the anti-mefenamic acid antibody and the test compound (this compound or other analogs) or the mefenamic acid standard. Add 100 µL of this mixture to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.[6]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark until a blue color develops.[6]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the primary analyte. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined from the respective dose-response curves.

% Cross-Reactivity = (IC50 of Mefenamic Acid / IC50 of Test Compound) x 100

Hypothetical Experimental Data: Competitive ELISA
CompoundIC50 (nM)% Cross-Reactivity
Mefenamic Acid50100%
This compound 250 20%
4-Amino-2-methylbenzoic acid10005%
3-Amino-4-methylbenzoic acid50001%

This hypothetical data suggests that this compound exhibits significant cross-reactivity (20%) with the anti-mefenamic acid antibody, while the other structural analogs show minimal interaction.

Experimental Approach II: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[8][9][10] This makes it an invaluable tool for characterizing the nature of the cross-reactive binding in detail.

Workflow for SPR Analysis

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate 1. Activate Sensor Surface (e.g., CM5 chip with EDC/NHS) immobilize 2. Immobilize Anti-Mefenamic Acid Antibody activate->immobilize deactivate 3. Deactivate Excess Reactive Groups immobilize->deactivate inject 4. Inject Test Compound (Analyte) at various concentrations deactivate->inject association 5. Monitor Association Phase inject->association dissociation 6. Monitor Dissociation Phase (buffer flow) association->dissociation regenerate 7. Regenerate Sensor Surface dissociation->regenerate fit 8. Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) regenerate->fit determine 9. Determine ka, kd, and KD fit->determine

Caption: Workflow for SPR analysis of cross-reactivity.

Detailed Protocol for SPR Analysis
  • Antibody Immobilization: The anti-mefenamic acid antibody is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.[9]

  • Analyte Injection: A series of concentrations of the test compounds (this compound, mefenamic acid, and other analogs) are injected over the antibody-functionalized surface.

  • Data Acquisition: The binding events are monitored in real-time, generating sensorgrams that show the association and dissociation phases of the interaction.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction.

Hypothetical Experimental Data: SPR Analysis
Compoundka (1/Ms)kd (1/s)KD (M)
Mefenamic Acid1.5 x 10⁵7.5 x 10⁻³5.0 x 10⁻⁸
This compound 8.0 x 10⁴ 2.0 x 10⁻² 2.5 x 10⁻⁷
4-Amino-2-methylbenzoic acid2.5 x 10⁴2.5 x 10⁻²1.0 x 10⁻⁶
3-Amino-4-methylbenzoic acid1.0 x 10⁴5.0 x 10⁻²5.0 x 10⁻⁶

The SPR data provides a more nuanced view of the cross-reactivity. While the ELISA results showed a 20% cross-reactivity for this compound based on IC50 values, the SPR data reveals that its binding affinity (KD) is five-fold weaker than that of mefenamic acid. This level of detail is crucial for understanding the potential impact of the cross-reactivity in a given assay.

Orthogonal Validation: The Importance of a Second, Independent Method

To ensure the highest level of scientific rigor, it is essential to validate the findings from immunoassays with an orthogonal method—an independent analytical technique that relies on a different principle of detection.[11][12] For small molecule analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

Workflow for LC-MS/MS Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Detection extract 1. Extract Analytes from Matrix concentrate 2. Concentrate Sample extract->concentrate reconstitute 3. Reconstitute in Mobile Phase concentrate->reconstitute inject 4. Inject Sample onto LC Column reconstitute->inject separate 5. Separate Compounds based on Physicochemical Properties inject->separate ionize 6. Ionize Eluted Compounds (e.g., ESI) separate->ionize select 7. Select Precursor Ion (Q1) ionize->select fragment 8. Fragment Precursor Ion (Q2 - Collision Cell) select->fragment detect 9. Detect Product Ions (Q3) fragment->detect quantify 10. Quantify based on MRM Transitions detect->quantify

Caption: Workflow for LC-MS/MS analysis to confirm cross-reactivity.

LC-MS/MS provides unambiguous identification and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns. By analyzing samples that showed cross-reactivity in the immunoassay, you can definitively determine if the signal was due to the presence of the cross-reacting compound.

Conclusion: A Rigorous Approach to Ensuring Assay Specificity

This guide has outlined a systematic and robust approach to investigating the cross-reactivity of small molecules, using this compound as a pertinent example. By combining the high-throughput screening capabilities of competitive ELISA with the detailed kinetic analysis of SPR and the definitive confirmation of LC-MS/MS, researchers can confidently characterize the specificity of their assays. This multi-faceted approach is not merely an academic exercise; it is a critical component of ensuring the accuracy and reliability of data in drug development and other research areas where precise quantification of small molecules is essential.

References

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
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Comparative Analysis: 4-Amino-2,3-dimethylbenzoic Acid vs. 3,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Abstract: In the landscape of pharmaceutical development and organic synthesis, the selection of molecular building blocks is a critical decision that dictates the physicochemical properties, reactivity, and ultimately, the biological activity of a target compound. This guide provides an in-depth, objective comparison of two structurally related benzoic acid derivatives: 4-Amino-2,3-dimethylbenzoic acid and 3,4-dimethylbenzoic acid. The primary structural differentiator—the presence of an amino group at the C4 position—imparts significant changes in acidity, solubility, thermal properties, and spectroscopic signatures. Through a presentation of experimental data and standardized protocols, this document aims to equip researchers with the foundational knowledge to strategically select the appropriate analog for their specific application, be it in the synthesis of novel chemical entities or the fine-tuning of drug candidate properties.

Introduction and Structural Overview

At first glance, this compound (CAS 5628-44-4) and 3,4-dimethylbenzoic acid (CAS 619-04-5) share a common dimethylbenzoic acid scaffold. However, the substitution of a hydrogen atom with a primary amino group (-NH₂) at the para-position to the carboxylic acid fundamentally alters the molecule's electronic and intermolecular behavior. 3,4-dimethylbenzoic acid serves as a useful baseline, representing a simple, lipophilic aromatic carboxylic acid. In contrast, the 4-amino analog introduces a basic, nucleophilic center and a potent hydrogen-bonding moiety, transforming its character and potential applications.

G cluster_0 This compound cluster_1 3,4-dimethylbenzoic acid node1 node1 node2 node2

Caption: Chemical structures of the two benzoic acid derivatives.

Comparative Physicochemical Properties

The functional differences between these two molecules are quantitatively captured in their physicochemical properties. The following table summarizes key data points critical for laboratory use and computational modeling.

PropertyThis compound3,4-dimethylbenzoic acidSignificance of the Difference
CAS Number 5628-44-4[1]619-04-5[2][3][4]Unique identifiers for substance registration.
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₀O₂[2][3][5]The addition of a nitrogen atom in the amino analog.
Molecular Weight 165.19 g/mol [1]150.17 g/mol [2][3][5]A ~10% increase in mass due to the amino group.
Melting Point Data not available in searches163-165 °C[3][4][5]The amino compound is expected to have a higher melting point due to hydrogen bonding.
Aqueous Solubility Expected to be higher, pH-dependent0.129 mg/mL[5]The polar amino group and its ability to form salts significantly increases water solubility.
pKa Expected to be > 4.2~4.2 (unsubstituted benzoic acid)The electron-donating amino group decreases the acidity of the carboxylic acid.
Appearance SolidWhite to beige crystalline powder[4]Both are typically solids at room temperature.

In-Depth Analysis of Key Differences

Acidity (pKa) and the Influence of Electronic Effects

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring modulate this stability through inductive and resonance effects.

  • 3,4-dimethylbenzoic acid: The two methyl groups are weak electron-donating groups (EDGs) via hyperconjugation. This slightly destabilizes the benzoate anion by pushing electron density towards the already negative carboxylate group, making it a slightly weaker acid than unsubstituted benzoic acid (pKa ≈ 4.2).

  • This compound: The amino group at the para position is a powerful electron-donating group through resonance. The lone pair on the nitrogen atom can delocalize into the aromatic ring, significantly increasing electron density at the carboxylate attachment point. This destabilizes the conjugate base, making the carboxylic acid less acidic (i.e., having a higher pKa) than benzoic acid. Furthermore, the amino group itself has a pKa for its conjugate acid (R-NH₃⁺), typically around 4-5.[6][7] This means the molecule is zwitterionic around physiological pH, existing as ⁻OOC-Ar-NH₃⁺.

Solubility Profile: The Impact of Hydrogen Bonding and Ionization

Solubility is a paramount concern in drug development, affecting formulation and bioavailability.

  • 3,4-dimethylbenzoic acid: With a nonpolar aromatic ring and two methyl groups, this molecule is poorly soluble in water (0.129 mg/mL) but readily soluble in organic solvents.[2][5]

  • This compound: The presence of both a carboxylic acid and an amino group dramatically alters its solubility profile. These groups can act as hydrogen bond donors and acceptors, increasing polarity and potential for aqueous solubility. Crucially, the molecule is amphoteric:

    • In acidic solutions (pH < pKa of COOH), it forms a soluble ammonium salt (HOOC-Ar-NH₃⁺).

    • In basic solutions (pH > pKa of NH₃⁺), it forms a soluble carboxylate salt (⁻OOC-Ar-NH₂). This pH-dependent solubility is a key property leveraged in purification and formulation.

Spectroscopic Differentiation

Researchers can readily distinguish between these two compounds using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: this compound will exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which are absent in the spectrum of 3,4-dimethylbenzoic acid. Both will show a C=O stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

  • ¹H NMR Spectroscopy: The aromatic proton signals will differ due to the different substitution patterns and electronic effects. The amino group in the 4-amino analog will also produce a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Mass Spectrometry: The molecular ion peak will directly reflect the difference in molecular weight, appearing at m/z 165 for the amino-compound and m/z 150 for the dimethyl-compound.

Experimental Verification: Standardized Protocols

To ensure reproducible and reliable data, the following standardized protocols are recommended for a head-to-head comparison.

Caption: Workflow for the comparative analysis of the two benzoic acids.

Protocol 1: Melting Point Determination[9][10][11]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, an indicator of purity and intermolecular force strength.

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline powder into a capillary tube, sealed at one end.[8][9] Pack the solid to a height of 1-2 mm by tapping the tube or dropping it through a larger glass tube.[9][10]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[8]

  • Measurement (Two-Stage Heating):

    • Rapid Scan: Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[10]

    • Precise Scan: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2 °C/min).[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. Pure compounds typically have a sharp melting range of 0.5-1.0 °C.

Protocol 2: Comparative Solubility Assessment[14][15][16]

Objective: To qualitatively assess the solubility of each compound in aqueous and organic solvents, reflecting their polarity and ionizability.

  • Preparation: Label a series of small test tubes for each compound and each solvent (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane).

  • Procedure:

    • Add approximately 25 mg of the solid compound to each respective test tube.[11][12]

    • Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[11][12]

    • Observe and record whether the compound is soluble (a clear solution forms), partially soluble, or insoluble.

  • Interpretation:

    • Solubility in water indicates high polarity.

    • Solubility in 5% NaOH but not water suggests an acidic compound (both will be soluble).[12]

    • Solubility in 5% HCl but not water indicates a basic compound (only the 4-amino analog will be soluble).[13][12]

    • Solubility in ethanol/dichloromethane indicates affinity for polar/nonpolar organic solvents.

Protocol 3: pKa Determination via Potentiometric Titration[17][18][19]

Objective: To quantitatively measure the acid dissociation constant(s) of the compounds.

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent.[14] For sparingly soluble compounds, a co-solvent like methanol or ethanol may be used, but the results will need to be extrapolated back to a fully aqueous environment.[15][16][17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14][17] Purge the solution with nitrogen to remove dissolved CO₂.[14]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with magnetic stirring. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for the acids).[14] Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[14] For the 4-amino compound, two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pKa of the conjugate acid of the amine.

Implications for Research and Development

The choice between these two molecules is application-dependent:

  • 3,4-dimethylbenzoic acid is an ideal candidate when a simple, moderately lipophilic carboxylic acid is needed as a scaffold or intermediate. Its primary reactive handle is the carboxylic acid group, allowing for standard reactions like amidation, esterification, or reduction.[3] It serves as a building block in the synthesis of specialty chemicals, dyes, and pharmaceuticals where the additional functionality of an amino group is not required.[2]

  • This compound offers significantly more versatility. The amino group can act as a nucleophile, a base, or be converted into a diazonium salt for a wide array of subsequent reactions (e.g., Sandmeyer reactions). In medicinal chemistry, the amino group can serve as a crucial hydrogen bond donor for target engagement, improve aqueous solubility, and provide a site for salt formation to enhance drug properties.

Conclusion

While this compound and 3,4-dimethylbenzoic acid are close structural relatives, the introduction of a 4-amino group imparts transformative changes to the molecule's fundamental properties. It evolves from a simple lipophilic acid into a versatile, amphoteric building block with enhanced aqueous solubility, an additional reactive site, and a significantly different electronic profile. Understanding these differences, quantifiable through the standardized protocols outlined herein, is essential for researchers to make informed decisions in the design and synthesis of next-generation materials and therapeutics.

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A Senior Application Scientist's Guide to HPLC Column Selection for Aminobenzoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of aminobenzoic acid isomers (ortho-, meta-, and para-) is a frequent analytical challenge. Their structural similarity and analogous physicochemical properties make their resolution by High-Performance Liquid Chromatography (HPLC) a nuanced task. This guide provides an in-depth comparison of various HPLC column technologies for this application, supported by experimental data, to empower you in making informed decisions for your method development.

The Analytical Challenge: Why Aminobenzoic Acid Isomers are Difficult to Separate

The primary difficulty in separating 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid lies in their subtle structural differences. As positional isomers, they share the same chemical formula and molecular weight. Their pKa values are also closely related, meaning that manipulating the mobile phase pH for differential ionization—a common strategy in reversed-phase chromatography—provides limited success. Traditional reversed-phase columns, such as C18 and C8, often struggle to provide adequate selectivity, leading to poor resolution or co-elution.[1] This necessitates a more sophisticated approach to column chemistry selection.

Conventional Reversed-Phase Columns (C18, C8): A Baseline for Comparison

Conventional reversed-phase columns, packed with octadecylsilane (C18) or octylsilane (C8) bonded silica, are the workhorses of many analytical laboratories. However, for highly polar and structurally similar compounds like aminobenzoic acid isomers, their performance is often suboptimal.

The Causality Behind Poor Performance

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the non-polar stationary phase and the non-polar regions of the analyte. Aminobenzoic acids, being polar, exhibit limited interaction with the C18 or C8 ligands, resulting in poor retention and early elution, often near the void volume.[1] Furthermore, the subtle differences in the hydrophobicity of the isomers are often insufficient for baseline separation. While some partial separation may be achievable with extensive method development, achieving robust and reproducible resolution is challenging. Studies have shown that while a C18 column might provide a symmetrical peak for a single isomer like p-aminobenzoic acid, it often fails to resolve it from its ortho and meta counterparts.[2]

Representative Performance Data on C18
Performance MetricC18 ColumnC8 Column
Resolution of Isomers Poor to negligiblePoor to negligible
Retention LowVery Low
Peak Shape Can be acceptable for a single isomer, but often broad for the mixtureGenerally poor

Phenyl-Hexyl Columns: Leveraging Aromatic Interactions

Phenyl-hexyl columns offer an alternative selectivity to traditional alkyl-chain phases. The stationary phase consists of a phenyl ring attached to the silica surface via a hexyl linker. This unique chemistry introduces an additional retention mechanism: π-π interactions.

The Power of π-π Interactions

The delocalized electrons of the phenyl rings on the stationary phase can interact with the aromatic rings of the aminobenzoic acid isomers. This provides a different mode of interaction compared to the purely hydrophobic interactions of C18 columns.[3][4] These π-π interactions are sensitive to the electron density and distribution within the analyte's aromatic ring, which varies between the ortho, meta, and para positions of the amino and carboxylic acid groups. This can lead to enhanced selectivity and improved resolution of the isomers.

While specific application notes for the complete separation of all three aminobenzoic acid isomers on a phenyl-hexyl column are not abundant, the underlying principles and its proven success in separating other aromatic isomers make it a strong candidate for method development.[3]

Mixed-Mode Chromatography: The Superior Approach for Baseline Separation

Mixed-mode chromatography has emerged as the most effective strategy for the baseline separation of aminobenzoic acid isomers. These columns possess a stationary phase with both reversed-phase and ion-exchange functionalities, allowing for simultaneous hydrophobic and electrostatic interactions.

Dual Retention Mechanism for Enhanced Selectivity

Mixed-mode columns, such as those with reversed-phase and cation-exchange capabilities, can interact with analytes in multiple ways.[5][6] For aminobenzoic acids, which are zwitterionic compounds, this is particularly advantageous.[6] The reversed-phase component provides retention based on hydrophobicity, while the cation-exchange component interacts with the protonated amino group. By carefully controlling the mobile phase pH and ionic strength, the degree of interaction with both functionalities can be modulated, leading to exceptional selectivity that is not achievable with single-mode columns.

Experimental Evidence: Successful Separation on Mixed-Mode Columns

Application notes from various manufacturers demonstrate the successful baseline separation of 2-, 3-, and 4-aminobenzoic acid using mixed-mode columns. For instance, the Primesep 100, a reversed-phase/cation-exchange column, has been shown to achieve baseline separation of all three isomers in under 10 minutes with excellent peak shapes.[1] Similarly, the Coresep 100 column, which also operates on a mixed-mode mechanism, provides robust and reproducible separation.[5][6]

Performance Data on Mixed-Mode Columns
ColumnStationary PhaseKey Performance MetricsReference
Primesep 100 Reversed-Phase/Cation-ExchangeBaseline separation in <10 min, excellent peak shape[1]
Coresep 100 Reversed-Phase/Cation-ExchangeFast, robust, and reproducible separation[5][6]
Experimental Protocol for Mixed-Mode Separation

Below is a representative experimental protocol for the separation of aminobenzoic acid isomers on a mixed-mode column, based on published application notes.[5][6]

Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare 0.3 mg/mL solution of aminobenzoic acid isomers in mobile phase injection Inject 1 µL of sample sample_prep->injection mobile_phase_prep Prepare mobile phase: 20% Acetonitrile with 0.1% Phosphoric Acid separation Separate on Coresep 100 column (3.0 x 100 mm) at 0.6 mL/min mobile_phase_prep->separation injection->separation detection Detect at 235 nm separation->detection analysis Integrate peaks and quantify detection->analysis

Caption: Workflow for aminobenzoic acid isomer separation using mixed-mode HPLC.

Step-by-Step Methodology:

  • Column: Coresep 100 mixed-mode column (3.0 x 100 mm).[6]

  • Mobile Phase: 20% Acetonitrile with 0.1% Phosphoric Acid in water.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Detection: UV at 235 nm.[6]

  • Sample Preparation: Dissolve a mixture of the aminobenzoic acid isomers in the mobile phase to a final concentration of 0.3 mg/mL.[6]

  • Injection Volume: 1 µL.[6]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Potential Alternative

HILIC is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. It is particularly well-suited for the retention and separation of highly polar compounds that are not well-retained by reversed-phase chromatography.

HILIC Separation Mechanism

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes can partition into this aqueous layer and are retained. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This mechanism is orthogonal to reversed-phase chromatography and can provide unique selectivity for polar compounds.

HILIC_Mechanism cluster_column HILIC Column stationary_phase Polar Stationary Phase Water-Enriched Layer mobile_phase High Organic Mobile Phase mobile_phase->stationary_phase Flow analyte Polar Analyte analyte->stationary_phase Partitioning & Retention

Caption: Simplified diagram of the HILIC separation mechanism.

While specific, detailed application notes for the separation of aminobenzoic acid isomers using HILIC are less common than for mixed-mode chromatography, the technique's inherent suitability for polar analytes makes it a viable option to explore, especially when orthogonal selectivity is required.

Conclusion and Recommendations

The choice of an HPLC column for the separation of aminobenzoic acid isomers is critical for achieving accurate and reliable results. While conventional reversed-phase columns like C18 and C8 are generally inadequate for this challenging separation, several other column chemistries offer superior performance.

  • For robust, baseline separation, mixed-mode columns are the clear recommendation. Their dual retention mechanism provides the necessary selectivity to resolve all three isomers effectively and efficiently.

  • Phenyl-hexyl columns are a promising alternative, particularly when looking for a different selectivity profile within the reversed-phase domain. The potential for π-π interactions can be leveraged for improved resolution.

  • HILIC remains a plausible, albeit less documented, option for these polar analytes and could be explored if other methods fail to provide the desired separation.

Ultimately, the optimal column choice will depend on the specific requirements of the assay, including the sample matrix, desired run time, and available instrumentation. However, by understanding the underlying separation mechanisms and the experimental data presented, researchers can significantly streamline their method development process.

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The Chameleons of Inhibition: A Comparative Guide to Aminobenzoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of molecular biology, the ability to selectively inhibit enzymes is a cornerstone of modern therapeutics and biochemical research. Among the vast arsenal of small molecules, aminobenzoic acid derivatives stand out as a versatile and potent class of enzyme inhibitors. Their deceptively simple scaffold, an amino group and a carboxylic acid attached to a benzene ring, belies a remarkable capacity for structural and functional diversity. This guide provides an in-depth comparative analysis of various aminobenzoic acid derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize their inhibitory prowess. We will delve into their roles as inhibitors of key enzymes, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the potential of these remarkable compounds.

The Architectural Advantage: Why Aminobenzoic Acids?

The therapeutic and research utility of aminobenzoic acid derivatives stems from their inherent structural features. The aromatic ring provides a rigid core for the precise positioning of functional groups, while the amino and carboxyl moieties offer crucial hydrogen bonding and ionic interaction capabilities within an enzyme's active site. The true genius of this scaffold lies in its amenability to chemical modification. Substitutions on the aromatic ring, as well as alterations to the amino and carboxyl groups, can dramatically influence a derivative's potency, selectivity, and pharmacokinetic properties.[1][2]

This guide will focus on a comparative analysis of aminobenzoic acid derivatives targeting two critical classes of enzymes: cholinesterases , pivotal in neurodegenerative diseases, and dihydropteroate synthase (DHPS) , a key enzyme in the folate biosynthesis pathway of microorganisms.

Targeting the Messengers of the Mind: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other cognitive disorders.[1][4] Aminobenzoic acid derivatives have emerged as promising cholinesterase inhibitors, with their efficacy being highly dependent on their isomeric form and substituent groups.[3][5][6]

Comparative Efficacy of Aminobenzoic Acid Derivatives as Cholinesterase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%. The lower the IC50 value, the more potent the inhibitor.

DerivativeTarget EnzymeIC50 (µM)Reference
Compound 1b (m-Aminobenzoic acid derivative)AcetylcholinesteraseMore potent than galanthamine and tacrine[5]
Benzylaminobenzoic acidButyrylcholinesterase2.67 ± 0.05[6]
4-amino-3-bromo-5-fluorobenzohydrazideAcetylcholinesterase & Butyrylcholinesterase-[6]
Compound 5b (4-aminobenzoic acid derivative)Acetylcholinesterase1.66 ± 0.03[4]
Compound 2c (3-aminobenzoic acid derivative)Butyrylcholinesterase2.67 ± 0.05[4]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Positional Isomerism Matters: Studies have indicated that para-substituted derivatives of aminobenzoic acid often exhibit greater activity against cholinesterases compared to their ortho and meta counterparts.[1][7]

  • The Role of Substituents: The addition of bulky and hydrophobic groups can enhance binding to the active site of cholinesterases. For instance, the presence of a benzyl group in benzylaminobenzoic acid likely contributes to its potent inhibition of BChE.[6]

  • Hydrogen Bonding is Key: The amino and carboxyl groups, or their modified forms (e.g., hydrazides), play a critical role in forming hydrogen bonds with key amino acid residues in the enzyme's active site, anchoring the inhibitor.[3]

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an aminobenzoic acid derivative against a cholinesterase.

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution (AChE or BChE) E Add Buffer, Inhibitor (Varying Conc.), and Enzyme to Microplate Wells A->E B Prepare Substrate Solution (e.g., ATCI) G Initiate Reaction by Adding Substrate and DTNB B->G C Prepare Inhibitor Stock Solution (Aminobenzoic Acid Derivative in DMSO) C->E D Prepare DTNB Solution (Ellman's Reagent) D->G F Pre-incubate E->F F->G H Monitor Absorbance Change at 412 nm over Time G->H I Calculate Reaction Velocity H->I J Plot % Inhibition vs. Log[Inhibitor] I->J K Determine IC50 Value J->K

Caption: Workflow for determining cholinesterase inhibition.

Detailed Protocol for Cholinesterase Inhibition Assay:

This protocol is a generalized procedure based on Ellman's method and should be optimized for specific laboratory conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the aminobenzoic acid derivative in DMSO (e.g., 10 mM).

    • Prepare a working solution of the enzyme (AChE or BChE) in phosphate buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer.

      • A series of dilutions of the aminobenzoic acid derivative. For the control, add DMSO.

      • Enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Disrupting Bacterial Defenses: Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[8][9] Since humans do not synthesize their own folate, DHPS is an excellent target for antimicrobial agents. Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of DHPS.[2] Many aminobenzoic acid derivatives also exhibit inhibitory activity against this enzyme.[8][9]

Comparative Efficacy of Aminobenzoic Acid Derivatives as DHPS Inhibitors
Derivative TypeMechanism of ActionKey Structural FeaturesReference
SulfonamidesCompetitive InhibitionPABA-mimicking p-aminobenzoyl moiety[2][9]
p-Aminobenzoyl derivatives (esters, amides, ketones)Reduced affinity compared to PABAModification of the carboxyl group diminishes the negative charge required for binding[9]
L-PABG and PABPInterference with PABA receptor site and accessory areaAssumed interaction with an accessory binding site on the enzyme[9]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • The p-Aminobenzoyl Moiety is Crucial: For a compound to effectively compete with PABA, the presence of a p-aminobenzoyl group is generally a prerequisite.[9]

  • The Carboxyl Group is a Key Player: Modifications to the carboxyl group, such as esterification or amidation, often lead to a significant decrease in inhibitory activity. This is likely due to the reduction of the negative charge that is critical for interaction with the PABA binding site on DHPS.[9]

  • Bulky Substituents can be Detrimental: Bulky groups near the amino or carboxyl functionalities can sterically hinder the binding of the inhibitor to the enzyme's active site.[8]

Experimental Workflow: Cell-Free DHPS Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory potential of aminobenzoic acid derivatives on DHPS in a cell-free system.

DHPS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Cell-Free Extract (containing DHPS from E. coli) D Incubate Cell-Free Extract with Substrates and Inhibitor (Varying Conc.) A->D B Prepare Substrates (PABA and Pterin) B->D C Prepare Inhibitor Stock Solution (Aminobenzoic Acid Derivative) C->D E Stop the Reaction D->E F Separate Products by Thin-Layer Chromatography (TLC) E->F G Quantify Dihydropteroic Acid Analogue Formation F->G H Determine Inhibitory Potency G->H

Caption: Workflow for DHPS inhibition assay.

Detailed Protocol for Cell-Free DHPS Inhibition Assay:

This protocol is a generalized representation and requires optimization.

  • Preparation of Cell-Free Extract:

    • Culture a suitable bacterial strain (e.g., Escherichia coli) known to express DHPS.

    • Harvest the cells and lyse them to obtain a cell-free extract containing the enzyme.

  • Assay Procedure:

    • Set up reaction mixtures containing:

      • The cell-free extract.

      • The substrates: PABA and a pterin precursor.

      • Varying concentrations of the aminobenzoic acid derivative inhibitor.

    • Incubate the reactions at an optimal temperature for a defined period.

  • Analysis of Product Formation:

    • Terminate the enzymatic reaction.

    • Separate the reaction products, including the dihydropteroic acid analogue formed, using thin-layer chromatography (TLC).[8]

    • Visualize and quantify the amount of product formed. This can be done using techniques like UV detection or fluorescence.

  • Data Analysis:

    • Compare the rate of product formation in the presence of the inhibitor to the control (no inhibitor).

    • Calculate the percentage of inhibition at each inhibitor concentration to determine its potency.

Conclusion: A Scaffold of Immense Potential

Aminobenzoic acid derivatives represent a fascinating and highly adaptable class of enzyme inhibitors. Their efficacy is a delicate interplay of their isomeric structure and the nature of their chemical substituents. As demonstrated with cholinesterases and dihydropteroate synthase, strategic modifications to the aminobenzoic acid scaffold can yield potent and selective inhibitors with significant therapeutic potential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds. Continued exploration of the structure-activity landscape of aminobenzoic acid derivatives, coupled with robust enzymatic and cellular assays, will undoubtedly pave the way for the discovery of novel and effective enzyme inhibitors for a wide range of diseases.

References

  • O'Shea, T. J., & Trewick, S. C. (2014). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 15(1), 1273-1276.
  • Li, W., et al. (2008). Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives. Archiv der Pharmazie, 341(5), 289-294.
  • Asif, M. (2022).
  • BenchChem. (2025). Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers.
  • BenchChem. (n.d.). Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies.
  • Krátký, M., et al. (2017). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 22(5), 783.
  • Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 77, 463-473.
  • Asif, M. (2022).
  • Thijssen, H. H. W. (1973). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of Medicinal Chemistry, 16(7), 843-846.
  • Asif, M. (2014). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Letters in Drug Design & Discovery, 11(10), 1236-1245.
  • Thijssen, H. H. W. (1972). p-Aminobenzoic Acid Derivatives as Inhibitors of the Cell-Free H2-Pteroate Synthesizing System of Escherichia coli. Journal of Medicinal Chemistry, 15(12), 1273-1276.
  • Srivastava, S. K., et al. (2019). Design and Development of Novel P-Aminobenzoic Acid Derivatives as Potential Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Bioorganic Chemistry, 82, 211-223.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Cochella, L., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1145-1154.
  • Abell, C. (2003). Inhibitor studies on para-aminobenzoic acid synthase. University of Cambridge.
  • Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 77, 463-473.
  • Khan, M. A. W., & Begum, S. (2016). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. International Journal of Research in Engineering and Science (IJRES), 4(9), 45-49.
  • Sharma, P., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 11(8), 3363-3370.

Sources

A Comparative Guide to Validated Analytical Methods for 4-Amino-2,3-dimethylbenzoic Acid Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-dimethylbenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity, potency, and stability is paramount for the quality and safety of the final drug product. A validated, stability-indicating analytical method is therefore a critical requirement in the drug development process. This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of this compound, drawing upon established methods for structurally similar aromatic carboxylic acids and aminobenzoic acid isomers.

While a specific, publicly available, fully validated method for this compound is not extensively documented, this guide will provide a robust framework for developing and validating such a method. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, detailing their principles, experimental protocols, and the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The experimental data presented is synthesized from validated methods for analogous compounds to provide a realistic and practical comparison.

Core Principles of Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The key validation parameters, as outlined in ICH Q2(R2), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] A stability-indicating method must also demonstrate specificity in the presence of degradation products.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound, making it the preferred method for purity assessment and stability-indicating assays.[4] Reversed-phase HPLC is particularly well-suited for this analyte.

Causality Behind Experimental Choices

The selection of a C18 column is based on its ability to effectively retain and separate aromatic carboxylic acids from potential impurities through hydrophobic interactions. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is chosen to achieve optimal resolution and peak shape. An acidic buffer is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is suitable due to the presence of a chromophore in the this compound molecule.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte and any more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (a wavelength between 250-290 nm is a good starting point).

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies for a Stability-Indicating Method

To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential.[5][6] The goal is to generate potential degradation products to ensure they are well-separated from the main analyte peak.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Comparative Performance of HPLC Methods for Related Compounds
ParameterMethod for p-Aminobenzoic Acid[4]Method for Benzoic Acid[4]
Column C8 ZORBAX (5µm, 4.6 x 150 mm)Symmetry C18 (5µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Phosphate Buffer pH 5.5 (25:75, v/v)Acetonitrile:Buffer (45:55, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is necessary to increase its volatility and thermal stability.

Causality Behind Experimental Choices

Derivatization, typically through silylation or esterification followed by acylation, converts the polar carboxyl and amino groups into less polar, more volatile derivatives. This allows the analyte to be vaporized in the GC inlet and separated on a non-polar capillary column. Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and trace-level quantification.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chemicals and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification/acylation reagent kit)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

Derivatization and GC-MS Conditions (Starting Point):

  • Derivatization: Accurately weigh the sample into a reaction vial, add the anhydrous solvent and the derivatizing agent. Heat the mixture (e.g., 70°C for 30 minutes) to ensure complete reaction.

  • GC Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injector and Transfer Line Temperature: 250°C and 280°C, respectively.

  • MS Detection: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Comparative Performance of GC-MS for Aromatic Amines
ParameterGC-EI-MS for Iodinated Aromatic Amines
Linearity (r²) > 0.99
LOD 9 - 50 pg/L
Precision (% RSD) < 15% (intra-day), < 20% (inter-day)
Accuracy (% Recovery) 80 - 104%

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of substances that absorb ultraviolet or visible light. For this compound, this technique can be used for simple assay in bulk drug substance or simple formulations where high selectivity is not required.

Causality Behind Experimental Choices

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis spectrophotometer.

Chemicals and Reagents:

  • This compound reference standard

  • Suitable solvent (e.g., methanol, ethanol, or an appropriate buffer)

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum to determine the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax, using the solvent as a blank.

  • Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Quantify Sample: Determine the concentration of the sample from the calibration curve.

Comparative Performance of a Spectrophotometric Method for 4-Aminobenzoic Acid[7]
ParameterValue
Linearity Range 5 - 90 µg/mL
Molar Absorptivity High, indicating good sensitivity
LOD 0.55 µg/mL
LOQ 1.67 µg/mL
Accuracy (% Recovery) 102.4%

Comparison of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioMeasurement of light absorbance
Selectivity HighVery HighLow
Sensitivity ModerateVery HighLow to Moderate
Stability-Indicating Yes (with forced degradation)Can be, but less commonNo
Sample Throughput ModerateLower (due to derivatization)High
Cost & Complexity ModerateHighLow
Best For Purity, stability assays, quality controlTrace analysis, impurity identificationSimple, rapid assays of pure substance

Visualizing the Workflow

Analytical_Method_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_uvvis UV-Vis Method hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Separation (C18) hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection end Quantitative Results hplc_detection->end gcms_prep Sample & Standard Preparation gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis Gas Chromatographic Separation gcms_deriv->gcms_analysis gcms_detection Mass Spectrometric Detection gcms_analysis->gcms_detection gcms_detection->end uv_prep Sample & Standard Preparation uv_analysis Absorbance Measurement uv_prep->uv_analysis uv_analysis->end start Analyte: 4-Amino-2,3-dimethylbenzoic acid start->hplc_prep Purity/Stability start->gcms_prep Trace Analysis start->uv_prep Simple Assay

Caption: A comparative workflow for the analysis of this compound.

Conclusion

The choice of an analytical method for the assay of this compound is dictated by the specific requirements of the analysis. For routine quality control, purity assessment, and stability studies, a validated stability-indicating HPLC-UV method is the most appropriate choice, offering a balance of selectivity, sensitivity, and robustness. For trace-level quantification and definitive identification of impurities, GC-MS with derivatization provides unparalleled sensitivity and specificity. UV-Vis spectrophotometry , while lacking in selectivity, serves as a simple, rapid, and cost-effective tool for the assay of the bulk drug substance or in simple formulations where interfering substances are not a concern.

The protocols and comparative data presented in this guide, though based on structurally similar molecules, provide a solid foundation for the development and validation of a fit-for-purpose analytical method for this compound, ensuring the generation of reliable and accurate data that meets regulatory expectations.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • U.S. Food and Drug Administration.
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Amino-2,3-dimethylbenzoic acid, grounding procedural guidance in the principles of laboratory safety, environmental stewardship, and regulatory compliance. The causality behind each recommendation is explained to ensure a self-validating and trustworthy protocol.

Part 1: Hazard Assessment & Risk Mitigation

Before handling waste, a thorough understanding of the compound's intrinsic hazards is essential. This assessment directly informs the necessary safety precautions and disposal pathway.

1.1 Toxicological Profile

This compound and structurally similar compounds are not inert. Based on available Safety Data Sheets (SDS), the primary health hazards are summarized below. While not classified as acutely hazardous under most transport regulations, improper handling can lead to adverse health effects.[1]

Hazard ClassificationDescriptionSupporting Sources
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Fisher Scientific, Thermo Fisher Scientific, CymitQuimica
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][7]Thermo Fisher Scientific, TCI Chemicals, CymitQuimica, Sigma-Aldrich
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5][6][7]Thermo Fisher Scientific, TCI Chemicals, CymitQuimica, Sigma-Aldrich
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3][5]Thermo Fisher Scientific
Aquatic Hazard Some related aminobenzoic acids are considered harmful to aquatic life with long-lasting effects.Sigma-Aldrich

1.2 Causality of Safety Protocols

The physical state of this compound (typically a solid powder) means the primary routes of exposure are inhalation of dust, and direct contact with skin or eyes. Therefore, all waste handling procedures must be designed to minimize dust generation and prevent direct contact.

Required Personal Protective Equipment (PPE) for Waste Handling:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is required if dusts are generated and ventilation is inadequate.

Part 2: Waste Characterization & Regulatory Compliance

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] A core requirement of RCRA is for the waste generator to determine if their waste is "hazardous."

2.1 Is this compound a "Listed" Hazardous Waste?

The EPA maintains specific lists of chemicals (F, K, P, and U lists) that are automatically deemed hazardous waste. Based on a review of SDS documentation and EPA waste code lists, this compound is not a listed hazardous waste.[1][10][11][12] This means it does not carry a pre-assigned waste code like U019 for benzene.

2.2 Evaluating for "Characteristic" Hazardous Waste

Even if not listed, a waste is still considered hazardous if it exhibits one of the four characteristics defined in 40 CFR Part 261.[11][13]

CharacteristicEPA CodeApplicability to this compound
Ignitability D001Unlikely. The compound is a stable solid with no low flashpoint.[14]
Corrosivity D002Unlikely. As a benzoic acid derivative, it is acidic, but unlikely to have a pH ≤ 2 in its solid form. Aqueous solutions must be neutralized to a pH between 5.5 and 11.0 before any consideration for drain disposal, though this is not recommended.[14][15]
Reactivity D003Unlikely. The compound is stable under normal conditions and is not known to be explosive or water-reactive.[11]
Toxicity D004-D043Unlikely. This characteristic applies if the waste leaches specific toxic chemicals (e.g., heavy metals, certain pesticides) above regulatory limits. This compound itself is not on this list.[16]

Part 3: Standard Operating Procedure (SOP) for Disposal

The most reliable and compliant method for disposing of laboratory-scale chemical waste is through a licensed professional service.

3.1 Experimental Workflow: Waste Segregation and Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound from the point of generation to final removal.

G Diagram 1: Disposal Workflow for this compound A Waste Generation (e.g., expired reagent, reaction byproduct) B Step 1: Containment Place in a dedicated, sealed, chemically compatible waste container. A->B C Step 2: Labeling Affix a Hazardous Waste Tag. List all constituents and approximate percentages. B->C D Is the container full? C->D E Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. D->E Yes H Continue to collect waste in the labeled container. D->H No F Step 3: Arrange Pickup Contact institutional EHS or approved waste vendor. E->F G Step 4: Professional Disposal Waste is transported off-site by a licensed company for incineration or other approved treatment. F->G H->C

Caption: Disposal workflow from generation to final disposition.

3.2 Detailed Protocol Steps

  • Segregation and Containment:

    • Dedicate a specific, chemically compatible container for solid this compound waste. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.

    • Never mix this waste with incompatible materials, such as strong oxidizing agents.[2]

    • Keep the waste container closed at all times except when adding waste.[15]

  • Labeling:

    • Immediately label the container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound." If it is a mixture, list all components and their estimated percentages.

    • Note the accumulation start date.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[15]

    • The SAA must be at or near the point of generation.

    • Ensure the container is within a secondary containment bin to catch any potential leaks.

  • Disposal:

    • The primary and mandated disposal method is to offer the material to a licensed disposal company. [1]

    • Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup. They will handle the final consolidation and removal by a certified hazardous waste vendor.

    • Never dispose of this chemical in the regular trash or down the drain.[15]

Part 4: Decontamination & Spill Management

Proper cleanup of contaminated materials and spills is an integral part of the disposal process.

4.1 Decontamination of Labware

  • Initial Rinse: The first rinse of any glassware or equipment contaminated with this compound must be treated as hazardous waste.[15]

  • Procedure:

    • Rinse the contaminated item with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any residue.

    • Pour this first rinseate into a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[17]

    • Subsequent rinses with soap and water can then be poured down the drain.[15]

4.2 Spill Management Protocol

For small, incidental spills of solid this compound:

  • Ensure Safety: Alert others in the area and ensure you are wearing the appropriate PPE (gloves, safety glasses, lab coat).

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Cleanup: Gently sweep up the solid material and place it into a sealed container for disposal.[1][18] A dustpan and brush or a scoop should be used.

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water.

  • Disposal: The container with the spilled material and any contaminated cleaning materials (e.g., wipes, gloves) must be disposed of as hazardous waste.

By adhering to these scientifically grounded and regulation-aware procedures, you ensure the safe and responsible management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Amino-3,4-dimethylbenzoic acid.
  • TCI Chemicals. (2024). SAFETY DATA SHEET for 4-Amino-3-methoxybenzoic Acid.
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